Methylcellulose
Description
Methylcellulose is the methyl ether of cellulose with laxative activity. This compound is not absorbed by the intestines and attracts large amounts of water into the colon, thereby increasing viscosity, producing a softer and bulkier stool and stimulating the constriction of intestinal smooth muscles.
Methylester of cellulose. This compound is used as an emulsifying and suspending agent in cosmetics, pharmaceutics and the chemical industry. It is used therapeutically as a bulk laxative.
Properties
IUPAC Name |
2,3,4-trimethoxy-6-(methoxymethyl)-5-[3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O11/c1-21-9-11-13(23-3)15(24-4)18(27-7)20(30-11)31-14-12(10-22-2)29-19(28-8)17(26-6)16(14)25-5/h11-20H,9-10H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGXILFCIXHCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder, White odorless solid; [Merck Index] Greyish-white solid; Forms viscous colloidal solution in water; [Hawley] Hygroscopic; [CAMEO] White odorless powder; [MSDSonline] | |
| Record name | METHYL CELLULOSE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Methylcellulose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6079 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Swelling in water, producing a clear to opalescent, viscous, colloidal solution.; Insoluble in ethanol, ether and chloroform.; Soluble in glacial acetic acid, Sol in cold water, Insoluble in alcohol, ether, chloroform, and in water warmer that 50.5 °C; soluble in glacial acetic acid; unaffected by oils and greases., INSOL IN HOT WATER & MOST ORGANIC SOLVENTS, INSOL IN ALCOHOL, ETHER & CHLOROFORM; SOL IN GLACIAL ACETIC ACID, SOL IN MIXTURE OF EQUAL PARTS OF ALCOHOL & CHLOROFORM; INSOL IN SATURATED SALT SOLN | |
| Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 1244 | |
| Record name | METHYL CELLULOSE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 1244 | |
| Record name | METHYL CELLULOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White granules, White fibrous powders | |
CAS No. |
9004-67-5 | |
| Record name | Methylcellulose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11228 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cellulose, methyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cellulose, methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL CELLULOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
290 to 305 °C /Film/ | |
| Details | Kirk-Othmer Encyclopedia of Chemical Technology. 4th ed. Volumes 1: New York, NY. John Wiley and Sons, 1991-Present., p. V5 (1993) 554 | |
| Record name | METHYL CELLULOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
synthesis and chemical structure of methylcellulose
An In-depth Technical Guide on the Synthesis and Chemical Structure of Methylcellulose
Introduction
This compound (MC) is a synthetically produced, non-ionic cellulose (B213188) ether derived from cellulose, the most abundant organic polymer on Earth.[1][2][3] It is manufactured by reacting cellulose with methylating agents, which replaces some of the hydroxyl groups on the anhydroglucose (B10753087) units with methoxy (B1213986) groups.[2][4][5] This chemical modification transforms the naturally insoluble cellulose into a water-soluble polymer with unique properties, including thermal gelation, where it forms a gel when heated and reverts to a liquid upon cooling.[2][4]
Due to its versatile properties as a thickener, emulsifier, stabilizer, binder, and film-former, this compound is extensively used in a wide range of industries, including pharmaceuticals, food, cosmetics, and construction.[3][6][7][8] For researchers, scientists, and drug development professionals, a thorough understanding of its chemical structure and synthesis is critical for controlling its physicochemical properties and optimizing its performance in various formulations. This guide provides a detailed overview of the synthesis, chemical structure, and characterization of this compound.
Chemical Structure of this compound
The structure of this compound is based on the cellulose backbone, a linear polymer composed of repeating β-D-glucose units linked by β-(1→4) glycosidic bonds.[4] Each anhydroglucose unit (AGU) in the cellulose chain has three available hydroxyl (-OH) groups, located at the C-2, C-3, and C-6 positions.
The key feature of this compound's structure is the substitution of these hydroxyl groups with methoxide (B1231860) groups (-OCH₃).[2] The extent of this substitution is quantified by the Degree of Substitution (DS) , which is defined as the average number of methoxy groups per anhydroglucose unit.[1][2] The theoretical maximum DS is 3.0, where all three hydroxyl groups are substituted. However, in commercial products, the DS typically ranges from 1.3 to 2.6.[1][2][9]
The general chemical formula for this compound can be represented as C₆H₇O₂(OH)ₓ(OCH₃)ᵧ, where x + y = 3.[1] The DS value is crucial as it dictates many of the polymer's properties, most notably its solubility and thermal gelation temperature.[4][10] For instance, this compound with a DS between 1.3 and 2.6 is soluble in cold water.[7]
References
- 1. capecrystalbrands.com [capecrystalbrands.com]
- 2. Methyl cellulose - Wikipedia [en.wikipedia.org]
- 3. News - The role of this compound in industry and the principle of enhancing industrial formulations [ihpmc.com]
- 4. solechem.eu [solechem.eu]
- 5. par.nsf.gov [par.nsf.gov]
- 6. scielo.br [scielo.br]
- 7. ijstr.org [ijstr.org]
- 8. How does this compound enhance industrial products - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 9. This compound (4000 cps) | C20H38O11 | CID 51063134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
The Genesis of a Polymer: An In-depth Technical Guide to the History and Discovery of Methylcellulose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcellulose, a seemingly simple derivative of the most abundant natural polymer, cellulose (B213188), has a rich and impactful history in the world of science. Its journey from a laboratory curiosity to an indispensable excipient in pharmaceuticals, a versatile additive in food and construction, and a valuable tool in art conservation is a testament to the power of chemical modification. This technical guide delves into the core of this compound's origins, tracing its discovery, the evolution of its synthesis, and the key scientific milestones that have cemented its place in modern research and industry.
A Historical Timeline: From Discovery to Industrialization
The story of this compound begins in the early 20th century, a period of burgeoning innovation in polymer chemistry. The timeline below highlights the pivotal moments in its discovery and development.
The initial breakthrough came in 1905 when Suida first reported the etherification of cellulose through methylation with dimethyl sulfate.[1] This laid the groundwork for subsequent researchers. In 1912, patents for producing cellulose ethers were filed by Leuchs and Lilienfeld.[2] A significant advancement was made in 1914 by Dreyfus, who successfully synthesized water-soluble cellulose ethers.[1] This was followed by Leuchs' development of oil-soluble versions in 1920.[1] These early discoveries paved the way for the industrial production of this compound, which became commercially available in the mid-1930s.[2] A major player in its commercialization was the Dow Chemical Company, which began large-scale production in the United States in 1938.[1]
The Chemistry of Discovery: Early Synthesis Protocols
The foundational method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the activation of cellulose with a strong alkali to form alkali cellulose, which is then reacted with a methylating agent.
Experimental Protocol: Representative Early 20th-Century Synthesis of this compound
This protocol is a composite representation based on the principles described in early literature.
Objective: To synthesize this compound by the etherification of cellulose.
Materials:
-
Cellulose (e.g., purified cotton linters or wood pulp)
-
Sodium hydroxide (B78521) (NaOH) solution (concentrated)
-
Methylating agent (e.g., dimethyl sulfate or methyl chloride)
-
Inert solvent (e.g., benzene (B151609) or toluene, used in some early methods)
-
Distilled water
-
Acetic acid (for neutralization)
Methodology:
-
Mercerization (Cellulose Activation):
-
Cellulose is steeped in a concentrated solution of sodium hydroxide at room temperature. This process, known as mercerization, causes the cellulose fibers to swell and disrupts the crystalline structure, making the hydroxyl groups more accessible for reaction.
-
The excess alkali is then pressed out to achieve a specific alkali-to-cellulose ratio.
-
-
Etherification:
-
The resulting alkali cellulose is placed in a sealed reaction vessel.
-
The methylating agent (e.g., dimethyl sulfate) is slowly added to the alkali cellulose, often in the presence of an inert solvent to aid in heat dissipation and mixing.
-
The reaction mixture is heated under controlled temperature and pressure for several hours. The Williamson ether synthesis proceeds as the nucleophilic alkoxide groups on the cellulose chain attack the methylating agent, forming the methyl ether linkage and a salt byproduct.
-
-
Purification:
-
After the reaction is complete, the crude this compound is washed with hot water to remove unreacted reagents, byproducts (such as sodium sulfate), and excess alkali.
-
The product is then neutralized with a weak acid, such as acetic acid.
-
Finally, the purified this compound is dried and ground to a fine powder.
-
Characterization and Properties: A Historical Perspective
The properties of this compound are primarily determined by two key parameters: the degree of substitution (DS) and the viscosity (related to the polymer chain length). The DS refers to the average number of hydroxyl groups substituted with methoxyl groups per anhydroglucose (B10753087) unit.
Early methods for determining the degree of substitution were often based on chemical titration techniques.[3][4][5][6] These methods involved the cleavage of the ether linkages and subsequent quantification of the resulting products.
The relationship between the degree of substitution and the solubility of this compound was a critical aspect understood from the early days of its development.
Quantitative Data: A Comparison of Historical and Modern this compound
The following table summarizes the typical properties of this compound, comparing early commercial grades with modern specifications.
| Property | Early Commercial this compound (circa 1950s) | Modern Commercial this compound (USP Grade) |
| Viscosity | 15 - 4000 cP (for a 2% aqueous solution at 20°C) | 15 - 4000 cP (for a 2% aqueous solution at 20°C) |
| Degree of Substitution (DS) | ~1.5 - 1.9 | 1.5 - 1.9 |
| Methoxyl Content (%) | ~27.5 - 31.5% | 26.0 - 33.0% |
| Appearance | Grayish-white to white fibrous powder | White or off-white, odorless powder or granules |
| Solubility | Soluble in cold water, insoluble in hot water | Soluble in cold water, insoluble in hot water |
Historical data is compiled from various sources, including patents and early technical literature.[7][8] Modern data is based on current USP specifications.[9]
Early Applications and the Path to Modern Uses
The unique properties of this compound, particularly its ability to form viscous solutions and gels, quickly led to its adoption in a wide range of applications.
-
Pharmaceuticals: Its non-toxic and non-allergenic nature made it an ideal candidate for use as a tablet binder, disintegrant, and a viscosity-increasing agent in liquid formulations.[10] It was also recognized early on for its use as a bulk-forming laxative.[11]
-
Construction: In the construction industry, this compound was incorporated into mortars and plasters to improve workability, water retention, and adhesion.[7]
-
Food Industry: As a food additive, it found use as a thickener, emulsifier, and stabilizer in a variety of products.[12]
-
Art Conservation: Its adhesive properties, combined with its reversibility, made it a valuable tool for paper and textile conservation.[7]
Conclusion
The discovery and development of this compound represent a significant chapter in the history of polymer science. From its initial synthesis in the early 20th century to its widespread use today, its journey highlights the interplay between fundamental chemical research and industrial innovation. The foundational work of early pioneers laid the groundwork for a versatile and indispensable material that continues to find new applications in diverse scientific and technological fields. This in-depth guide provides a technical foundation for researchers and professionals to understand the origins and evolution of this remarkable cellulose derivative.
References
- 1. celluloseether.com [celluloseether.com]
- 2. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. CN104459014A - Method for determining degree of substitution of sodium carboxythis compound - Google Patents [patents.google.com]
- 5. Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. uolab.groups.et.byu.net [uolab.groups.et.byu.net]
- 9. Methyl cellulose - USP testing specifications, viscosity: 1,500 cP | 9004-67-5 | YM177869 [biosynth.com]
- 10. phexcom.com [phexcom.com]
- 11. This compound (4000 cps) | C20H38O11 | CID 51063134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fao.org [fao.org]
The Emergence of Methylcellulose in Advanced Experimental Applications: A Technical Guide
An in-depth exploration of methylcellulose's functional versatility in drug delivery, tissue engineering, and three-dimensional cell culture for researchers, scientists, and drug development professionals.
This compound (MC), a chemically modified derivative of cellulose, is rapidly gaining prominence in the biomedical field due to its unique physicochemical properties. Its biocompatibility, thermo-responsive nature, and tunable viscosity make it an ideal candidate for a range of preliminary experimental applications, from controlled drug release to the fabrication of complex tissue scaffolds. This technical guide provides a comprehensive overview of the core experimental applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying scientific principles.
Core Applications and Experimental Data
The versatility of this compound is evident in its application across several key research areas. Its ability to form a hydrogel at physiological temperatures is a cornerstone of its utility.[1][2] This thermo-responsive behavior allows for its use as an injectable in situ gelling system for sustained drug delivery and as a supportive matrix in tissue engineering and 3D bioprinting.[1][2][3]
Drug Delivery Systems
In drug delivery, this compound-based hydrogels serve as effective carriers for the controlled and sustained release of therapeutic agents.[2][3] The gel matrix, formed in response to body temperature, entraps drug molecules and releases them in a controlled manner.[3][4] The release kinetics can be modulated by altering the concentration of this compound, its molecular weight, and by incorporating other polymers.[3][5]
| Application | This compound (MC) Concentration (% w/v) | Additives | Key Findings | Reference(s) |
| Ophthalmic Drug Delivery | 1% | - | Induced greater cycloplegia and mydriasis compared to lower concentrations or no MC. | [6] |
| Ocular Drug Delivery | 0.5% - 3% | Timolol maleate (B1232345) nanoparticles | Optimal MC concentration (0.5-1.5%) increased drug concentration in the cornea and conjunctiva. | [7] |
| Subcutaneous Drug Delivery | 3% | 15% Poloxamer 407 | Prolonged the release of diclofenac (B195802) sodium by 72 hours. | [8] |
| Oral Drug Delivery | 1.0% - 2.0% | 25% - 30% D-Sorbitol | Reduced gelation temperature to near physiological range and improved gel rigidity for sustained release. | [9] |
Tissue Engineering and 3D Bioprinting
This compound is extensively used in tissue engineering as a scaffold material that mimics the extracellular matrix, supporting cell growth and differentiation.[10][11] Its thermo-responsive properties are particularly advantageous for cell sheet engineering, allowing for the non-enzymatic detachment of cell layers.[4][12] In 3D bioprinting, this compound is a key component of bioinks, providing the necessary viscosity for extrusion and structural fidelity of the printed constructs.[1][13][14]
| Application | This compound (MC) Concentration (% w/v) | Additives | Key Findings | Reference(s) |
| Cell Sheet Engineering | 8% | 0.05 M Na2SO4 | Exhibited thermo-reversibility at 37°C, enabling spontaneous cell sheet detachment. | [8][12] |
| 3D Bioprinting | Not Specified | Alginate (in ratios of 1:1.5 to 1:3) | Bioink composition significantly affected the dimensional accuracy of printed strands. | [14] |
| Liver Organoid Culture | 1.2% | TGF-β, HGF, EGF (10 ng/ml each) | Supported the formation of liver organoids from hepatocytes and mesenchymal stem cells. | [15][16] |
Cell Culture and Spheroid Formation
In cell culture, this compound is utilized to create three-dimensional environments that better recapitulate in vivo conditions.[17][18] It is a common component of semi-solid media for colony-forming cell assays, allowing for the clonal growth and differentiation of progenitor cells.[19][20] this compound also facilitates the formation of spheroids, which are valuable models for studying tumor biology and drug screening.[21][22]
| Application | This compound (MC) Concentration (% w/v) | Key Findings | Reference(s) |
| 3D Spheroid Culture | 1.2 mg/ml (0.12%) | Used to create a viscous medium for the formation of 3D spheroids. | [23] |
| Pancreatic Progenitor Cell Culture | Not Specified | Allowed for the detection of tri-lineage differentiation and expansion of pancreatic colony-forming units. | [19] |
| Megakaryocyte Differentiation | Not Specified | Created a 3D medium with stiffness mimicking bone marrow, promoting in vivo-like megakaryocyte morphology. | [18] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following section outlines key experimental protocols for the preparation and application of this compound.
Preparation of a 2% (w/v) this compound Stock Solution
This protocol is a standard method for preparing a basic this compound solution.
Materials:
-
This compound powder
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
Procedure:
-
Weigh the desired amount of this compound powder.
-
For every gram of this compound, measure 2.5 ml of ethanol and 1 ml of deionized water.
-
In a beaker, add the ethanol-water solution.
-
While stirring, slowly add the this compound powder to the solvent.
-
Heat the mixture to 65°C and stir for 1.5 hours until a colorless, viscous solution is obtained.[24]
-
For long-term storage, autoclave the solution and store at 4°C.
In Situ Hydrogel Formation for Drug Delivery
This protocol describes the preparation of a thermo-responsive this compound hydrogel for controlled drug release studies.
Materials:
-
This compound solution (prepared as described above)
-
Phosphate-buffered saline (PBS)
-
Active pharmaceutical ingredient (API)
-
Vials or other suitable containers
Procedure:
-
Cool the this compound solution to 4°C.
-
Dissolve the API in PBS.
-
Mix the API solution with the cold this compound solution. The final concentration of this compound and the API should be adjusted based on the desired release profile.
-
Keep the mixture at 4°C to maintain its liquid state.
-
To induce gelation, raise the temperature to 37°C. The solution will transition into a hydrogel.[2][3]
3D Spheroid Culture using this compound
This protocol outlines a method for generating 3D cell spheroids.
Materials:
-
This compound solution (e.g., 1.2 mg/ml in DMEM)[23]
-
Cell suspension of the desired cell line
-
Culture medium (e.g., DMEM)
-
Non-tissue culture treated plates or hanging drop plates
Procedure:
-
Prepare a 5x stock solution of this compound (e.g., 6g in 500ml DMEM).[23] To do this, autoclave the this compound powder, add 250ml of 60°C DMEM and shake to break up clumps. Stir for 20 minutes, then add another 240ml of DMEM and stir for 4 hours at room temperature. Store overnight at 4°C.[23]
-
Dilute the this compound stock solution to the desired final concentration in the culture medium.
-
Resuspend the cells in the this compound-containing medium at the desired cell density.
-
Dispense the cell suspension into non-tissue culture treated plates or as hanging drops.[22]
-
Incubate the plates under standard cell culture conditions (37°C, 5% CO2). Spheroid formation should occur within 24-72 hours.
Visualizing this compound Mechanisms and Workflows
Understanding the underlying processes of this compound applications can be enhanced through visual diagrams. The following section provides Graphviz (DOT language) scripts to generate diagrams for key concepts.
Thermo-responsive Sol-Gel Transition
The fundamental property of this compound for many of its biomedical applications is its ability to undergo a reversible sol-gel transition with changes in temperature.
Caption: Reversible sol-gel transition of this compound with temperature change.
Experimental Workflow for 3D Bioprinting with this compound-based Bioink
This workflow illustrates the key steps involved in creating a 3D bioprinted scaffold using a this compound-containing bioink.
Caption: Workflow for fabricating a 3D tissue construct using this compound bioink.
Signaling Pathway for this compound-Induced Cell Detachment
This diagram illustrates the logical relationship in cell sheet engineering where a temperature change triggers the detachment of a cultured cell sheet from a this compound substrate.
Caption: Mechanism of temperature-responsive cell sheet detachment.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Smart Temperature‐Sensitive Injectable this compound‐Based Hydrogels: Design and Optimization for Sustained Drug Release | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound Molecular Weight on the Properties of Self-Assembling MC-g-PNtBAm Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A this compound/agarose hydrogel as an innovative scaffold for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation [frontiersin.org]
- 12. re.public.polimi.it [re.public.polimi.it]
- 13. Norbornene-functionalized this compound as a thermo- and photo-responsive bioink - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 15. This compound as a scaffold in the culture of liver-organoids for the potential of treating acute liver failure [insights.bio]
- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 17. This compound for cell culture | IFF Pharma Solutions - Pharma Solutions [pharma.iff.com]
- 18. Three-Dimensional Culture in a this compound-Based Hydrogel to Study the Impact of Stiffness on Megakaryocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound colony assay and single-cell micro-manipulation reveal progenitor-like cells in adult human pancreatic ducts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. static1.squarespace.com [static1.squarespace.com]
- 21. An Efficient and Flexible Cell Aggregation Method for 3D Spheroid Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
- 24. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Methylcellulose in Biological Systems
Executive Summary
This compound (MC) is a versatile cellulose (B213188) derivative with widespread applications in pharmaceuticals, biotechnology, and food science. Its utility stems from a unique combination of physicochemical properties, primarily its thermoresponsive nature, rheological behavior, and high biocompatibility. This technical guide elucidates the core mechanisms of action of this compound in various biological systems. It details the molecular underpinnings of its temperature-dependent sol-gel transition, its function as a rheology modifier, and its application-specific actions in controlled drug delivery, tissue engineering, ophthalmic preparations, and as a bulk-forming laxative. This document provides quantitative data, experimental methodologies, and visual diagrams to offer a comprehensive resource for professionals in the field.
Physicochemical Properties and Core Mechanisms
This compound is derived from cellulose by substituting hydroxyl groups with methoxy (B1213986) groups (-OCH₃).[1][2] This chemical modification disrupts the crystalline structure of cellulose, rendering it water-soluble.[3][4] The degree of substitution (DS) with methoxy groups is a critical parameter that dictates its solubility and thermal behavior.[5][6]
Thermoresponsive Sol-Gel Transition
A hallmark property of aqueous this compound solutions is their ability to undergo a reversible sol-gel transition upon heating, a phenomenon known as lower critical solution temperature (LCST) behavior.[7][8]
-
At Low Temperatures (Sol State): Below the LCST, this compound chains are hydrated. Water molecules form hydrogen bonds with the hydroxyl groups and create cage-like structures ("water cages") around the hydrophobic methoxy groups.[2][7] This hydration keeps the polymer chains dissolved, resulting in a solution (sol) state.[7]
-
Upon Heating (Gel State): As the temperature increases towards the LCST, the water cages around the methoxy groups are disrupted.[4][7] This exposes the hydrophobic moieties, leading to dominant polymer-polymer interactions.[9] The MC chains self-aggregate and assemble into a three-dimensional fibrillar network, trapping water molecules and causing the entire system to transition into a viscoelastic gel.[2][3][7] This process is reversible; upon cooling, the polymer chains rehydrate, and the gel reverts to a sol.[10][11]
The precise gelation temperature can be tuned by altering the this compound concentration, its molecular weight, and by adding salts, which exert a "salting-out" effect that lowers the gelation temperature.[6][9][12]
Rheology and Viscosity Enhancement
When dissolved in cold water, this compound hydrates and its long polymer chains expand and entangle.[1] This process, coupled with the formation of hydrogen bonds, creates a gel-like network that significantly increases the viscosity of the solution.[1]
The viscosity of a this compound solution is dependent on several factors:
-
Concentration: Viscosity is directly proportional to the concentration.[5]
-
Molecular Weight: Higher molecular weight grades result in higher viscosity solutions at the same concentration.[5][11]
-
Temperature: Below the gelation point, increasing the temperature decreases viscosity.[1][10]
-
Shear Rate: this compound solutions typically exhibit pseudoplastic (shear-thinning) behavior, where viscosity decreases as the shear rate increases.[13]
Mechanisms in Biological and Pharmaceutical Applications
The core mechanisms of thermo-gelation and viscosity enhancement enable the use of this compound in a variety of biological applications.
Controlled Drug Delivery
This compound is widely used as an excipient in controlled-release oral solid dosage forms.[14][15]
Mechanism:
-
Hydration and Gel Formation: Upon ingestion and contact with gastrointestinal fluids, the this compound on the surface of the tablet rapidly hydrates to form a viscous gel layer.[14][15][16]
-
Drug Release Barrier: This gel layer acts as a physical barrier to further water penetration and drug dissolution.[15][17]
-
Release Modulation: The active pharmaceutical ingredient (API) is released slowly over time through two primary mechanisms: diffusion through the gel layer and gradual erosion of the polymer matrix at the tablet surface.[15] This provides sustained therapeutic effects and can reduce dosing frequency.[14]
Bulk-Forming Laxative
This compound is classified as a bulk-forming laxative used to treat constipation.[8][18][19]
Mechanism:
-
Non-Absorbable Fiber: As a non-digestible and non-absorbable fiber, this compound passes through the small intestine unchanged.[20][21][22]
-
Water Absorption: In the colon, it absorbs and traps large amounts of water, which increases the water content of the feces.[18][20][22]
-
Increased Stool Bulk: The absorption of water significantly increases the volume and bulk of the stool, making it softer and easier to pass.[23][24]
-
Stimulation of Peristalsis: The increased fecal mass stimulates stretch receptors in the intestinal wall, which in turn promotes peristalsis (intestinal muscle contractions) and helps maintain regular bowel movements.[8][23]
Tissue Engineering and Biofabrication
The thermoresponsive properties of this compound make it an attractive biomaterial for tissue engineering, particularly as an injectable scaffold or as a component of "bio-inks" for 3D bioprinting.[4][25][26]
Mechanism:
-
Injectable Sol: At room temperature, a solution of this compound, often blended with other polymers and containing cells, exists as a low-viscosity liquid (sol).[4]
-
In Situ Gelation: This solution can be minimally invasively injected into a target tissue defect.[2][27]
-
Scaffold Formation: Upon reaching physiological body temperature (37 °C), the solution undergoes in situ gelation, forming a stable hydrogel scaffold.[4][6]
-
Cellular Support: This scaffold provides a supportive, three-dimensional environment that mimics the extracellular matrix, allowing for homogenous cell infiltration and promoting cell adhesion, proliferation, and tissue regeneration.[2][28] this compound itself is non-cell-adhesive, so it is often blended with materials like agarose, laminin, or collagen to enhance biological performance.[2][5][28]
Ophthalmic Preparations
This compound and its derivative, hydroxypropyl this compound (HPMC), are key components in artificial tears and ophthalmic lubricants for treating dry eyes.[8][22]
Mechanism:
-
Viscosity Enhancement: HPMC increases the viscosity of the eye drop solution.[29][30]
-
Tear Film Stabilization: It acts as a lubricant and attaches to the surface of the eyeball via adsorption.[31][32] This simulates the action of natural conjunctival mucin, thickening the precorneal tear film and increasing its stability.[31][32]
-
Prolonged Residence Time: The increased viscosity and mucoadhesive properties reduce the drainage of the solution from the eye.[30] This prolongs the contact time of the active ingredients and the lubricating polymer on the ocular surface, providing lasting relief from dryness and discomfort.[29][31]
Quantitative Data Summary
The functional properties of this compound are highly dependent on its concentration, molecular weight, and the presence of other solutes.
Table 1: Viscosity of Aqueous this compound Solutions
| Grade (Stated Viscosity of 2% w/v solution at 20°C) | Concentration (% w/v) | Typical Viscosity (mPa·s) | Source(s) |
|---|---|---|---|
| Low Viscosity | 2% | 5 - 50 | [10] |
| Medium Viscosity | 2% | 400 | [12] |
| High Viscosity | 2% | 1500 - 4500 | [12][33] |
| Various | 0.3 - 1.0% | Varies, shear-dependent | [34] |
| Various | 2% | 5 - 75,000 |[10] |
Table 2: Gelation Temperatures (LCST) of this compound Solutions
| MC Type / Concentration | Additive | Gelation Temperature (°C) | Source(s) |
|---|---|---|---|
| MC (unspecified) | None | 60 - 80 | [11] |
| MC (unspecified) | None | 40 - 50 | [8] |
| 8% MC in 0.5x PBS | 0.5x PBS | ~40 | [12] |
| 16% MC in 1x PBS | 1x PBS | ~25 | [12] |
| 8% w/v MC | 0.05 M Na₂SO₄ | ~37 | [9] |
| 8% w/v MC | 0.1 M Na₂SO₄ | < 37 |[35] |
Biocompatibility and Safety
This compound is recognized for its excellent biocompatibility and is considered non-toxic and non-allergenic.[5][14] It has been approved by the U.S. Food and Drug Administration (FDA) for use as a food additive and in pharmaceutical formulations.[4][9] In vivo studies have demonstrated that this compound hydrogels implanted in the brain do not elicit a significant inflammatory response or alter glial scarring compared to controls, indicating its suitability as a biocompatible scaffold for neural tissue engineering.[27][36] Human cells lack the cellulase (B1617823) enzymes required to degrade the polymer backbone, meaning it is largely eliminated from the body unchanged.[5][22]
Representative Experimental Protocols
Preparation of a Thermosensitive this compound Hydrogel
This protocol is a synthesized representation based on methodologies described in cited literature.[2][12]
-
Dispersion: Weigh the required amount of this compound powder (e.g., to make a 10% w/v solution).
-
Heating: Heat approximately half of the final required volume of purified water or buffer (e.g., PBS) to 70-90°C.
-
Mixing: Add the this compound powder to the hot water under vigorous stirring to ensure uniform dispersion and prevent clumping.
-
Hydration & Cooling: Add the remaining volume of cold water or ice to the hot slurry to rapidly reduce the temperature to below 20°C.
-
Dissolution: Continue stirring until a clear, homogenous solution is formed.
-
Degassing & Storage: Store the solution at 4°C overnight to ensure complete hydration and to remove air bubbles. The resulting solution will be a liquid at low temperatures and will form a gel upon heating to its LCST.
In Vitro Drug Release Study using a Dissolution Apparatus
This protocol is a standard methodology for testing controlled-release formulations containing this compound.
-
Apparatus Setup: Use a USP Type II (paddle) dissolution apparatus.
-
Medium Preparation: Prepare a dissolution medium that simulates physiological conditions (e.g., 900 mL of 0.1 N HCl for gastric fluid or phosphate (B84403) buffer pH 6.8 for intestinal fluid). Degas the medium and maintain its temperature at 37 ± 0.5°C.
-
Sample Introduction: Place one this compound matrix tablet into each dissolution vessel.
-
Test Execution: Begin paddle rotation at a specified speed (e.g., 50 rpm).
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
Analysis: Filter the samples and analyze the concentration of the released drug using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile (cumulative % release vs. time).
Conclusion
The mechanism of action of this compound in biological systems is fundamentally rooted in its unique thermoresponsive and rheological properties. The temperature-induced sol-gel transition, driven by a shift from hydrophilic to hydrophobic interactions, enables its use as a smart, in situ gelling biomaterial for tissue engineering and drug delivery. Its ability to hydrate (B1144303) and form viscous solutions underpins its utility as a controlled-release matrix, an ophthalmic lubricant, and a bulk-forming laxative. As a non-toxic, biocompatible, and versatile polymer, this compound continues to be a critical tool for researchers and drug development professionals, with ongoing innovations focused on creating more sophisticated, multi-responsive systems for targeted therapies and regenerative medicine.[25]
References
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An In-depth Technical Guide to the Physical and Chemical Properties of Methylcellulose Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcellulose (MC) is a versatile, water-soluble cellulose (B213188) ether widely utilized across the pharmaceutical, food, and cosmetic industries.[1][2][3] Derived from cellulose, the most abundant natural polymer, MC is produced by the methylation of its hydroxyl groups.[3] This chemical modification imparts unique physicochemical properties, most notably its ability to form a thermoreversible hydrogel.[4][5] Aqueous solutions of this compound are liquid at low temperatures and undergo a sol-gel transition upon heating, forming a semi-solid gel.[5][6] This behavior is reversible upon cooling.[6]
This guide provides a comprehensive overview of the core physical and chemical properties of this compound solutions, with a focus on aspects relevant to research, drug development, and scientific applications. It includes detailed experimental protocols for key characterization techniques and summarizes quantitative data to facilitate comparative analysis.
Core Physical and Chemical Properties
The properties of this compound solutions are governed by several factors, including molecular weight, degree of substitution (DS), concentration, and temperature.[7] The DS refers to the average number of hydroxyl groups per anhydroglucose (B10753087) unit that have been replaced by methoxy (B1213986) groups.[3]
Solubility and Solution Preparation
This compound is soluble in cold water but insoluble in hot water.[3] This unique property necessitates a specific preparation method for aqueous solutions. The powder is first dispersed in hot water (typically 80-90°C) to ensure all particles are wetted, followed by the addition of cold water or ice to facilitate dissolution as the temperature decreases.[8][9] Proper dispersion in the hot water phase is crucial to prevent the formation of clumps.[10]
Viscosity
The viscosity of a this compound solution is a critical parameter for many applications, including as a thickener, binder, and controlled-release agent in pharmaceutical formulations.[6][11] It is influenced by:
-
Concentration: Viscosity increases with higher this compound concentrations.[7][12]
-
Molecular Weight: Higher molecular weight grades of this compound result in more viscous solutions due to increased polymer chain entanglement.[7][13]
-
Temperature: The viscosity of this compound solutions decreases as the temperature increases, up to the point of gelation.[7][12]
-
Shear Rate: this compound solutions typically exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior, where viscosity decreases with increasing shear rate.[14] However, at low shear rates, they can behave as Newtonian fluids.[14]
Table 1: Viscosity of Aqueous this compound Solutions
| This compound Grade (Viscosity in 2% Solution) | Concentration (% w/v) | Temperature (°C) | Viscosity (mPa·s) |
| Low Viscosity | 2 | 20 | 5 - 15 |
| Medium Viscosity | 2 | 20 | 400 - 4000 |
| High Viscosity | 2 | 20 | 15,000 - 75,000 |
Note: The values presented are typical ranges and can vary between manufacturers. Specific product datasheets should be consulted for precise viscosity information.
Thermal Gelation
One of the most remarkable properties of this compound is its ability to undergo thermoreversible gelation.[8][15] As an aqueous solution is heated, it reaches a critical temperature at which it transitions from a solution (sol) to a gel.[16] This process is driven by hydrophobic interactions between the methyl groups on the polymer chains.[5] Upon heating, the polymer chains dehydrate, leading to the formation of a fibrillar network that entraps the aqueous phase, resulting in a gel.[8][15] This process is endothermic and can be characterized by a gelation temperature (Tgel).[17][18] The gelation is reversible, with the gel returning to a solution state upon cooling.[17]
The gelation temperature is influenced by:
-
Concentration: Tgel generally decreases with increasing polymer concentration.[8]
-
Molecular Weight: The effect of molecular weight on Tgel is less pronounced than that of concentration.[8][19]
-
Heating Rate: A higher heating rate can lead to a higher apparent Tgel.[8]
Table 2: Gelation Temperatures of Aqueous this compound Solutions
| This compound Concentration (% w/w) | Gelation Temperature (°C) |
| 1 | ~70 |
| 2 | ~65 |
| 5 | ~55 |
| 10 | ~50 |
Note: These are approximate values and can be influenced by the specific grade of this compound and the presence of other solutes.[8]
Surface Tension
This compound is surface-active, meaning it can reduce the surface tension of water.[20] This property is attributed to its amphiphilic nature, with both hydrophilic (hydroxyl) and hydrophobic (methyl) groups.[21] The surface tension of this compound solutions is largely independent of molecular weight but is affected by concentration.[21][22]
Table 3: Surface Tension of Aqueous this compound Solutions
| This compound Concentration (% w/v) | Temperature (°C) | Surface Tension (mN/m) |
| 0.05 | 25 | 53 - 59 |
| 0.1 | 20 | 45 - 55 |
Source:[20]
Experimental Protocols
Solution Preparation
A standardized method for preparing this compound solutions is crucial for obtaining reproducible results.
Methodology:
-
Heat approximately one-third of the required volume of deionized water to 80-90°C.[8]
-
While stirring, slowly add the weighed this compound powder to the hot water to ensure thorough dispersion and wetting of the particles.[8]
-
Continue stirring until a uniform slurry is formed.[8]
-
Add the remaining two-thirds of the water as cold water or ice to lower the temperature of the dispersion.[8]
-
Continue stirring in a cold water bath (e.g., 0-5°C) for 20-40 minutes until the this compound is fully dissolved and the solution becomes clear and viscous.[5][8]
-
If necessary, centrifuge the solution to remove any entrapped air bubbles.[9]
Rheological Analysis: Viscosity and Gelation Temperature
Rotational rheometers are used to characterize the flow behavior and viscoelastic properties of this compound solutions.
Methodology for Viscosity Measurement (Steady-State Flow):
-
Equilibrate the rheometer to the desired temperature (e.g., 20°C).
-
Load the this compound solution onto the rheometer plate, ensuring the correct geometry (e.g., cone and plate or parallel plate) is used and the gap is set appropriately.[3]
-
Perform a shear rate sweep, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹), to determine the viscosity as a function of shear rate.
-
Record the viscosity values at specified shear rates.
Methodology for Gelation Temperature (Tgel) Determination (Oscillatory Temperature Sweep):
-
Load the sample onto the rheometer as described above.
-
Apply a small oscillatory strain (within the linear viscoelastic region, typically 1%) at a constant frequency (e.g., 1 Hz).[18][23]
-
Perform a temperature ramp, heating the sample at a controlled rate (e.g., 2°C/min) over a relevant temperature range (e.g., 20°C to 90°C).[18]
-
Monitor the storage modulus (G') and loss modulus (G''). The gelation temperature (Tgel) is often identified as the temperature at which G' and G'' crossover (G' = G'').[5]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the heat flow associated with thermal transitions, such as the endothermic gelation of this compound.[24][25]
Methodology:
-
Accurately weigh 5-10 mg of the this compound solution into a hermetically sealed aluminum DSC pan.[19][26] An empty sealed pan is used as a reference.[26]
-
Place the sample and reference pans into the DSC cell.[26]
-
Equilibrate the system at a starting temperature below the expected gelation point (e.g., 20°C).
-
Heat the sample at a constant rate (e.g., 5°C/min) to a temperature above the gelation point (e.g., 90°C).[24]
-
The endothermic peak in the heat flow curve corresponds to the gelation process. The onset temperature of this peak can be taken as the gelation temperature.
Surface Tension Measurement
The surface tension of this compound solutions can be measured using tensiometers employing methods like the Du Noüy ring or pendant drop.
Methodology (Du Noüy Ring Method):
-
Ensure the platinum-iridium ring is thoroughly cleaned and flamed to remove any contaminants.[2][27]
-
Calibrate the tensiometer.
-
Place the this compound solution in a sample vessel and position it on the tensiometer stage.
-
Immerse the ring completely in the solution.[22]
-
Slowly raise the ring through the liquid-air interface.[12]
-
The force required to pull the ring through the surface is measured just before the liquid lamella breaks.[14]
-
The surface tension is calculated from this force, taking into account the ring dimensions and applying necessary correction factors.[12]
Methodology (Pendant Drop Method):
-
A drop of the this compound solution is formed at the tip of a needle.[4][11]
-
A camera captures the image of the hanging drop.[28]
-
The shape of the drop is determined by the balance between surface tension and gravity.[4]
-
Software analyzes the drop shape and, using the Young-Laplace equation, calculates the surface tension.[4][11]
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in this compound.
Methodology:
-
Prepare the sample. For solid this compound, the KBr pellet method is common.[1] A small amount of finely ground this compound is mixed with dry KBr powder and pressed into a transparent pellet.[1] For solutions, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the solution directly on the ATR crystal.[21]
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Place the sample in the FTIR spectrometer and acquire the spectrum.
-
Characteristic peaks for this compound include O-H stretching, C-H stretching, and C-O-C stretching of the anhydroglucose ring.[29]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure, including the degree of substitution.
Methodology:
-
Dissolve the this compound sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[16]
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR techniques can be used for complete chemical shift assignments of the different anhydroglucose units.[15]
-
The spectra can be analyzed to determine the composition of differently substituted anhydroglucose units and the distribution of substituents.[15]
Visualizing Key Processes and Workflows
Applications in Drug Development
The unique properties of this compound make it a valuable excipient in pharmaceutical formulations.[6][11]
-
Controlled Release: The gel-forming ability of this compound is utilized to create sustained-release drug delivery systems.[6][11] When a tablet containing this compound comes into contact with gastrointestinal fluids, it forms a gel layer that controls the rate of drug release.[11]
-
Thickening and Stabilizing Agent: It is used to increase the viscosity of liquid formulations such as suspensions and syrups, which helps in uniform dosing and prevents the settling of active ingredients.[1][11]
-
Binder in Tablets: this compound acts as a binder in tablet manufacturing, holding the active pharmaceutical ingredients and other excipients together.[11]
-
Film Coating: It can be used to form a protective film coating on tablets, which can mask taste and improve stability.[1][6]
-
Ophthalmic Preparations: Due to its lubricating properties, it is used in artificial tears and other ophthalmic solutions.[1][6]
The thermoreversible gelling property is also being explored for in situ gelling systems for drug delivery and tissue engineering applications.[4]
Conclusion
This compound solutions exhibit a unique and useful set of physicochemical properties, primarily driven by their temperature-dependent solubility and gelation behavior. A thorough understanding and precise characterization of these properties are essential for researchers, scientists, and drug development professionals to effectively utilize this versatile polymer. The experimental protocols and data provided in this guide serve as a foundational resource for the systematic investigation and application of this compound in various scientific and industrial contexts.
References
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- 5. researchgate.net [researchgate.net]
- 6. weizmann.ac.il [weizmann.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. tainstruments.com [tainstruments.com]
- 10. biolinscientific.com [biolinscientific.com]
- 11. Du Noüy ring method - Wikipedia [en.wikipedia.org]
- 12. NMR characterization of this compound: Chemical shift assignment and mole fraction of monomers in the polymer chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. usp.org [usp.org]
- 14. somatco.com [somatco.com]
- 15. researchgate.net [researchgate.net]
- 16. pmda.go.jp [pmda.go.jp]
- 17. researchgate.net [researchgate.net]
- 18. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 19. scribd.com [scribd.com]
- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 21. smartsystems-eg.com [smartsystems-eg.com]
- 22. researchgate.net [researchgate.net]
- 23. tainstruments.com [tainstruments.com]
- 24. mdpi.com [mdpi.com]
- 25. engineering.purdue.edu [engineering.purdue.edu]
- 26. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
- 27. scielo.br [scielo.br]
- 28. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 29. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
An In-depth Technical Guide to the Degree of Substitution of Methylcellulose
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of methylcellulose (MC) is paramount. As a versatile polymer derived from cellulose, its functionality is critically governed by a key structural parameter: the Degree of Substitution (DS). This technical guide provides a comprehensive overview of the DS of this compound, its profound impact on material properties, and detailed methodologies for its determination.
Defining the Degree of Substitution (DS)
The backbone of this compound is cellulose, a polymer composed of repeating anhydroglucose (B10753087) units. Each anhydroglucose unit possesses three hydroxyl (-OH) groups, located at the C2, C3, and C6 positions, which are available for chemical modification. The degree of substitution is defined as the average number of hydroxyl groups that have been replaced by methoxy (B1213986) (-OCH₃) groups per anhydroglucose unit.[1]
Theoretically, the DS can range from 0 (unmodified cellulose) to 3 (fully substituted trimethoxycellulose). However, for commercial this compound products, the DS typically falls within the range of 1.3 to 2.6.[1] This specific range is crucial as it imparts the desirable property of water solubility. This compound with a DS between 1.4 and 1.9 is readily soluble in cold water.[2]
The Critical Role of DS in Determining Physicochemical Properties
The degree of substitution is not merely a structural descriptor; it is a fundamental determinant of the physicochemical behavior of this compound, directly influencing its performance in various applications.
Solubility
The DS value dictates the balance between the hydrophilic nature of the remaining hydroxyl groups and the hydrophobic character of the introduced methoxy groups. This balance governs the solubility of this compound in different solvents.
-
Water Solubility: this compound with a DS in the range of 1.3 to 2.6 is soluble in cold water but insoluble in hot water, exhibiting a lower critical solution temperature (LCST).[1]
-
Organic Solvents: As the DS increases beyond this range, the polymer becomes more hydrophobic and its solubility in organic solvents increases.[2]
| Degree of Substitution (DS) Range | Predominant Solubility Characteristics |
| < 1.3 | Soluble in dilute alkali |
| 1.3 - 2.6 | Soluble in cold water; insoluble in hot water |
| > 2.6 | Soluble in various organic solvents |
Viscosity
The viscosity of a this compound solution is influenced by its molecular weight, concentration, temperature, and the DS. Generally, for a given molecular weight and concentration, a higher DS can contribute to a higher viscosity in aqueous solutions.[2] The viscosity of 2% w/v aqueous solutions of this compound at 20°C can range from 5 to 75,000 mPa·s depending on the specific grade.[3]
Table of Typical Viscosity Values for 2% w/v Aqueous Solutions of METHOCEL™ at 20°C
| METHOCEL™ Grade | Viscosity (mPa·s) |
| A15-LV | 15 |
| A4C | 400 |
| A15C | 1500 |
| A4M | 4000 |
Source: Dow Chemical Co., as cited in various pharmaceutical resources.[3]
Thermal Gelation
A hallmark property of aqueous this compound solutions is their ability to undergo reversible thermal gelation. Upon heating, the solution transitions into a gel, which then reverts to a liquid state upon cooling. The temperature at which this transition occurs, known as the gelation temperature, is inversely related to the DS. A higher DS results in a lower gelation temperature.[1] This phenomenon is driven by the hydrophobic interactions of the methoxy groups, which become more pronounced at elevated temperatures. The gelation temperature for many common this compound grades is in the range of 50-60°C.[3] For a this compound with a DS of 1.8, the gelation temperature is approximately 70°C.[4]
Methodologies for Determining the Degree of Substitution
Accurate determination of the DS is crucial for quality control and for predicting the performance of this compound in specific applications. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the DS and the distribution of substituents on the anhydroglucose unit. Both ¹H and ¹³C NMR can be utilized.
-
Sample Preparation: Dissolve approximately 10-20 mg of the dried this compound sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium (B1214612) oxide (D₂O). Complete dissolution is critical for high-resolution spectra.
-
NMR Analysis: Acquire the ¹H-NMR spectrum at an elevated temperature (e.g., 80-100°C) to ensure sample solubility and reduce viscosity, which can broaden the spectral lines.
-
Spectral Integration: Identify and integrate the signals corresponding to the anomeric protons of the glucose backbone (typically in the range of 4.2-4.8 ppm) and the protons of the methoxy groups (typically in the range of 3.1-3.6 ppm).
-
DS Calculation: The degree of substitution is calculated using the following formula:
DS = (Integral of methoxy protons / 3) / (Integral of anomeric protons / 1)
Note: The integral of the methoxy protons is divided by 3 because each methoxy group has three protons, and the integral of the anomeric proton is divided by 1 as there is one anomeric proton per anhydroglucose unit.
Gas Chromatography (GC)
Gas chromatography is a widely used method for determining the methoxyl content, which can then be used to calculate the DS. The principle involves the cleavage of the ether linkages to form volatile methyl iodide, which is then quantified by GC.
-
Sample Hydrolysis (Zeisel Reaction):
-
Accurately weigh about 50 mg of the dried this compound sample into a reaction vial.
-
Add a known amount of an internal standard (e.g., a substance that also forms a volatile iodide but is not present in the sample).
-
Add hydriodic acid (HI) to the vial.
-
Seal the vial and heat it at a specific temperature (e.g., 130-150°C) for a defined period to ensure complete cleavage of the methoxy groups and their conversion to methyl iodide.
-
-
Extraction: After cooling, extract the methyl iodide into a suitable organic solvent (e.g., heptane (B126788) or toluene).
-
GC Analysis:
-
Inject a known volume of the organic extract into a gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID).
-
The GC oven temperature is programmed to separate the methyl iodide from the internal standard and any other volatile components.
-
-
Quantification and DS Calculation:
-
Determine the amount of methyl iodide from the peak areas relative to the internal standard using a calibration curve.
-
Calculate the percentage of methoxyl content (%OCH₃).
-
The degree of substitution is then calculated using the following formula:
DS = (162.14 × %OCH₃) / (31.03 × 100 - 14.03 × %OCH₃)
Where 162.14 is the molecular weight of the anhydroglucose unit, 31.03 is the molecular weight of the methoxy group, and 14.03 is the net increase in molecular weight for each methoxy substitution.
-
Zeisel Method (Titration)
The classical Zeisel method is a chemical titration technique for determining the methoxyl content. It involves the same hydriodic acid cleavage of methoxy groups to form methyl iodide as in the GC method.
-
Reaction and Absorption:
-
The this compound sample is reacted with hydriodic acid in a specialized distillation apparatus.
-
The liberated methyl iodide is distilled and passed through a solution of bromine in acetic acid, which converts it to iodic acid.
-
-
Titration:
-
The iodic acid is then treated with potassium iodide, which liberates iodine.
-
The liberated iodine is titrated with a standardized solution of sodium thiosulfate (B1220275) using a starch indicator.
-
-
Calculation: The amount of sodium thiosulfate consumed is directly proportional to the amount of methoxyl groups in the original sample. The %OCH₃ is calculated, and from this, the DS can be determined using the same formula as in the GC method.
Visualizing Key Relationships and Workflows
Logical Relationship between DS and this compound Properties
The following diagram illustrates the central role of the Degree of Substitution in influencing the key physicochemical properties of this compound and its subsequent suitability for various applications.
Experimental Workflow for DS Determination
This diagram outlines the general workflow for the experimental determination of the Degree of Substitution of this compound using common analytical techniques.
Conclusion
The degree of substitution is a critical quality attribute of this compound that dictates its functionality and suitability for a wide range of applications in the pharmaceutical, food, and industrial sectors. A comprehensive understanding of how DS influences properties such as solubility, viscosity, and thermal gelation, coupled with the ability to accurately measure this parameter, is essential for the effective development and utilization of this compound-based products. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile polymer.
References
An In-depth Technical Guide to the Thermal Gelation Properties of Methylcellulose
For Researchers, Scientists, and Drug Development Professionals
Methylcellulose (MC), a derivative of cellulose, is a versatile polymer widely utilized in the pharmaceutical, food, and industrial sectors. One of its most remarkable and exploited properties is its ability to undergo reversible thermal gelation. An aqueous solution of this compound transitions from a solution (sol) at lower temperatures to a semi-solid gel upon heating, a phenomenon driven by complex molecular interactions. This guide provides a comprehensive technical overview of the thermal gelation of this compound, detailing the underlying mechanisms, influencing factors, and key experimental methodologies for its characterization. This information is critical for the rational design and development of MC-based formulations for applications such as controlled drug delivery, tissue engineering, and 3D bioprinting.[1][2][3]
The Molecular Mechanism of Thermal Gelation
The thermoreversible gelation of this compound is a multi-step process governed by a delicate balance of polymer-water and polymer-polymer interactions.[4][5] At lower temperatures, this compound chains are hydrated, with water molecules forming hydrogen bonds with the hydroxyl groups and creating "cages" around the hydrophobic methoxy (B1213986) groups.[4][6] As the temperature increases, these interactions are disrupted, leading to the formation of a three-dimensional polymer network.
The gelation process can be understood through the following key stages:
-
Disruption of Water Structure: Upon heating, the kinetic energy of water molecules increases, leading to the breakdown of the extensive hydrogen-bonded water network into smaller clusters.[4][5] This initial step is an endothermic process.
-
Dehydration of Polymer Chains: Concurrently, the water cages surrounding the hydrophobic methoxy groups on the this compound backbone are disrupted.[4][5] This dehydration exposes the hydrophobic regions of the polymer.
-
Hydrophobic Association and Fibril Formation: The exposed hydrophobic methoxy groups on different polymer chains associate to minimize their contact with water, a process driven by an increase in entropy.[7][8] These associations lead to the formation of nano- to micro-scale fibrillar structures.[9][10][11]
-
Network Percolation: As heating continues, these fibrils aggregate and entangle, forming a percolated, three-dimensional network that entraps the aqueous phase, resulting in the macroscopic formation of a gel.[10][11]
This entire process is reversible; upon cooling, the polymer chains rehydrate, the hydrophobic associations are disrupted, and the gel reverts to a solution state.[7]
Caption: Experimental workflow for DSC analysis of this compound gelation.
Rheology
Rheological measurements are used to characterize the viscoelastic properties of the this compound solution as it transitions into a gel. [6][12] Experimental Protocol:
-
Sample Preparation: Prepare this compound solutions at the desired concentrations.
-
Instrumentation: Use a controlled-stress or controlled-strain rheometer with a cone-and-plate or parallel-plate geometry. A temperature-controlled stage is essential.
-
Sample Loading: Load the sample onto the rheometer plate, ensuring proper filling and trimming any excess.
-
Temperature Sweep:
-
Perform small-amplitude oscillatory shear (SAOS) measurements at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region.
-
Ramp the temperature from below to above the gelation temperature at a controlled rate (e.g., 2°C/min). [12]5. Data Analysis: The storage modulus (G') and loss modulus (G'') are monitored as a function of temperature. The gelation temperature is often defined as the point where G' and G'' crossover (G' = G''). [6][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly time-domain NMR, provides insights into the molecular dynamics and the formation of fibrillar structures during gelation. [9][13][14] Experimental Protocol:
-
Sample Preparation: Prepare this compound solutions, potentially using D2O to minimize the water signal and observe the polymer protons more clearly. [9]2. Instrumentation: Use a low-field time-domain NMR spectrometer or a high-resolution NMR spectrometer.
-
Measurement:
-
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. Toward a Better Understanding of the Gelation Mechanism of this compound via Systematic DSC Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Toward a Better Understanding of the Gelation Mechanism of this compound via Systematic DSC Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. boa.unimib.it [boa.unimib.it]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Investigation of hydrogel formation from hydroxypropylthis compound (HPMC) by NMR spectroscopy and NMR imaging techniques | UBC Chemistry [chem.ubc.ca]
Characterization of Methylcellulose Molecular Weight: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core techniques for characterizing the molecular weight of methylcellulose (MC), a critical parameter influencing its physicochemical properties and performance in various applications, including pharmaceuticals and drug delivery. Accurate molecular weight determination is essential for ensuring lot-to-lot consistency, predicting performance, and meeting regulatory requirements.
Core Techniques for Molecular Weight Characterization
The primary methods for determining the molecular weight and molecular weight distribution of this compound are Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Viscometry, and Analytical Ultracentrifugation (AUC). Each technique offers distinct advantages and provides different aspects of the molecular weight profile.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful and widely used technique for the absolute determination of molar mass and size of macromolecules in solution.[1][2][3][4] Unlike conventional SEC which relies on column calibration with standards that may not accurately represent the hydrodynamic volume of this compound, SEC-MALS provides an absolute measurement independent of elution time.[5][6]
Principle: The method combines the separation power of size-exclusion chromatography with the absolute measurement capabilities of multi-angle light scattering and a concentration detector, typically a differential refractive index (dRI) detector.
-
Size-Exclusion Chromatography (SEC): Separates this compound molecules based on their hydrodynamic volume in solution. Larger molecules elute earlier from the chromatography column, while smaller molecules elute later.
-
Multi-Angle Light Scattering (MALS): As the separated molecules elute from the column, they pass through a MALS detector. The intensity of the scattered light at various angles is directly proportional to the molar mass and concentration of the molecules.[7][8]
-
Differential Refractive Index (dRI) Detector: This detector continuously measures the concentration of the eluting polymer.
By combining the data from the MALS and dRI detectors, the absolute molecular weight at each point across the elution peak can be calculated, yielding a detailed molecular weight distribution.
Logical Relationship of SEC-MALS Components
Caption: Logical flow of the SEC-MALS system for this compound analysis.
Viscometry
Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of polymers.[9][10] It is particularly prevalent in industrial quality control due to its simplicity and robustness.[11] This technique relies on the empirical Mark-Houwink-Sakurada equation, which relates the intrinsic viscosity [η] of a polymer solution to its molecular weight.[2][8][12][13][14]
Principle: The time it takes for a dilute polymer solution to flow through a capillary viscometer is measured and compared to the flow time of the pure solvent. From these measurements, the intrinsic viscosity is determined by extrapolating the viscosity of solutions at several concentrations to zero concentration. The viscosity-average molecular weight is then calculated using the Mark-Houwink equation:
[η] = K * Mv^a
where:
-
[η] is the intrinsic viscosity
-
Mv is the viscosity-average molecular weight
-
K and a are the Mark-Houwink parameters, which are specific to the polymer-solvent system and temperature.
Experimental Workflow for Viscometry
Caption: Workflow for determining Mv of this compound via viscometry.
Analytical Ultracentrifugation (AUC)
Analytical ultracentrifugation is a first-principles-based method for characterizing macromolecules in solution.[15][16] It is considered a gold standard for determining molecular weight as it does not rely on calibration standards or assumptions about molecular conformation.[11][12][13] AUC can provide information on the weight-average molecular weight, sample homogeneity, and the presence of aggregates.
Principle: A solution of this compound is subjected to a strong centrifugal field, causing the molecules to sediment. An optical system monitors the rate of sedimentation in real-time. There are two main types of AUC experiments:
-
Sedimentation Velocity (SV): A high rotor speed is used to cause rapid sedimentation of the molecules.[9][10][12] The rate at which the boundary between the solvent and the sedimenting molecules moves is used to determine the sedimentation coefficient (s). The distribution of sedimentation coefficients provides insights into the size and shape distribution of the molecules in the sample.
-
Sedimentation Equilibrium (SE): A lower rotor speed is used, and the centrifugation continues until the process of sedimentation is balanced by diffusion.[11][12][17][18][19] At equilibrium, a stable concentration gradient is formed. The shape of this gradient is directly related to the molar mass of the molecules, independent of their shape.
References
- 1. uolab.groups.et.byu.net [uolab.groups.et.byu.net]
- 2. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
- 3. wyatt.com [wyatt.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. measurlabs.com [measurlabs.com]
- 6. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. nist.gov [nist.gov]
- 9. analytical-ultracentrifugation.com [analytical-ultracentrifugation.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Ultracentrifugation: Sedimentation Velocity and Sedimentation Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Mark-Houwink Parameters for Aqueous-Soluble Polymers and Biopolymers at Various Temperatures [pubs.sciepub.com]
- 14. Sedimentation for determining molecular weight of macromolecules | PPTX [slideshare.net]
- 15. nottingham.ac.uk [nottingham.ac.uk]
- 16. Assessing sedimentation equilibrium profiles in analytical ultracentrifugation experiments on macromolecules: from simple average molecular weight analysis to molecular weight distribution and interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. colloid.alfa-chemistry.com [colloid.alfa-chemistry.com]
- 18. phexcom.com [phexcom.com]
- 19. pubs.rsc.org [pubs.rsc.org]
Early Research on Methylcellulose as a Biomaterial: A Technical Guide
This in-depth technical guide explores the foundational research on methylcellulose as a biomaterial, with a focus on its early applications in pharmaceuticals and biomedical research. The content is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core physicochemical properties, early experimental protocols, and pioneering uses of this versatile polymer.
Introduction to this compound: An Early Biomaterial
This compound, a derivative of the natural polymer cellulose, emerged as a material of significant interest in the mid-20th century for various biomedical applications. Its unique properties, including thermo-reversible gelation, biocompatibility, and versatility as a binder and thickener, paved the way for its use in drug delivery, ophthalmic surgery, and cell culture. This guide delves into the early scientific investigations that established this compound as a valuable biomaterial.
Physicochemical Properties of this compound in Early Research
Early investigations into the properties of this compound laid the groundwork for its application as a biomaterial. Key characteristics that were a focus of this initial research include its thermo-responsive behavior, viscosity in aqueous solutions, and mechanical properties of its hydrogels.
Thermo-responsive Gelation
One of the most defining features of this compound is its ability to undergo reversible gelation upon heating, a phenomenon known as a lower critical solution temperature (LCST). Early studies sought to quantify this behavior as a function of concentration and other formulation parameters.
Table 1: Gelation Temperatures of this compound Solutions from Early Studies
| This compound Concentration | Molecular Weight (kDa) | Additives | Gelation Temperature (°C) | Year of Study/Reference |
| 3.9% (39 g/L) | Not Specified | None | 51 | (Described in a later review of early work)[1] |
| 2% w/v | Not Specified | None | 50-60 | (General property noted in later compilations of early data)[2] |
Note: Specific molecular weight data from the earliest studies is often not available. The provided data is based on reviews and later characterizations of early findings.
Viscosity of Aqueous Solutions
The viscosity of this compound solutions was another critical parameter investigated in early research, as it directly impacts its function as a thickener, binder, and vehicle for drug delivery.
Table 2: Viscosity of 2% w/v Aqueous this compound Solutions at 20°C (Various Grades)
| Methocel Grade | Viscosity (mPa·s) | Year of Data Compilation |
| A15-LV | 15 | (Data compiled from commercial specifications available in the mid to late 20th century)[2] |
| A4CP | 400 | (Data compiled from commercial specifications available in the mid to late 20th century)[2] |
| A15CP | 1500 | (Data compiled from commercial specifications available in the mid to late 20th century)[2] |
| A4MP | 4000 | (Data compiled from commercial specifications available in the mid to late 20th century)[2] |
Note: These viscosity grades from Dow Chemical's "Methocel" line were commonly used in early pharmaceutical development.
Early Applications and Experimental Protocols
The unique properties of this compound led to its early adoption in several key biomedical and pharmaceutical applications.
Pharmaceutical Formulations: Capsules and Tablet Binders
A significant early application of this compound was in the manufacturing of pharmaceutical capsules, offering an alternative to gelatin. A 1950 patent by Eli Lilly and Company provides a detailed account of this process.
This protocol is based on the details provided in U.S. Patent 2,526,683.
-
Preparation of the this compound Solution:
-
A water-soluble this compound with a methoxyl content of about 25% to 35% and an intrinsic viscosity of about 7 to 15 centipoises is used.
-
The this compound powder is dissolved in cold water to form an aqueous solution.
-
Additives such as plasticizers (e.g., Carbowax 4000, sorbitol) can be incorporated to modify the properties of the capsule shell. For example, 580 g of Carbowax 4000 can be dissolved in 27 liters of boiling water, which is then poured over a mixture of 58 g of monacetin and 5.2 kg of 15 centipoise this compound.
-
-
Capsule Formation by Thermo-gelation:
-
Capsule-forming members (pins) are heated to a temperature above the gel point of the this compound solution.
-
The heated pins are dipped into the aqueous this compound solution.
-
The heat from the pins causes the this compound solution in contact with them to gel, forming a film.
-
The pins are withdrawn from the solution and rotated to ensure a uniform film thickness.
-
The thermo-gelled film is maintained at a temperature above the gel point to facilitate the evaporation of water, rendering the film self-sustaining.
-
-
Drying and Stripping:
-
The formed capsule halves are dried to remove residual moisture.
-
The dried cap and body portions are then stripped from the forming members.
-
References
Methodological & Application
Preparation of Methylcellulose Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcellulose is a versatile cellulose (B213188) ether widely employed in cell culture applications, most notably in semi-solid media for colony-forming unit (CFU) assays, also known as colony-forming cell (CFC) assays. Its high viscosity at low concentrations allows for the suspension and spatial separation of individual cells, facilitating the clonal growth and subsequent enumeration of hematopoietic and other progenitor cells. This application is critical in hematology, toxicology, and drug development for assessing the effects of various compounds on cell proliferation and differentiation.
The preparation of a sterile, homogenous this compound stock solution is a crucial first step for successful and reproducible experiments. This document provides detailed protocols for preparing this compound stock solutions from powder, along with key considerations for sterilization and quality control.
Data Summary: Quantitative Parameters for this compound Solution Preparation
The following table summarizes the key quantitative parameters extracted from various protocols for preparing this compound solutions.
| Parameter | Value | Notes |
| This compound Powder Concentration | 1% - 3% (w/v) | Higher concentrations (e.g., 3%) are often prepared as stock solutions to be diluted to a final working concentration. |
| Final Working Concentration | ~1.27% | This is a commonly cited final concentration for plating cells in CFU assays.[1] |
| Dissolving Temperature (Hot Dispersion) | 60°C - 80°C | This compound is insoluble in hot water but disperses well.[2][3] |
| Dissolving Temperature (Cold Solubilization) | 4°C or on ice | After hot water dispersion, the solution is cooled to allow the this compound to dissolve and the solution to thicken. |
| Stirring/Mixing Time | 4+ hours to overnight | Vigorous and prolonged stirring is necessary for complete dissolution.[2] |
| Sterilization (Autoclaving) | 121°C for 15-20 minutes | Generally suitable for 0.5-1% solutions. Higher concentrations may precipitate.[4][5][6][7][8] |
| Storage Temperature | -20°C (long-term) or 4°C (short-term) | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[9][10] |
Experimental Protocols
Two primary methods are presented for preparing this compound stock solutions from powder: the Hot Dispersion Method and the Direct Dissolution in Media Method. Commercially prepared sterile solutions are also a convenient, though more expensive, alternative.
Method 1: Hot Dispersion Method
This method is ideal for preparing a high-concentration stock solution that can be later diluted with culture media and supplements.
Materials:
-
This compound powder (viscosity appropriate for cell culture, e.g., 4,000 cP)
-
Nuclease-free water or cell culture grade water
-
Glass bottle with a screw cap (autoclavable)
-
Magnetic stir bar
-
Heating magnetic stirrer
-
Autoclave
-
Sterile culture medium (e.g., IMDM, DMEM)
-
Refrigerator or cold room (4°C)
Protocol:
-
Weighing: In a sterile, autoclaved glass bottle, weigh out the desired amount of this compound powder. For example, to make 500 mL of a 2% stock solution, weigh 10 g of this compound.
-
Hot Water Dispersion: Heat approximately half of the final volume of water (e.g., 250 mL) to 60-80°C.[2][11] Add the heated water to the this compound powder.
-
Initial Mixing: Secure the cap and shake or vortex vigorously to ensure all the powder is wetted and to break up any large clumps. The this compound will not dissolve at this stage but will form a suspension.
-
Sterilization: Loosen the cap of the bottle and autoclave the this compound suspension at 121°C for 15-20 minutes. Note: Autoclaving is generally recommended for solutions of 1% or lower, as higher concentrations can lead to precipitation.[4][5][6][7][8] For higher concentrations, consider preparing the solution aseptically.
-
Cold Water Addition and Dissolution: After autoclaving, allow the solution to cool slightly. Aseptically add the remaining volume of cold (4°C) sterile water or basal culture medium (e.g., 250 mL of cold IMDM).
-
Stirring: Place a sterile magnetic stir bar in the bottle and transfer it to a magnetic stirrer in a cold room or refrigerator (4°C). Stir for at least 4 hours, or preferably overnight, until the this compound is completely dissolved and the solution is clear and viscous.[2]
-
Storage: Aliquot the sterile this compound stock solution into smaller, sterile tubes and store at -20°C for long-term use.[11]
Method 2: Direct Dissolution in Culture Media
This method is suitable for preparing a ready-to-use this compound medium but requires aseptic technique throughout and is more time-consuming.
Materials:
-
This compound powder
-
Basal cell culture medium (e.g., DMEM, IMDM)
-
Sterile glass bottle
-
Magnetic stir bar and stirrer
-
Sterile filtration unit (0.22 µm or 0.45 µm) - Note: Filtration can be very difficult due to high viscosity.[6][7]
-
Biological safety cabinet
Protocol:
-
Preparation: In a biological safety cabinet, add the desired amount of this compound powder to a sterile bottle containing a sterile magnetic stir bar.
-
Media Addition: Add the appropriate volume of basal culture medium to the bottle.
-
Stirring: Place the bottle on a magnetic stirrer at room temperature or in a cold room (4°C). Stir for an extended period (e.g., 48 hours) until the this compound is fully dissolved.[12]
-
Sterilization (Optional - if not prepared aseptically): If not prepared under strict aseptic conditions, sterile filter the solution. However, this is often impractical due to the high viscosity of the this compound solution which can clog filters.[6][7]
-
Supplementation: Once the this compound is dissolved, aseptically add serum, cytokines, and other required supplements.
-
Storage: Store the final medium at 4°C for short-term use or aliquot and freeze at -20°C.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for preparing this compound stock solution and a conceptual representation of its application in a colony-forming unit assay.
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Application in a Colony-Forming Unit (CFU) Assay.
Quality Control
-
Sterility: After preparation, a small aliquot of the this compound stock solution should be incubated under standard cell culture conditions (37°C, 5% CO₂) for several days to check for microbial contamination.
-
Viscosity and Homogeneity: The final solution should be visually clear, free of particulates or clumps, and have a uniform, high viscosity.
-
Performance: The performance of each new batch of this compound solution should be validated by running a standard CFU assay with a control cell line or primary cells with a known colony-forming efficiency.
Troubleshooting
-
Clumping: This is a common issue that arises from adding this compound powder to cold liquid. The hot dispersion method is designed to prevent this. If clumps form, they can sometimes be broken up by vigorous vortexing or homogenization, but this may introduce contamination risks.
-
Incomplete Dissolution: This can be due to insufficient stirring time or incorrect temperatures. Ensure the solution is stirred for an adequate period in the cold.
-
Contamination: Strict aseptic technique is paramount, especially if not autoclaving the final solution.
-
Inaccurate Dispensing: Due to its high viscosity, this compound solutions should be dispensed using a syringe with a blunt-end needle rather than a pipette to ensure accurate volume measurement.[13][14][15] After mixing with cells, allow bubbles to dissipate before plating to avoid inaccuracies.[1][13][16]
Conclusion
The preparation of a high-quality this compound stock solution is fundamental for obtaining reliable and reproducible results in colony-forming cell assays. By carefully following these protocols and paying close attention to sterile technique and quality control, researchers can confidently prepare this compound media for a variety of cell culture applications. For routine or high-throughput applications, commercially available, pre-tested this compound solutions offer a convenient and reliable alternative.
References
- 1. rndsystems.com [rndsystems.com]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound [bionity.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Methyl cellulose viscosity: 15 cP, BioReagent, cell culture mammalian 9004-67-5 [sigmaaldrich.com]
- 7. Methyl cellulose viscosity: 15 cP, BioReagent, cell culture mammalian 9004-67-5 [sigmaaldrich.com]
- 8. 甲基纤维素 viscosity: 4,000 cP | Sigma-Aldrich [sigmaaldrich.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. research.chop.edu [research.chop.edu]
- 12. researchgate.net [researchgate.net]
- 13. stemcell.com [stemcell.com]
- 14. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 15. The Mouse Colony Forming Cell (CFC) Assay using this compound-based Media: R&D Systems [rndsystems.com]
- 16. Methyl Cellulose-Based CFU Assay: A Method to Determine the Effect of Anti-cancer Compounds on Colony Formation in Leukemic Cells [jove.com]
Application Notes and Protocols: Methylcellulose-Based Hydrogels for Research and Drug Development
Introduction
Methylcellulose (MC) is a versatile cellulose (B213188) derivative renowned for its unique property of forming thermo-responsive hydrogels.[1][2] Aqueous solutions of this compound are liquid at room temperature but undergo a sol-gel transition upon heating to a specific temperature, known as the lower critical solution temperature (LCST).[2][3] This process is reversible, with the hydrogel returning to a liquid state upon cooling.[2][4] This "inverse thermogelation" is driven by hydrophobic interactions between the methoxy (B1213986) groups on the polymer chains.[5] These characteristics, combined with its biocompatibility and low cost, make this compound an ideal biomaterial for a wide range of applications, including controlled drug delivery, 3D bioprinting, and cell sheet engineering.[6][7][8]
These application notes provide detailed protocols for the preparation and characterization of this compound-based hydrogels, tailored for researchers, scientists, and drug development professionals.
Section 1: Hydrogel Preparation Protocols
Two primary methods for preparing this compound hydrogels are presented: a straightforward thermo-responsive physical gel and a more robust, chemically cross-linked gel for enhanced stability.
Protocol 1.1: Preparation of Thermo-Responsive (Physical) this compound Hydrogels
This protocol describes the standard method for preparing a simple, physically cross-linked this compound hydrogel that relies on temperature-induced gelation.
Materials:
-
This compound (MC) powder (e.g., METHOCEL™ A4M)
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Ice bath or refrigerator (4 °C)
Procedure:
-
Heating the Solvent: Heat approximately half of the total required volume of distilled water to 80-90 °C on a heating plate.[9]
-
Dispersing the Polymer: While stirring the hot water vigorously, slowly add the pre-weighed this compound powder. Continue stirring until all particles are thoroughly wetted and evenly dispersed.[10][11] The solution will appear as a milky suspension.
-
Hydration and Dissolution: Remove the beaker from the heat and add the remaining volume of cold (4 °C) distilled water to the suspension.[10]
-
Cooling: Place the beaker in an ice bath or a refrigerator and continue to stir gently. As the temperature of the solution decreases, the this compound will become soluble, and the solution will clarify and become more viscous.[10]
-
Storage: Once a clear, homogenous solution is formed, store it at 4 °C for at least 30 minutes (or overnight for complete hydration) before use.[10][12] The resulting solution will be a liquid at low temperatures and will form a gel upon heating to physiological temperatures (e.g., 37 °C).[3]
Protocol 1.2: Preparation of Chemically Cross-linked this compound Hydrogels
Chemical cross-linking can enhance the mechanical strength and stability of this compound hydrogels, making them suitable for long-term applications.[6][13][14] Citric acid is a non-toxic, multi-carboxylic acid that can be used as a cross-linking agent.[15][16]
Materials:
-
This compound (MC) solution (prepared as in Protocol 1.1)
-
Citric acid (CA)
-
Sorbitol (as a plasticizer, optional)[15]
-
Casting molds (e.g., petri dishes)
-
Drying oven
Procedure:
-
Prepare MC Solution: Prepare a this compound solution at the desired concentration (e.g., 1.5% w/v) following Protocol 1.1.[15]
-
Add Cross-linker: Dissolve the desired amount of citric acid (e.g., 5-10% w/w relative to MC) and sorbitol (e.g., 0.25% w/v) directly into the cold MC solution.[15] Stir until all components are fully dissolved.
-
Casting: Pour the final solution into casting molds, ensuring a uniform thickness.
-
Curing and Drying: Place the molds in a drying oven at a specified temperature (e.g., 80 °C) until a constant weight is achieved.[15] During this step, the water evaporates, and the citric acid forms ester bonds with the hydroxyl groups of the this compound, creating a cross-linked network.
-
Storage: Store the resulting hydrogel films in a controlled environment (e.g., 20 °C and 65% relative humidity) until further use.[15]
Section 2: Hydrogel Characterization Protocols
Standardized characterization is essential to ensure the reproducibility and performance of hydrogels. The following protocols outline key methods for evaluating their physical and functional properties.
Protocol 2.1: Rheological Characterization
Rheology is used to study the flow and deformation of materials and is the primary method for determining the gelation temperature and mechanical stiffness of hydrogels.[17][18] A standardized four-step protocol provides a comprehensive characterization.[17][19]
Equipment:
-
Rheometer with a temperature-controlled Peltier plate and parallel plate geometry.
Procedure:
-
Time Sweep (Initial Gelation): Load the cold hydrogel solution onto the rheometer plate at a low temperature (e.g., 4 °C). Apply a small, constant strain and frequency (e.g., 1-10% strain, 1 Hz) and ramp the temperature up (e.g., to 50 °C).[20] The point where the storage modulus (G') exceeds the loss modulus (G'') is identified as the gelation temperature.[17] This step determines the approximate gelation time.
-
Strain Sweep: Once the gel has formed and reached equilibrium at a constant temperature (e.g., 37 °C), perform a strain sweep. This involves applying a range of increasing strain amplitudes at a constant frequency to identify the linear viscoelastic region (LVER), where the modulus is independent of the applied strain.[17][18]
-
Frequency Sweep: Using a strain value within the LVER, perform a frequency sweep at a constant temperature. This determines the dependence of the hydrogel's modulus on the timescale of deformation and helps identify the equilibrium modulus plateau.[17][18]
-
Time Sweep (Equilibrium Modulus): Finally, perform a second time sweep using the strain and frequency values determined from the previous steps to accurately report the final equilibrium modulus (G') and precise gelation time.[17][21]
Protocol 2.2: Swelling Ratio Determination
The swelling ratio quantifies a hydrogel's ability to absorb and retain water, a critical property for applications in drug delivery and tissue engineering.[22][23]
Materials:
-
Lyophilized (freeze-dried) hydrogel samples
-
Analytical balance
-
Swelling medium (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Lint-free tissue paper
Procedure:
-
Initial Weight: Weigh a piece of the dry, lyophilized hydrogel (Wd).[24]
-
Immersion: Immerse the dry hydrogel in the swelling medium (e.g., PBS) at a specific temperature (e.g., 37 °C).
-
Weighing at Intervals: At predetermined time intervals, remove the hydrogel from the medium. Gently blot the surface with lint-free paper to remove excess surface water and weigh the swollen hydrogel (Ws).[24]
-
Equilibrium Swelling: Repeat the previous step until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculation: Calculate the swelling ratio (SR) using the following formula:[25] SR = (Ws - Wd) / Wd Where Ws is the weight of the swollen hydrogel at equilibrium, and Wd is the initial weight of the dry hydrogel.
Protocol 2.3: In Vitro Drug Release Study
This protocol describes a common method to evaluate the release kinetics of a therapeutic agent from a hydrogel. The dialysis tubing method is frequently used.[26]
Materials:
-
Drug-loaded hydrogel
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS, pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC for drug quantification
Procedure:
-
Preparation: Prepare a drug-loaded hydrogel by incorporating the drug during the preparation process (as described in Section 1).
-
Loading: Accurately weigh a specific amount of the drug-loaded hydrogel and place it inside a sealed dialysis tube.[26]
-
Release Study: Place the dialysis tube into a known volume of release medium maintained at 37 °C with continuous, gentle agitation.
-
Sampling: At regular time intervals, withdraw a small aliquot of the release medium for analysis and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Quantification: Determine the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry).[27]
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile. Analyze the kinetics using appropriate mathematical models (e.g., zero-order, Higuchi).[28]
Section 3: Quantitative Data Summary
The properties of this compound hydrogels can be tuned by altering their composition. The following tables summarize quantitative data from the literature.
Table 1: Rheological Properties of this compound Hydrogels
| MC Concentration (% w/v) | Additive / Cross-linker | Gelation Temp. (°C) | Storage Modulus (G') at 37°C (Pa) | Reference(s) |
| 2% | None | ~55-60 | ~10 | [1][21] |
| 8% | 0.05 M Na2SO4 | ~37 | ~1000 | [20][29] |
| 10% | None | ~45-50 | ~2000 | [30] |
| 1.5% | 5% Citric Acid | N/A (Chemically cross-linked) | >500 (enhanced strength) | [15] |
| Blend | Hyaluronic Acid | ~37 | 50 - 500 (concentration dependent) | [31] |
Table 2: Swelling Properties of Chemically Cross-linked this compound Hydrogels
| MC Concentration (% w/v) | Cross-linker (Citric Acid, % w/w) | Swelling Ratio (SR) | Test Conditions | Reference(s) |
| 1.5% | 0% (Control) | High (dissolves over time) | Water, 25°C | [15][16] |
| 1.5% | 5% | Lower | Water, 25°C | [15] |
| 1.5% | 10% | Lowest | Water, 25°C | [15] |
Section 4: Visualizations and Workflows
Visual diagrams help clarify complex workflows and mechanisms. The following are generated using the Graphviz DOT language.
Caption: Experimental workflow for the preparation and characterization of this compound hydrogels.
Caption: Conceptual diagram of controlled drug release from a hydrogel to a target cell.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. mdpi.com [mdpi.com]
- 3. Crosslinking Kinetics of this compound Aqueous Solution and Its Potential as a Scaffold for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPMC Hydrogel Formation Mechanisms Unveiled by the Evaluation of the Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound Based Thermally Reversible Hydrogel System for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.chop.edu [research.chop.edu]
- 11. News - How to prepare this compound solution [kimachemical.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Crosslinking strategies in modulating this compound hydrogel properties - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00721A [pubs.rsc.org]
- 14. Crosslinking strategies in modulating this compound hydrogel properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 15. ripublication.com [ripublication.com]
- 16. mdpi.com [mdpi.com]
- 17. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. re.public.polimi.it [re.public.polimi.it]
- 21. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 22. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. calculator.academy [calculator.academy]
- 26. Hydroxypropyl this compound Bioadhesive Hydrogels for Topical Application and Sustained Drug Release: The Effect of Polyvinylpyrrolidone on the Physicomechanical Properties of Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effect of this compound on the formation and drug release behavior of silk fibroin hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. re.public.polimi.it [re.public.polimi.it]
- 30. researchgate.net [researchgate.net]
- 31. Characterisation of hyaluronic acid this compound hydrogels for 3D bioprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methylcellulose in Controlled Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcellulose (MC) and its derivatives, such as Hydroxypropyl this compound (HPMC), are versatile cellulose (B213188) ethers widely employed in the pharmaceutical industry as excipients for controlled drug delivery.[1][2] Their biocompatibility, non-toxic nature, and unique physicochemical properties make them ideal candidates for a variety of dosage forms, including oral, ophthalmic, topical, and injectable systems.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in the development of controlled drug delivery systems.
A key property of this compound is its ability to form a hydrogel, a three-dimensional polymer network that can absorb and retain large amounts of water.[5][6] This hydrogel matrix acts as a barrier to control the release of an incorporated active pharmaceutical ingredient (API).[2] Furthermore, certain grades of this compound exhibit thermo-responsive behavior, existing as a solution at lower temperatures and forming a gel at physiological temperatures, a property that is particularly useful for in-situ gelling and injectable drug delivery systems.[7][8]
The release of drugs from this compound-based systems is influenced by several factors, including the viscosity grade of the polymer, its concentration, the drug's solubility, and the presence of other excipients.[3][9] By carefully selecting these parameters, researchers can design formulations with specific drug release profiles, ranging from sustained release over several hours to targeted delivery to a specific site.[2][10]
Applications of this compound in Controlled Drug Delivery
This compound is utilized in a wide array of drug delivery applications:
-
Oral Controlled Release: In oral solid dosage forms like matrix tablets, this compound hydrates upon contact with gastrointestinal fluids to form a gel layer that controls drug diffusion and/or matrix erosion, thereby sustaining the drug's release.[2][11]
-
Ophthalmic Delivery: Due to its mucoadhesive properties and ability to increase viscosity, this compound enhances the residence time of ophthalmic formulations in the eye, leading to improved drug bioavailability.[3][12]
-
Topical and Transdermal Delivery: In topical preparations, this compound forms a stable, biocompatible film on the skin, providing controlled release of the active ingredient.[11][13]
-
Injectable Drug Delivery: Thermo-responsive this compound hydrogels can be injected as a liquid, which then forms a gel depot in situ at body temperature, providing sustained local drug delivery.[7][14]
Data Presentation: Formulation Parameters and Drug Release Kinetics
The following tables summarize quantitative data from various studies on this compound-based controlled drug delivery systems, highlighting the impact of formulation variables on drug release.
Table 1: Effect of HPMC Viscosity and Concentration on Theophylline (B1681296) Release from Matrix Tablets [10]
| Formulation Code | Drug:Polymer Ratio | Tablet Hardness ( kg/cm ²) | Cumulative Drug Release at 10h (%) |
| F-1 | 1:1 | 5 | 90.0 ± 1.58 |
| F-2 | 1:1 | 6 | 86.4 ± 1.64 |
| F-3 | 1:1 | 7 | 85.5 ± 1.95 |
| F-4 | 1:2 | 5 | 82.8 ± 1.82 |
| F-5 | 1:2 | 6 | 83.7 ± 1.52 |
| F-6 | 1:2 | 7 | 77.4 ± 1.64 |
Table 2: Influence of HPMC Concentration on Fenofibrate Release from Matrix Tablets [15]
| Polymer (Methocel K100M CR) Concentration (% w/w) | Cumulative Drug Release at 8h (%) |
| 5 | 99.29 |
| 40 | 66.95 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the development and evaluation of this compound-based controlled drug delivery systems.
Protocol 1: Preparation of this compound-Based Matrix Tablets by Wet Granulation
This protocol describes the formulation of controlled-release theophylline matrix tablets using HPMC K100M.[10]
Materials:
-
Theophylline (API)
-
Hydroxypropyl this compound (HPMC K100M)
-
Lactose (B1674315) (Filler)
-
Polyvinylpyrrolidone (PVP K30) (Binder)
-
Isopropyl Alcohol (IPA) (Granulating Fluid)
-
Magnesium Stearate (B1226849) (Lubricant)
-
Talc (B1216) (Glidant)
Equipment:
-
Sieve No. 16
-
Drying oven
-
Tablet compression machine
Procedure:
-
Mixing: Uniformly mix theophylline and HPMC K100M. Add lactose to the mixture and blend thoroughly for 5 minutes.
-
Binder Preparation: Dissolve 2% w/v of PVP K30 in a sufficient quantity of IPA.
-
Granulation: Add the PVP K30 solution to the powder mixture. Add more IPA as needed and mix thoroughly to form a coherent mass.
-
Sieving: Pass the coherent mass through a Sieve No. 16 to form granules.
-
Drying: Collect the granules and dry them in an oven at 40 ± 2°C for 2 hours.
-
Lubrication: To the dried granules, add magnesium stearate and talc and mix.
-
Compression: Compress the lubricated granules into tablets using a tablet compression machine to the desired hardness.
Protocol 2: Preparation of a Thermo-responsive this compound Hydrogel
This protocol outlines the preparation of a basic thermo-responsive this compound hydrogel.
Materials:
-
This compound powder
-
Saline solution (e.g., Phosphate (B84403) Buffered Saline - PBS)
Equipment:
-
Magnetic stirrer with heating plate
-
Beaker
-
Refrigerator
Procedure:
-
Dispersion: Heat the saline solution to approximately 80°C. While stirring, slowly add the this compound powder to the hot saline to ensure all particles are wetted and evenly dispersed.
-
Dissolution: Remove the beaker from the heat and add ice-cold saline to the dispersion while continuing to stir. The total volume of hot and cold saline should equal the final desired volume.
-
Hydration: Place the solution in a refrigerator at 4°C and continue stirring overnight to allow for complete hydration of the this compound. The solution should become clear.
-
Storage: Store the prepared hydrogel at 4°C.
Protocol 3: In Vitro Drug Release Study for Matrix Tablets
This protocol details the in vitro dissolution testing of controlled-release matrix tablets.[10][15]
Equipment:
-
USP Dissolution Apparatus II (Paddle type)
-
UV-Vis Spectrophotometer
-
Syringes and filters (e.g., 0.45 µm)
Procedure:
-
Medium Preparation: Prepare 900 mL of the desired dissolution medium (e.g., pH 7.4 phosphate buffer) and place it in the dissolution vessel.[10] Maintain the temperature at 37 ± 0.5°C.
-
Apparatus Setup: Set the paddle speed to 50 rpm.[10]
-
Sample Introduction: Place one matrix tablet in each dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10 hours), withdraw a 10 mL aliquot of the dissolution medium.[10]
-
Medium Replacement: Immediately replace the withdrawn volume with 10 mL of fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the collected samples through a 0.45 µm filter.
-
Analysis: Analyze the concentration of the released drug in the filtered samples using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.[10]
Visualizations
The following diagrams illustrate key concepts in this compound-based controlled drug delivery.
Caption: Thermo-responsive sol-gel transition of this compound.
Caption: Drug release mechanism from a hydrophilic this compound matrix.
References
- 1. Release Kinetics of Hydroxypropyl this compound Governing Drug Release and Hydrodynamic Changes of Matrix Tablet [ouci.dntb.gov.ua]
- 2. Release Kinetics of Hydroxypropyl this compound Governing Drug ...: Ingenta Connect [ingentaconnect.com]
- 3. Formulation and release characteristics of hydroxypropyl this compound matrix tablet containing melatonin. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Cellulose-Based Hydrogels as Sustained Drug-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. lornajane.net [lornajane.net]
- 8. Release Kinetics of Hydroxypropyl this compound Governing Drug Release and Hydrodynamic Changes of Matrix Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation and Evaluation of Hydroxypropyl this compound-based Controlled Release Matrix Tablets for Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix Tablets: The Effect of Hydroxypropyl this compound/Anhydrous Dibasic Calcium Phosphate Ratio on the Release Rate of a Water-Soluble Drug Through the Gastrointestinal Tract I. In Vitro Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental and Modeling Study of Drug Release from HPMC-Based Erodible Oral Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxypropyl this compound Bioadhesive Hydrogels for Topical Application and Sustained Drug Release: The Effect of P… [ouci.dntb.gov.ua]
- 13. medium.com [medium.com]
- 14. banglajol.info [banglajol.info]
- 15. research.chop.edu [research.chop.edu]
Application Notes and Protocols: Methylcellulose in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of methylcellulose (MC) in tissue engineering scaffolds. This compound is a versatile, thermo-responsive polymer that offers significant advantages for the fabrication of biocompatible and biodegradable scaffolds. Its unique property of forming a hydrogel at physiological temperatures makes it an excellent candidate for injectable scaffolds and 3D bioprinting.
Key Properties and Applications
This compound is a cellulose (B213188) derivative that is non-toxic, biocompatible, and has been approved by the Food and Drug Administration (FDA) for various applications. In tissue engineering, its primary appeal lies in its thermoreversible gelation behavior; it exists as a solution at lower temperatures and forms a hydrogel upon warming to physiological temperatures (around 37°C).[1][2][3] This property is highly advantageous for minimally invasive delivery of cells and therapeutic agents.
This compound-based scaffolds are being extensively investigated for the regeneration of a variety of tissues, including:
-
Cartilage: The mechanical properties of MC hydrogels can be tailored to mimic those of native cartilage.[4][5]
-
Bone: MC can be combined with osteoinductive materials like calcium phosphate (B84403) to promote bone regeneration.
-
Neural Tissue: The soft and hydrated nature of MC hydrogels provides a supportive environment for neural cells.
-
Controlled Drug Delivery: The porous network of MC hydrogels allows for the sustained release of drugs and growth factors.
Quantitative Data on this compound Scaffolds
The properties of this compound scaffolds can be tuned by altering the concentration of MC and by blending it with other polymers or additives. The following tables summarize key quantitative data from various studies.
Table 1: Mechanical Properties of this compound-Based Scaffolds
| Scaffold Composition | Compressive Modulus (MPa) | Storage Modulus (G') (Pa) | Application |
| This compound (MC) / Gelatin (GEL) Hydrogels | ~ 0.2 | - | Cartilage Tissue Engineering[4][5] |
| 1.75–3.5 wt. % MC | - | Similar to spinal cord tissue | Spinal Cord Therapies |
| 6.75 wt. % MC | - | Similar to human meniscus | Meniscus Repair |
| 10 wt. % MC | - | Suitable for cartilage applications | Cartilage Repair |
| 10% Methacrylated Solubilized Decellularized Cartilage (MeSDCC) | 0.29 ± 0.05 | - | Cartilage Tissue Engineering[6] |
| 20% MeSDCC | 1.07 ± 0.15 | - | Cartilage Tissue Engineering[6] |
Table 2: Physical Properties of this compound Hydrogels
| MC Concentration (wt%) | Additive | Gelation Temperature (°C) | Pore Size (µm) | Porosity (%) |
| 8 | 0.5× D-PBS | ~40 | - | - |
| 16 | 1× D-PBS | ~25 | - | - |
| 12-16 (Mol. wt. 15,000) | 0.5× PBS | ~32 | - | - |
| MC/Gelatin | - | - | 10 - 50 | - |
| MC/Agarose | - | - | - | - |
| PCL/MC 1% | - | - | - | 61.85 ± 2.65 |
| PCL/MC 2% | - | - | - | 65.56 ± 1.66 |
| PCL/MC 3% | - | - | - | 59.07 ± 0.89 |
Table 3: Biological Performance of this compound Scaffolds
| Scaffold Composition | Cell Type | Cell Viability (%) | Assay | Duration |
| 1 wt. % MC | L929 fibroblasts | >70 | PrestoBlue | 3 days |
| 2.5 wt. % MC | L929 fibroblasts | >70 | PrestoBlue | 3 days |
| 5 wt. % MC | L929 fibroblasts | ≥70 (at 25 µL) | PrestoBlue | 3 days |
| MC/Agarose Blends | L929 fibroblasts | ≥70 | PrestoBlue | 1 and 3 days |
| MC/GelMA | Human primary osteoblasts | >95 | - | - |
Experimental Protocols
Preparation of a 3% (w/v) this compound Solution
This protocol describes the preparation of a basic 3% this compound solution.
Materials:
-
This compound powder
-
Deionized water
-
Glass beaker
-
Magnetic stir bar and stir plate
-
Ice
Procedure:
-
Chill 130 mL of deionized water at -20°C for 30 minutes and then place it on ice.
-
Heat 70 mL of deionized water to 80°C in a glass beaker.
-
Add 6 g of this compound powder to the hot water and stir with a glass rod until all particles are wetted and evenly dispersed.
-
Add the ice-cold water to the this compound suspension and mix thoroughly.
-
Allow the solution to cool at 4°C for at least 30 minutes to allow the this compound to fully dissolve and the solution to become viscous.[7]
-
Store the 3% this compound solution at 4°C for short-term use (up to one week) or at -20°C for longer-term storage.[7]
-
Before use, ensure the this compound solution has reached room temperature.[7]
Cell Seeding in this compound Scaffolds
This protocol provides a general method for seeding cells onto pre-formed this compound scaffolds.
Materials:
-
Pre-fabricated and sterilized this compound scaffolds
-
Cell suspension in culture medium
-
Sterile phosphate-buffered saline (PBS)
-
Multi-well culture plates
-
Pipettes
Procedure:
-
Place the sterilized this compound scaffolds into the wells of a multi-well culture plate.
-
Wash the scaffolds once with sterile PBS and once with complete cell culture medium.
-
Prepare a cell suspension at the desired concentration (e.g., 1 x 10^5 cells/well in 200 µL of medium).
-
Carefully pipette the cell suspension directly onto the top surface of each scaffold.
-
Incubate the plate for 2-4 hours in a humidified incubator at 37°C with 5% CO2 to allow for initial cell attachment.[8]
-
After the incubation period, gently add additional pre-warmed culture medium to each well to cover the scaffolds completely.
-
Continue to culture the cell-seeded scaffolds under standard conditions, changing the medium every 2-3 days.
3D Bioprinting with this compound-Based Bioink
This protocol outlines the basic steps for 3D bioprinting using a this compound-based bioink.
Materials:
-
Sterile this compound-based bioink (e.g., CELLINK Bioink)
-
Cell suspension
-
3D bioprinter (e.g., INKREDIBLE, BIO X)
-
Sterile syringes and Luer lock connectors
-
Sterile printing cartridges and nozzles
-
Crosslinking agent (if required for the specific bioink)
Procedure:
-
Warm the this compound bioink to room temperature.
-
Prepare the cell suspension at the desired concentration.
-
Mix the cell suspension with the bioink. A common ratio is 10 parts bioink to 1 part cell suspension. Mix gently to avoid introducing air bubbles.[9]
-
Load the cell-laden bioink into a sterile printing cartridge.
-
Attach a suitable nozzle (e.g., 22G) to the cartridge.[9]
-
Place the cartridge into the printhead of the 3D bioprinter.
-
Print the desired 3D structure onto a sterile surface (e.g., well plate or Petri dish).
-
If required, crosslink the printed construct according to the bioink manufacturer's instructions.
-
Add cell culture medium to the printed construct and incubate under standard cell culture conditions.
Assessment of Cell Viability in 3D Scaffolds (MTT Assay)
This protocol describes the use of the MTT assay to quantify cell viability within 3D this compound scaffolds.
Materials:
-
Cell-seeded this compound scaffolds in a multi-well plate
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 1 mg/mL in phenol (B47542) red-free medium)
-
Acidified isopropanol (B130326) (1 µL concentrated HCl per 1 mL isopropanol)
-
Phosphate-buffered saline (PBS)
-
96-well plate for absorbance reading
-
Plate reader
Procedure:
-
If the culture medium contains phenol red, wash the cell-seeded scaffolds with PBS.
-
Remove the PBS and add 1 mL of MTT solution to each well containing a scaffold. Also, include a negative control well without a scaffold.
-
Incubate the plate for 1 hour at 37°C and 5% CO2, protected from light.
-
Carefully aspirate the MTT solution from each well.
-
Add 1 mL of acidified isopropanol to each well to solubilize the formazan (B1609692) crystals.
-
Place the plate on a rotating platform for 10 minutes at 100 rpm to ensure complete dissolution.
-
Pipette 20 µL of the colored solution from each well into a new 96-well plate.
-
Add 180 µL of isopropanol to each well of the 96-well plate (this creates a 1 in 10 dilution).
-
Read the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Signaling Pathway: Integrin-Mediated Cell Adhesion
To enhance cell adhesion, this compound scaffolds are often functionalized with peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence. This sequence is recognized by integrin receptors on the cell surface, initiating a signaling cascade that promotes cell adhesion, spreading, and survival.
Experimental Workflow: From Hydrogel to Cell-Laden Scaffold
The following diagram illustrates a typical experimental workflow for creating and analyzing cell-laden this compound scaffolds.
Logical Relationships: this compound Scaffold Properties and Tissue Engineering Outcomes
The properties of this compound scaffolds are interconnected and ultimately determine their success in tissue engineering applications. This diagram illustrates these relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound/agarose hydrogel loaded with short electrospun PLLA/laminin fibers as an injectable scaffold for tissue engineering/3D cell culture model for tumour therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Flexible Methyl Cellulose/Gelatin Hydrogels for Potential Cartilage Tissue Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Approaching the Compressive Modulus of Articular Cartilage With a Decellularized Cartilage-Based Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide to Dissolving Methylcellulose Powder: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the proper dissolution of methylcellulose powder is a critical step for the successful formulation of various systems, including hydrogels, controlled-release drug delivery matrices, and cell culture media. This document provides a detailed, step-by-step guide to effectively dissolve this compound powder, ensuring a homogenous and consistent solution.
This compound, a hydrophilic white powder derived from cellulose (B213188), is widely used as a thickener, emulsifier, and binder.[1] Its unique property of being soluble in cold water but gelling at elevated temperatures necessitates specific dissolution protocols.[1][2] The choice of method primarily depends on the grade of this compound and the desired final concentration. Two primary methods are widely employed: the Hot Water Dispersion Method and the Cold Water Dispersion Method.
Factors Influencing this compound Dissolution
Several factors can impact the dissolution process and the final properties of the this compound solution:
-
Temperature: this compound exhibits a lower critical solution temperature (LCST), typically between 40°C and 50°C.[1] Below this temperature, it is readily soluble in water, while above it, the polymer precipitates.[1] Therefore, temperature control is crucial for successful dissolution.
-
Concentration: The concentration of the this compound solution will affect its viscosity.[3] Higher concentrations result in thicker solutions, which may require more vigorous and prolonged stirring for complete dissolution.
-
Stirring Speed and Time: Adequate agitation is necessary to prevent the formation of lumps and ensure uniform dispersion of the powder.[4][5] The stirring time will vary depending on the concentration, volume, and grade of this compound.[5]
-
Grade of this compound: Different grades of this compound have varying molecular weights and degrees of substitution, which influence their viscosity and dissolution characteristics.[1][2] High-viscosity grades may require more time and effort to dissolve completely.[6]
Quantitative Data Summary
The viscosity of a this compound solution is directly proportional to its concentration. The following table summarizes typical viscosity values for different concentrations of this compound solutions.
| This compound Concentration (% w/v) | Typical Viscosity (mPa·s) |
| 0.5 | 100 |
| 1.0 | 300 |
| 2.0 | 1000 |
| 5.0 | 5000 |
| 10.0 | 20000 |
Note: Viscosity is dependent on the specific grade (molecular weight) of this compound and the temperature. This table provides a general guideline.[3]
Experimental Protocols
Two primary methods for dissolving this compound powder are detailed below. The choice of method depends on the available equipment and the specific application.
Protocol 1: Hot Water Dispersion Method
This is the most common and recommended method for preventing lump formation.[6][7]
Materials:
-
This compound powder
-
Distilled or deionized water
-
Heating magnetic stirrer or hot plate with a separate magnetic stirrer
-
Beaker or flask (at least twice the volume of the final solution)
-
Stir bar
-
Thermometer
-
Ice bath or refrigerator
Procedure:
-
Heat Water: Heat approximately one-third of the total required volume of water to 80-90°C.[6][8]
-
Disperse Powder: While stirring the hot water vigorously, slowly add the accurately weighed this compound powder.[6][7] The high temperature prevents the powder from dissolving and forming a gel, allowing for uniform dispersion of the particles.
-
Continue Stirring: Continue to stir the mixture for 10-20 minutes until all particles are thoroughly wetted and a uniform slurry is formed.[8]
-
Cool the Dispersion: Add the remaining two-thirds of the water as cold water or ice to the hot slurry.[6] This will lower the temperature of the dispersion.
-
Complete Dissolution: Continue stirring the solution in a cold water bath (below 5°C) for another 20-40 minutes.[8] As the temperature drops, the this compound will dissolve, and the solution will become clear and viscous.
-
Hydration: For optimal viscosity, allow the solution to hydrate (B1144303) for a few hours or overnight in a refrigerator.[5][9]
Protocol 2: Cold Water Dispersion Method
This method is suitable for some grades of this compound but requires careful addition of the powder to avoid clumping.[5]
Materials:
-
This compound powder
-
Cold distilled or deionized water (0-10°C)
-
Magnetic stirrer
-
Beaker or flask
-
Stir bar
Procedure:
-
Chill Water: Cool the required volume of water to a temperature between 0-10°C.[5]
-
Slow Addition of Powder: While stirring the cold water at a moderate speed, slowly and gradually add the weighed this compound powder to the vortex of the stirring water.[5][10] Adding the powder too quickly can lead to the formation of lumps.[10]
-
Continuous Stirring: Continue stirring the mixture. The stirring time will depend on the concentration and grade of the this compound, typically ranging from 5 to 30 minutes.[5]
-
Hydration and Swelling: As the powder disperses, it will begin to absorb water, swell, and form a viscous solution.[5] This process may take some time.
-
Maturation: For complete dissolution and to ensure full hydration, it is recommended to let the solution stand for a few hours or overnight.[5]
Visualization of the Dissolution Workflow
The following diagram illustrates the logical steps involved in the two primary methods for dissolving this compound powder.
Caption: Workflow for dissolving this compound powder using hot and cold water methods.
By following these detailed protocols and considering the key factors influencing dissolution, researchers can consistently prepare high-quality this compound solutions for their specific applications.
References
- 1. Methyl cellulose - Wikipedia [en.wikipedia.org]
- 2. News - Is this compound soluble in water? [kimachemical.com]
- 3. News - How does the viscosity of HPMC aqueous solution change with concentration? [kimachemical.com]
- 4. News - How to prepare this compound solution [kimachemical.com]
- 5. News - How do you mix this compound with water? [ihpmc.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. usp.org [usp.org]
- 9. talasonline.com [talasonline.com]
- 10. sellcellulose.com [sellcellulose.com]
Application Notes and Protocols: Methylcellulose Viscosity Grades for Specific Lab Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing different viscosity grades of methylcellulose in various laboratory settings. The information is intended to guide researchers in selecting the appropriate this compound grade and concentration to achieve optimal results in cell culture, drug delivery, and other relevant applications.
Introduction to this compound and its Viscosity Grades
This compound is a versatile, water-soluble polymer derived from cellulose. A key property of this compound is its ability to form a viscous, clear solution or a semi-solid gel in aqueous media, which is highly dependent on its molecular weight, degree of substitution, and concentration.[1] In the laboratory, different viscosity grades of this compound are leveraged to control the physical properties of culture media, drug delivery matrices, and other formulations.
The viscosity of a this compound solution is a measure of its resistance to flow and is typically expressed in millipascal-seconds (mPa·s) or centipoise (cP). Commercial this compound is available in a wide range of viscosity grades, generally classified as low, medium, or high. The viscosity is concentration and temperature-dependent, generally increasing with higher concentrations and decreasing with higher temperatures until a gelation point is reached.[2]
Data Summary: this compound Viscosity in Lab Applications
The following tables summarize the quantitative data on the use of different this compound viscosity grades for specific laboratory applications.
Table 1: this compound in Cell Culture Applications
| Application | Cell Type | This compound Viscosity Grade/Concentration | Observed Effect | Citation |
| Spheroid Formation (Hanging Drop) | Various cancer cell lines | 0.5% (w/v) MethoCel™ (viscosity not specified) | Improved spheroid circularity and compactness. Reduced motion-induced image blur. | [3][4] |
| Spheroid Formation (High Viscosity Medium) | Human astrocytes (HASTR/ci35) | 3% this compound | Rapid and stable spheroid formation with circular shape and smooth surfaces within 12 hours. | [2] |
| Viral Plaque Assay | Influenza virus on MDCK-SIAT1 cells | 1% this compound | Small, well-defined plaques. | [5] |
| Viral Plaque Assay | Influenza virus on MDCK-SIAT1 cells | 0.25% this compound | Large, comet-shaped foci due to lower viscosity allowing more viral spread. | [5] |
| Colony Forming Unit (CFU) Assay | Human acute myeloblastic leukemia (AML) cells | 0.72% this compound | Optimal concentration for clonal growth of AML-CFU. | [6] |
| Colony Forming Unit (CFU) Assay | Human acute myeloblastic leukemia (AML) cells | 1.44% this compound | Partial reduction or complete inhibition of AML-CFU growth in some cases. | [6] |
| 3D Culture of Megakaryocytes | Mouse bone marrow hematopoietic progenitor cells | 3% this compound | Mimics the stiffness of bone marrow, promoting in vivo-like morphology and maturation. | [7] |
Table 2: this compound in Drug Delivery and Other Applications
| Application | Drug/Compound | This compound Viscosity Grade/Concentration | Observed Effect | Citation |
| Sustained Drug Release | Benzophenone-4 | 12% HPMC (Viscosity: 52.8 Pa·s) | Release rate of 8.9% per hour. | [8] |
| Sustained Drug Release | Benzophenone-4 | 13% HPMC (Viscosity: 76.4 Pa·s) | Slower release rate of 7.2% per hour due to higher viscosity. | [8] |
| Controlled Drug Release | Paracetamol | Low viscosity HPMC (6 cps) | Drug release best fit the Korsmeyer-Peppas model. | [9] |
| Controlled Drug Release | Paracetamol | High viscosity HPMC (4,000 cps) | Drug release best fit the Hopfenberg model, indicating slower release. | [9] |
| 3D Printing Support Structures | N/A | 12% (w/v) MC A4M | Exhibited good printability and shape retention. | [10] |
| Rheological Studies | N/A | 0.1-1.0% (w/w) MC (M-0262 and M-0512) | Newtonian flow behavior. | [11] |
| Rheological Studies | N/A | 2-5% (w/w) MC (M-0262 and M-0512) | Pseudoplastic (shear-thinning) behavior. | [11] |
Experimental Protocols
Protocol for Viscosity Measurement of this compound Solutions
This protocol outlines the standard procedure for measuring the viscosity of a this compound solution using a rotational viscometer.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
Water bath maintained at 20 ± 0.1°C
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles
Procedure:
-
Preparation of 2% this compound Solution (Hot/Cold Dispersion Method): a. Weigh the appropriate amount of this compound powder to create a 2% (w/w) solution (e.g., 2.00 g of this compound for a total solution weight of 100.0 g). b. Heat approximately one-third of the required water to 80-90°C. c. With vigorous stirring, slowly add the this compound powder to the hot water to ensure thorough dispersion of the particles. d. Add the remaining two-thirds of the water as cold water or ice to lower the temperature of the dispersion. e. Continue stirring in a cold water bath until the solution is completely dissolved and clear.[12]
-
Temperature Equilibration: a. Place the beaker containing the this compound solution in a water bath set to 20 ± 0.1°C. b. Allow the solution to equilibrate for at least 2 hours to ensure a uniform temperature and to allow any air bubbles to dissipate.[12]
-
Viscosity Measurement: a. Select the appropriate spindle and rotational speed for the expected viscosity range of your this compound solution. b. Immerse the spindle into the center of the solution to the marked immersion line. c. Start the viscometer and allow the reading to stabilize for at least 1-2 minutes before recording the viscosity value in mPa·s.[12] d. Take at least three independent readings and calculate the average viscosity.
Protocol for Colony Forming Unit (CFU) Assay using this compound-Based Medium
This protocol describes the general steps for performing a CFU assay to quantify hematopoietic progenitor cells.
Materials:
-
This compound-based semi-solid medium (e.g., MethoCult™)
-
Cell suspension (e.g., bone marrow, peripheral blood mononuclear cells)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Appropriate cytokines (e.g., EPO, SCF, IL-3)
-
3 mL and 10 mL syringes with blunt-end needles (16-18 gauge)
-
35 mm non-tissue culture treated petri dishes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of Cell Suspension: a. Isolate and prepare a single-cell suspension of your hematopoietic cells. b. Count the cells and resuspend them in IMDM with 2% FBS at a concentration 10 times higher than the final desired plating concentration.[13][14]
-
Plating in this compound Medium: a. Thaw the this compound medium at room temperature or in a 37°C water bath. b. Vigorously vortex the this compound tube to ensure homogeneity. Let it stand for 5-10 minutes for bubbles to dissipate. c. Add the cell suspension to the this compound medium at a 1:10 ratio (e.g., 0.3 mL of cells to 3 mL of this compound medium). d. Cap the tube and vortex vigorously to ensure an even distribution of cells. Let the tube stand for 5-10 minutes for bubbles to rise. e. Using a 3 mL syringe with a blunt-end needle, dispense 1.1 mL of the cell-methylcellulose mixture into the center of a 35 mm petri dish.[14] f. Gently tilt and rotate the dish to spread the medium evenly across the entire surface.
-
Incubation and Colony Scoring: a. Place the petri dishes inside a larger 100 mm dish containing an open dish of sterile water to maintain humidity. b. Incubate at 37°C in a humidified incubator with 5% CO₂ for 7-14 days, depending on the progenitor cell type being assayed. c. Score colonies at the appropriate time point using an inverted microscope based on their size and morphology.[15]
Visualizations
Experimental Workflow: Selection of this compound Viscosity for 3D Cell Culture
Caption: Workflow for selecting the appropriate this compound viscosity for 3D cell culture experiments.
Signaling Pathway: Matrix Stiffness-Mediated Mechanotransduction
Caption: Simplified signaling pathway of mechanotransduction in response to matrix stiffness.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. Media additives to promote spheroid circularity and compactness in hanging drop platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New low-viscosity overlay medium for viral plaque assays | springermedizin.de [springermedizin.de]
- 5. The role of this compound on colony growth of human myeloid leukemic progenitors (AML-CFU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three-Dimensional Culture in a this compound-Based Hydrogel to Study the Impact of Stiffness on Megakaryocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxypropyl this compound Bioadhesive Hydrogels for Topical Application and Sustained Drug Release: The Effect of Polyvinylpyrrolidone on the Physicomechanical Properties of Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Release Kinetics of Hydroxypropyl this compound Governing Drug Release and Hydrodynamic Changes of Matrix Tablet | Bentham Science [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. stemcell.com [stemcell.com]
- 13. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 3D Bioprinting with Methylcellulose-Based Bioinks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing methylcellulose (MC)-based bioinks for 3D bioprinting. This document outlines the applications, quantitative data, and detailed experimental protocols for bioink preparation, 3D printing, and post-printing analysis.
Applications of this compound-Based Bioinks
This compound is a versatile biomaterial in 3D bioprinting, primarily valued for its thermo-responsive properties and its ability to enhance the printability of other hydrogels.[1] Its applications span a wide range of tissue engineering and drug development fields:
-
Tissue Engineering: MC-based bioinks are extensively used for the fabrication of constructs for various tissues, including soft tissues, bone, and cartilage.[2][3] The ability to blend MC with other polymers like gelatin, alginate, or self-assembling peptides allows for the tuning of mechanical properties and bioactivity to mimic the target tissue's extracellular matrix (ECM).[2][4][5]
-
Cell-Sheet Engineering: The thermo-responsive nature of this compound, specifically its lower critical solution temperature (LCST), allows for the detachment of intact cell sheets by simply lowering the temperature.[6][7] This is highly advantageous for creating layered tissue constructs without the need for enzymatic digestion.
-
Drug Delivery and Screening: 3D bioprinted constructs using MC-based bioinks can serve as in vitro models for high-throughput drug screening.[8] These 3D models offer a more physiologically relevant environment compared to traditional 2D cell cultures, potentially leading to more accurate predictions of drug efficacy and toxicity.
-
Sacrificial Bioink: Due to its thermo-reversibility, this compound can be used as a sacrificial material to create channels and voids within 3D printed constructs.[9][10] These channels can mimic vascular networks, which are crucial for nutrient and oxygen supply in larger tissue-engineered constructs.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound-based bioinks, providing a comparative overview of their performance in 3D bioprinting applications.
Table 1: Rheological and Mechanical Properties of this compound-Based Bioinks
| Bioink Composition | Viscosity (Pa·s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Crosslinking Method | Source |
| 8% MC / 5% GelMA | ~2-20 | ~100-1000 | ~10-100 | UV (Photocrosslinking) | [11] |
| 6-8% MCNB | Not Specified | 105 ± 8 to 4,738 ± 600 | Not Specified | Thiol-Norbornene Photopolymerization | [9] |
| 3% Alginate / 9% MC | Not Specified | Not Specified | Not Specified | Ionic (Ca²⁺) | [5] |
| MC-Tyr Conjugate | Not Specified | Not Specified | Not Specified | Thermal and Visible Light (Dual) | [12][13][14] |
Table 2: Cell Viability in 3D Bioprinted this compound-Based Constructs
| Bioink Composition | Cell Type | Viability Assay | Post-Printing Time Point | Cell Viability (%) | Source |
| MC / GelMA | Human Primary Osteoblasts | Not Specified | Not Specified | >95% | [4][11] |
| RAD16-I / MC | Human Mesenchymal Stem Cells | Live/Dead | 7 days | High | [2][15] |
| MCNB | Mouse Mesenchymal Stem Cells | Live/Dead | 10 days | Excellent | [9] |
| MC-Tyr Conjugate | Not Specified | Not Specified | Not Specified | Excellent | [12][13][14] |
| All-Cellulose (CMC/NFC) | HaCaT and ATDC5 | Not Specified | 7 days | >80% | [14][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 3D bioprinting with this compound-based bioinks.
Protocol 1: Preparation of this compound/Gelatin-Methacryloyl (MC/GelMA) Bioink
This protocol describes the preparation of a printable bioink with good shape fidelity and biological stability.[4][11]
Materials:
-
This compound (MC) powder
-
Gelatin-Methacryloyl (GelMA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Photoinitiator (e.g., LAP, Irgacure 2959)
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
-
Water bath or incubator at 37°C
Procedure:
-
Prepare MC Solution:
-
Dissolve MC powder in sterile PBS to the desired concentration (e.g., 8% w/v).
-
Heat the solution to 60-80°C while stirring to facilitate dissolution.
-
Cool the solution to room temperature.
-
-
Prepare GelMA Solution:
-
Dissolve GelMA in sterile PBS at 37°C to the desired concentration (e.g., 5% w/v).
-
Gently stir until fully dissolved.
-
-
Prepare Photoinitiator Solution:
-
Dissolve the photoinitiator in sterile PBS to the desired concentration (e.g., 0.5% w/v). Protect the solution from light.
-
-
Combine Bioink Components:
-
In a sterile conical tube, combine the MC solution and GelMA solution in the desired ratio.
-
Add the photoinitiator solution to the MC/GelMA mixture.
-
Gently mix the components until a homogenous solution is achieved, avoiding the introduction of air bubbles.
-
-
Cell Encapsulation (if applicable):
-
Centrifuge the desired cell suspension to form a pellet.
-
Resuspend the cell pellet in a small volume of cell culture medium.
-
Gently mix the cell suspension with the prepared bioink to achieve the desired final cell concentration.
-
-
Loading the Bioink:
-
Transfer the cell-laden or acellular bioink into a sterile printing syringe.
-
Centrifuge the syringe at low speed to remove any air bubbles.
-
Protocol 2: 3D Bioprinting and Crosslinking
This protocol outlines the general steps for printing and stabilizing the MC-based constructs.
Materials and Equipment:
-
3D Bioprinter
-
Printing syringe with the prepared bioink
-
Printing nozzle of appropriate gauge (e.g., 22G-27G)
-
Sterile printing substrate (e.g., petri dish, glass slide)
-
UV light source (for photocrosslinking)
Procedure:
-
Printer Setup:
-
Load the syringe containing the bioink into the printhead of the 3D bioprinter.
-
Set the printing temperature. For MC-based bioinks, printing is often performed at room temperature.[4]
-
Calibrate the printer and set the printing parameters (e.g., pressure, speed, layer height) based on the rheological properties of the bioink.
-
-
Printing:
-
Design the desired 3D model using CAD software and generate the G-code.
-
Initiate the printing process onto the sterile substrate.
-
-
Post-Printing Crosslinking:
-
For Photocrosslinkable Bioinks (e.g., MC/GelMA): Expose the printed construct to UV light for a specified duration to initiate photocrosslinking. The exposure time will depend on the photoinitiator concentration and the desired mechanical properties.
-
For Ionically Crosslinkable Bioinks (e.g., MC/Alginate): Submerge the printed construct in a solution containing the crosslinking ions (e.g., calcium chloride) for a sufficient time to allow for gelation.[5]
-
For Thermo-responsive Bioinks: If using the thermo-gelling properties of MC for initial stability, the construct can be incubated at 37°C.[6]
-
-
Culturing the Construct:
-
After crosslinking, wash the construct with sterile PBS or cell culture medium.
-
Add fresh cell culture medium and incubate the construct under standard cell culture conditions (37°C, 5% CO₂).
-
Protocol 3: Cell Viability Assessment using Live/Dead Assay
This protocol details the procedure for determining the viability of cells within the 3D bioprinted construct.[12][15][17][18]
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution:
-
Prepare a working solution of Calcein AM (for live cells) and Ethidium homodimer-1 (for dead cells) in sterile PBS according to the manufacturer's instructions. Protect the solution from light.
-
-
Staining the Construct:
-
Remove the culture medium from the 3D bioprinted construct.
-
Gently wash the construct twice with sterile PBS.
-
Add a sufficient volume of the Live/Dead staining solution to completely cover the construct.
-
Incubate the construct at 37°C for 30-60 minutes, protected from light. Incubation time may need to be optimized based on the thickness and density of the construct.[12]
-
-
Imaging:
-
After incubation, carefully remove the staining solution and wash the construct with PBS.
-
Immediately image the construct using a fluorescence microscope with appropriate filters for Calcein AM (green fluorescence for live cells) and Ethidium homodimer-1 (red fluorescence for dead cells).
-
-
Quantification:
-
Acquire images from multiple random fields of view.
-
Use image analysis software to count the number of live (green) and dead (red) cells.
-
Calculate the percentage of cell viability: (Number of Live Cells / Total Number of Cells) x 100.
-
Visualization of Key Processes
Experimental Workflow for 3D Bioprinting with this compound Bioinks
Caption: General experimental workflow for 3D bioprinting with this compound-based bioinks.
Mechanotransduction Signaling Pathway in 3D Bioprinted Constructs
Caption: Key mechanotransduction signaling pathways activated in 3D bioprinted constructs.[2][6][19]
References
- 1. Advantages and limitations of using cell viability assays for 3D bioprinted constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3D bioprinted dynamic bioactive living construct enhances mechanotransduction-assisted rapid neural network self-organization for spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advancedbiomatrix.com [advancedbiomatrix.com]
- 4. bioengineer.org [bioengineer.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. 3D bioprinted dynamic bioactive living construct enhances mechanotransduction-assisted rapid neural network self-organization for spinal cord injury repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Norbornene-functionalized this compound as a thermo- and photo-responsive bioink - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3D bioprinting of complex channels within cell-laden hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. allevi3d.com [allevi3d.com]
- 13. "A Protocol for Rheological Characterization of Hydrogels for Tissue En" by Jonathan M. Zuidema, Christopher J. Rivet et al. [scholarsmine.mst.edu]
- 14. All-Cellulose Hydrogel-Based Bioinks for the Versatile 3D Bioprinting of Different Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ilexlife.com [ilexlife.com]
- 16. All-Cellulose Hydrogel-Based Bioinks for the Versatile 3D Bioprinting of Different Cell Lines. | Semantic Scholar [semanticscholar.org]
- 17. cellink.com [cellink.com]
- 18. cdn.thewellbio.com [cdn.thewellbio.com]
- 19. researchgate.net [researchgate.net]
Methylcellulose as a Thickener in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcellulose (MC) is a versatile, water-soluble polymer derived from cellulose (B213188), widely employed in the pharmaceutical industry as an excipient.[1] Its non-toxic, non-allergenic, and biocompatible nature makes it a preferred choice for a variety of applications.[2] One of its primary functions is as a thickening agent, where it imparts viscosity to liquid and semi-solid formulations, thereby improving their stability, texture, and performance.[1][3] This document provides detailed application notes and protocols for the use of this compound as a thickener in various pharmaceutical formulations.
Physicochemical Properties and Mechanism of Action
This compound is the methyl ether of cellulose.[4] Its key properties relevant to pharmaceutical formulations include:
-
Solubility: It is soluble in cold water, forming a clear, viscous solution, but insoluble in hot water.[2][5]
-
Thermal Gelation: Aqueous solutions of this compound exhibit reversible thermal gelation. Upon heating, the solution viscosity decreases until a certain temperature (typically 50-60°C), at which point it forms a gel.[5] This process is reversible upon cooling.
-
pH Stability: this compound solutions are stable over a wide pH range, typically from 3.0 to 11.0.
-
Viscosity: A wide range of viscosity grades are commercially available, typically defined by the viscosity of a 2% w/v aqueous solution at 20°C.[5]
The thickening mechanism of this compound in aqueous solutions is attributed to the formation of a three-dimensional network of entangled polymer chains. These chains hydrate (B1144303) and swell, entrapping water molecules and thereby increasing the viscosity of the solution.
Data Presentation: Quantitative Data Summary
The selection of an appropriate this compound grade is crucial for achieving the desired formulation characteristics. The following tables summarize key quantitative data for various grades of this compound.
Table 1: Viscosity Grades of this compound
| Viscosity Grade (Designation) | Viscosity (mPa·s) for a 2% w/v solution at 20°C |
| Low Viscosity (LV) | < 100 |
| Medium Viscosity (MV) | 100 - 1500 |
| High Viscosity (HV) | > 1500 |
Source: Classification based on typical industry standards.[6]
Table 2: Typical Viscosity Values for 2% w/v Aqueous Solutions of Methocel™ (a common brand of this compound)
| Methocel™ Grade | Viscosity (mPa·s) at 20°C |
| A15 LV | 15 |
| A4C | 400 |
| A15C | 1500 |
| A4M | 4000 |
Note: These are representative values and can vary between manufacturers.
Table 3: Effect of Concentration on Viscosity of a Medium Viscosity this compound Grade
| Concentration (% w/v) | Approximate Viscosity (mPa·s) at 20°C |
| 1.0 | 50 |
| 2.0 | 400 |
| 3.0 | 2500 |
Note: Viscosity increases exponentially with concentration.
Table 4: Effect of Temperature on Viscosity of a 2% w/v this compound Solution
| Temperature (°C) | Approximate Viscosity (mPa·s) |
| 10 | 600 |
| 20 | 400 |
| 30 | 250 |
| 40 | 150 |
| 50 | Gelation begins |
Note: Viscosity decreases with increasing temperature until the gelation point is reached.
Experimental Protocols
Protocol 1: Preparation of a Stock this compound Solution (2% w/v)
This protocol describes the "hot/cold" method, which is the most common and effective way to prepare a clear, lump-free this compound solution.
Materials:
-
This compound powder
-
Purified water
-
Beakers
-
Heating plate with magnetic stirrer
-
Magnetic stir bar
-
Ice bath
-
Graduated cylinders
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. For a 100 mL 2% solution, weigh 2.0 g of this compound.
-
Heating: Heat approximately one-third of the total required volume of purified water to 80-90°C in a beaker on a heating plate.
-
Dispersion: While stirring the hot water vigorously with a magnetic stirrer, slowly add the this compound powder to create a uniform dispersion. The powder will not dissolve at this stage but will get thoroughly wetted.
-
Hydration: Remove the beaker from the heat and add the remaining two-thirds of the purified water as cold water or ice.
-
Cooling and Dissolution: Continue stirring the solution in an ice bath until it cools down and becomes clear and viscous. This may take 30-60 minutes.
-
Final Volume Adjustment: Adjust the final volume with cold purified water if necessary.
-
Deaeration: Allow the solution to stand in a refrigerator for at least 2 hours, or overnight, to allow any entrapped air bubbles to dissipate.
Protocol 2: Viscosity Measurement of this compound Solutions (USP Method)
This protocol is based on the United States Pharmacopeia (USP) guidelines for determining the viscosity of this compound.
Apparatus:
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles and guard leg.
-
Constant temperature water bath (20 ± 0.1°C).
-
Beaker (600 mL).
Procedure:
-
Sample Preparation: Prepare the this compound solution as described in Protocol 1.
-
Equilibration: Place the beaker containing the this compound solution in the constant temperature water bath and allow it to equilibrate to 20 ± 0.1°C.
-
Viscometer Setup: Set up the viscometer according to the manufacturer's instructions. Select the appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Measurement: Immerse the spindle into the center of the solution to the immersion mark.
-
Reading: Allow the spindle to rotate for a sufficient time to obtain a stable reading. Record the viscosity in millipascal-seconds (mPa·s).
-
Replicates: Take at least three readings and calculate the average viscosity.
Protocol 3: Formulation of an Oral Suspension
This protocol provides a basic framework for preparing a stable oral suspension using this compound as a suspending and thickening agent.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (appropriate viscosity grade)
-
Sweetening agent (e.g., sorbitol, sucrose)
-
Preservative (e.g., methylparaben, propylparaben)
-
Flavoring agent
-
Purified water
-
Mortar and pestle or homogenizer
Procedure:
-
Vehicle Preparation: Prepare the this compound solution as described in Protocol 1. Dissolve the sweetening agent and preservative in the aqueous vehicle.
-
API Dispersion: If the API is insoluble, levigate it with a small amount of the vehicle in a mortar and pestle to form a smooth paste.
-
Incorporation: Gradually add the remaining vehicle to the paste with continuous mixing until a uniform suspension is formed. A homogenizer can be used for better dispersion.
-
Flavoring: Add the flavoring agent and mix thoroughly.
-
Final Volume: Adjust to the final volume with the vehicle.
-
Packaging: Package in a well-closed, light-resistant container.
Protocol 4: Formulation of a Topical Gel
This protocol outlines the preparation of a simple topical gel using this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (high viscosity grade)
-
Co-solvent (e.g., propylene (B89431) glycol, ethanol), if required for API solubility
-
Purified water
-
pH adjusting agent (e.g., triethanolamine, citric acid)
-
Preservative
Procedure:
-
This compound Dispersion: Disperse the this compound in hot water (80-90°C) as described in Protocol 1.
-
Hydration and Cooling: Add cold water and continue stirring until a uniform, viscous gel is formed.
-
API Incorporation: Dissolve the API in a suitable solvent (if necessary) and incorporate it into the gel base with gentle but thorough mixing.
-
pH Adjustment: Check the pH of the gel and adjust it to the desired range for topical application (typically pH 5.5-7.0) using a pH adjusting agent.
-
Addition of Other Excipients: Add the preservative and any other excipients and mix until uniform.
-
Final Mixing: Mix the gel to ensure homogeneity, avoiding the incorporation of air bubbles.
-
Packaging: Package in appropriate tubes or jars.
Protocol 5: Formulation of an Ophthalmic Solution
This protocol describes the preparation of a sterile, isotonic ophthalmic solution using this compound as a viscosity-enhancing agent.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (high purity, ophthalmic grade)
-
Tonicity adjusting agent (e.g., sodium chloride)
-
Buffer salts (e.g., phosphate (B84403) or borate (B1201080) buffer)
-
Preservative (if for multi-dose use, e.g., benzalkonium chloride)
-
Water for Injection (WFI)
Procedure:
-
Vehicle Preparation: Prepare a sterile, buffered, and isotonic solution using WFI.
-
This compound Dissolution: Aseptically add the sterile this compound powder to the vehicle and stir until a clear solution is formed. The hot/cold method can be adapted for aseptic processing.
-
API Dissolution: Aseptically dissolve the API in the this compound solution.
-
Sterile Filtration: Filter the final solution through a sterile 0.22 µm membrane filter into a sterile container.
-
Packaging: Aseptically fill the solution into sterile ophthalmic containers.
Mandatory Visualizations
Caption: Mechanism of this compound thickening in aqueous solution.
Caption: General workflow for developing a pharmaceutical formulation.
Caption: Decision tree for selecting an appropriate this compound grade.
References
- 1. landu-china.com [landu-china.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. HPMC Viscosity Grades: Compliance with Pharmaceutical Standards - HPMC manufacturer [hpmcmanufacturer.com]
- 4. CN104721829A - Preparation method of hydroxypropyl methyl cellulose solution and eye drops - Google Patents [patents.google.com]
- 5. phexcom.com [phexcom.com]
- 6. News - Classification of Methyl Cellulose Products [ihpmc.com]
Application Notes and Protocols for Creating Stable Methylcellulose Emulsions
Introduction
Methylcellulose (MC) and its derivatives, such as Hydroxypropyl this compound (HPMC), are widely utilized polymers in research, pharmaceutical, and food industries due to their versatility as thickeners, binders, film-formers, and emulsifiers.[1][2] In emulsion systems, this compound enhances stability by increasing the viscosity of the continuous phase, forming a protective film around dispersed droplets, and acting as a physical barrier to prevent coalescence and phase separation.[3][4] Its non-ionic nature makes it compatible with a wide range of active pharmaceutical ingredients (APIs) and excipients.[3] These application notes provide detailed protocols for the preparation and characterization of stable oil-in-water (O/W) this compound emulsions, present key quantitative data, and illustrate experimental workflows for researchers, scientists, and drug development professionals.
Experimental Protocols
Protocol 1: Preparation of a Stock this compound (MC) Solution
This protocol describes the "hot/cold" dispersion method, which is critical for achieving complete hydration and solubilization of this compound powder.
Materials:
-
This compound (specify viscosity grade, e.g., 4000 cP)
-
Purified water (e.g., distilled or deionized)
-
Glass beakers
-
Magnetic stirrer and stir bar
-
Hot plate
-
Ice bath or refrigerator
Procedure:
-
Calculate Required Amounts: Determine the total volume and desired final concentration of the this compound solution (e.g., 2% w/v).
-
Heat Water: Heat approximately one-third of the total required volume of purified water to 80-90°C in a beaker.[5][6]
-
Disperse Powder: While stirring the hot water vigorously with a magnetic stirrer, slowly add the this compound powder. The powder will disperse but not dissolve in the hot water. Continue stirring for about 15 minutes to ensure all particles are thoroughly wetted.[6]
-
Add Cold Water: Remove the beaker from the heat and add the remaining two-thirds of the water, which should be ice-cold.[5][6]
-
Cool and Hydrate: Place the beaker in an ice bath or a refrigerator (4°C) and continue stirring. As the temperature decreases, the this compound will become soluble, and the solution will thicken and become clear. This may take 30 minutes to several hours depending on the volume and concentration.[5]
-
Storage: Store the final clear, homogenous solution in an airtight container at 4°C. For long-term storage, aliquots can be kept at -20°C.[5] Note that solutions are susceptible to microbial spoilage, so the use of preservatives (e.g., methylparaben, propylparaben) may be necessary for extended shelf life at 4°C.[1][6]
Protocol 2: Formation of a Stable Oil-in-Water (O/W) Emulsion
This protocol outlines the procedure for creating an O/W emulsion using a prepared this compound stock solution as the stabilizer.
Materials:
-
Prepared this compound Stock Solution (from Protocol 1)
-
Oil Phase (e.g., mineral oil, vegetable oil, or an oil-based drug formulation)
-
Purified Water
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Beakers
Procedure:
-
Prepare Aqueous Phase: In a beaker, combine the this compound stock solution with any additional aqueous components and purified water to achieve the desired final concentration of all ingredients.
-
Add Oil Phase: Slowly add the oil phase to the aqueous phase while mixing at a low speed with the homogenizer.
-
Homogenization: Increase the speed of the homogenizer to the desired level (e.g., 5,000-20,000 rpm for a rotor-stator) and homogenize for a set duration (e.g., 5-15 minutes). The optimal speed and time will depend on the specific formulation and equipment and should be determined empirically.
-
Cooling: If significant heat is generated during homogenization, the emulsion can be cooled in an ice bath to maintain the desired temperature.
-
Evaluation: The resulting emulsion should be milky-white and uniform in appearance. Proceed with characterization experiments (Protocol 3) to assess its properties and stability.
Protocol 3: Characterization of Emulsion Stability
Evaluating the physical stability of the emulsion is crucial. The following are key characterization techniques.
1. Macroscopic (Visual) Observation:
-
Procedure: Transfer the emulsion to a transparent, sealed container (e.g., glass vial) and store it under desired conditions (e.g., room temperature, 40°C). Visually inspect the sample at regular intervals (e.g., 1, 7, 15, 30 days) for signs of instability such as creaming (upward movement of droplets), sedimentation, flocculation (aggregation of droplets), or coalescence (merging of droplets leading to phase separation).[7]
-
Data: Record observations and measure the height of any separated layers.
2. Microscopic Analysis and Droplet Size Distribution:
-
Procedure: Use light microscopy to visually assess the droplet morphology and uniformity. For quantitative analysis, employ techniques like Dynamic Light Scattering (DLS) or laser diffraction to measure the mean droplet size (e.g., Z-average or d32) and Polydispersity Index (PdI).[8][9]
-
Data: Record the mean droplet diameter and PdI over time. An increase in droplet size indicates coalescence.[9]
3. Rheological Measurements:
-
Procedure: Use a viscometer or rheometer to measure the viscosity of the emulsion. This compound significantly increases the viscosity of the continuous phase, which slows down droplet movement and enhances stability.[10][11]
-
Data: Record viscosity (in cP or Pa·s) at a defined shear rate. A stable viscosity over time is desirable. Changes can indicate structural breakdown.
4. Accelerated Stability Testing (Centrifugation):
-
Procedure: Centrifuge the emulsion sample at a specific force (e.g., 3000 x g) for a set time (e.g., 30 minutes).[8]
-
Data: Measure the volume or height of any separated oil or aqueous phase. A stable emulsion will show no or minimal separation. This method provides a rapid assessment of long-term stability.
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and HPMC-stabilized emulsions.
Table 1: Effect of HPMC Concentration on Virgin Coconut Oil Mayonnaise Properties [11]
| HPMC Concentration (%) | Emulsion Stability (Day 1) | Emulsion Stability (Day 15) | Viscosity (Day 1) (cP) | Viscosity (Day 15) (cP) |
| 0 | 100% | 95.37% | 43710.00 | 40696.67 |
| 2 | 100% | - | - | - |
| 3 | 100% | - | - | - |
| 4 | 100% | - | - | - |
| 5 | 100% | 99.37% | 70119.33 | 69047.33 |
| Note: Dashes indicate data not provided in the source for intermediate concentrations on Day 15. |
Table 2: Properties of an Optimized Nigella Sativa Oil Nanoemulgel [12]
| Parameter | Optimized Value |
| Polymer (this compound) Conc. | 3% |
| Oil Concentration | 10% |
| Water Concentration | 87% |
| pH | 7.37 |
| Viscosity | 2343 cP |
| Droplet Size | 342 ± 36.6 nm |
Table 3: Influence of Hydroxypropyl Cellulose (HPC) Concentration on Palm Oil Emulsion Droplet Size [8]
| Polymer Type | Polymer Concentration (wt. %) | Mean Droplet Diameter (d₃₂) (μm) |
| HPC-SL | 1.0 | ~1.6 |
| HPC-SL | 2.0 | ~1.0 |
| HPC-SL | 3.0 | ~0.8 |
| HPC-L | 1.0 | ~1.4 |
| HPC-L | 2.0 | ~1.0 |
| HPC-L | 3.0 | ~0.9 |
| Note: Data is estimated from graphical representation in the source. Emulsions contained 25 wt.% palm oil. |
Visualizations
The following diagrams illustrate the experimental workflow and key factors influencing emulsion stability.
Caption: Experimental workflow for preparing and characterizing stable this compound emulsions.
Caption: Key factors influencing the stability of this compound-stabilized emulsions.
References
- 1. This compound - CD Formulation [formulationbio.com]
- 2. 5 Essential Tips for Using this compound Excipient in Your Formulations [haishenchem.com]
- 3. How HPMC Enhances the Stability of Emulsions - HPMC factory | Hydroxypropyl Methyl Cellulose Ether manufacturers [qianhaochem.com]
- 4. hpmcsupplier.com [hpmcsupplier.com]
- 5. research.chop.edu [research.chop.edu]
- 6. scribd.com [scribd.com]
- 7. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cellulose Nanocrystal-Based Emulsion of Thyme Essential Oil: Preparation and Characterisation as Sustainable Crop Protection Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-conferences.org [bio-conferences.org]
- 12. Development and Optimization of this compound-Based Nanoemulgel Loaded with Nigella sativa Oil for Oral Health Management: Quadratic Model Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methylcellulose Film Casting Techniques: Application Notes and Protocols for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of methylcellulose (MC) films for research purposes, with a focus on pharmaceutical and drug delivery applications. Two primary techniques are covered: Solvent Casting and Hot-Melt Extrusion (HME) .
Introduction to this compound Films in Research
This compound is a versatile, water-soluble cellulose (B213188) ether widely used in the pharmaceutical industry as a film-former, binder, and controlled-release agent.[1][2] Its biocompatibility, non-toxicity, and tunable physical properties make it an excellent candidate for developing various dosage forms, including oral thin films, transdermal patches, and coatings for tablets. The casting technique employed significantly influences the final properties of the film, such as its mechanical strength, dissolution rate, and drug release profile.
Solvent Casting Technique
Solvent casting is a widely used laboratory-scale technique for preparing thin films due to its simplicity and cost-effectiveness.[3] The process involves dissolving the polymer and other excipients in a suitable solvent, casting the solution onto a flat surface, and evaporating the solvent to form a film.
Factors Influencing Film Properties in Solvent Casting
The properties of solvent-cast this compound films are influenced by several factors:
-
Polymer Concentration: Affects the viscosity of the casting solution and the final film thickness.
-
Solvent System: The choice of solvent (e.g., water, ethanol, or a co-solvent system) impacts polymer solubility, evaporation rate, and can affect the film's microstructure and mechanical properties.[4][5]
-
Plasticizer Type and Concentration: Plasticizers are added to improve the flexibility and reduce the brittleness of the film. Common plasticizers for this compound include glycerol (B35011), sorbitol, and polyethylene (B3416737) glycols (PEGs).[1][6] Increasing the plasticizer concentration generally decreases the tensile strength and increases the elongation at break.[1][2]
-
Drying Conditions: Temperature and humidity during solvent evaporation affect the rate of film formation and can influence its surface morphology and residual solvent content.
Quantitative Data Summary: Solvent Casting
The following table summarizes the influence of various formulation parameters on the properties of this compound films prepared by solvent casting.
| Formulation Parameter | Change | Effect on Film Properties | Reference(s) |
| Plasticizer (Sorbitol) | Increase in concentration | Decrease in Tensile Strength, Increase in % Elongation | [1] |
| Plasticizer (Red Palm Oil) | Increase in concentration (1% to 5%) | Decrease in Tensile Strength (19.7 to 4.55 MPa), Decrease in Elastic Modulus | [7][8] |
| Plasticizer (PEG 400) | Addition | Decrease in Tensile Strength | [6] |
| Plasticizer (Glycerol) | Addition | Increase in Film Flexibility and Water Vapor Permeability | [9] |
| Film Thickness | Increase (7.4 to 205.4 µm) | Increase in Tensile Stress (124 to 179 MPa) and Elongation at Break (0.9 to 5.5%) | [10] |
Experimental Protocol: Solvent Casting of a Placebo this compound Film
This protocol describes the preparation of a 2% (w/v) this compound film plasticized with glycerol.
Materials:
-
This compound (e.g., viscosity grade 400-1,500 cP)
-
Glycerol (plasticizer)
-
Purified Water (solvent)
Equipment:
-
Analytical balance
-
Magnetic stirrer with hot plate
-
Beakers
-
Graduated cylinders
-
Petri dish (casting surface)
-
Drying oven
-
Micrometer or thickness gauge
Protocol:
-
Preparation of the Casting Solution:
-
Heat 70 mL of purified water to 80°C in a beaker on a hot plate with stirring.
-
Slowly add 2 g of this compound powder to the hot water while stirring continuously until all particles are wetted and evenly dispersed.
-
Remove the beaker from the heat and add 30 mL of cold (4°C) purified water to the dispersion.
-
Continue stirring until a clear, homogeneous solution is formed. The solution will thicken as the this compound hydrates.
-
Add 0.4 g (20% w/w of this compound) of glycerol to the solution and stir until completely dissolved.
-
Allow the solution to stand for at least 30 minutes to eliminate any entrapped air bubbles.
-
-
Film Casting:
-
Carefully pour a predetermined volume of the casting solution into a level petri dish. The volume will determine the final thickness of the film.
-
Gently tilt the petri dish to ensure the solution spreads evenly across the surface.
-
-
Drying:
-
Place the petri dish in a drying oven at 45°C for 24 hours, or until the solvent has completely evaporated and a transparent film is formed.
-
The drying time may need to be adjusted based on the solvent system and the desired film thickness.
-
-
Film Peeling and Storage:
-
Once completely dry, carefully peel the film from the petri dish.
-
Cut the film into desired dimensions for further characterization.
-
Store the film in a desiccator at room temperature to prevent moisture absorption.
-
Visualization of the Solvent Casting Workflow
Caption: Workflow for the solvent casting of this compound films.
Hot-Melt Extrusion (HME) Technique
Hot-melt extrusion is a solvent-free, continuous manufacturing process that is gaining popularity in the pharmaceutical industry for producing a variety of dosage forms, including films.[11][12] The process involves feeding a mixture of polymer, active pharmaceutical ingredient (API), and other excipients into a heated extruder, where it is mixed, melted, and then forced through a die to form a film.
Key Parameters in Hot-Melt Extrusion
The quality and properties of HME films are dependent on careful control of the following parameters:
-
Feed Rate: The rate at which the material blend is fed into the extruder.
-
Screw Speed: The rotational speed of the extruder screws, which influences the degree of mixing and shear.
-
Temperature Profile: The temperature of the different zones of the extruder barrel, which must be optimized to ensure proper melting and mixing without degrading the components.
-
Die Design: The shape of the die determines the initial dimensions of the extruded film.
Quantitative Data Summary: Hot-Melt Extrusion
The following table provides a summary of how HME processing parameters can influence film properties.
| HME Parameter | Change | Effect on Film Properties | Reference(s) |
| Processing Temperature | Increase | Can lead to polymer degradation if too high, affecting mechanical properties. Needs to be above the glass transition temperature of the polymer blend. | [13] |
| Screw Speed | Increase | Can increase shear and mixing, potentially leading to a more homogeneous drug distribution. | [13] |
| Plasticizer Content | Increase | Reduces the processing temperature and can improve film flexibility. | [8] |
| Drug-to-Polymer Ratio | Increase | Can alter the release rate of the drug from the film. | [13] |
Experimental Protocol: Hot-Melt Extrusion of a this compound-Based Film
This protocol outlines the general procedure for preparing a this compound-based film using a twin-screw extruder.
Materials:
-
This compound (suitable for HME)
-
Plasticizer (e.g., triethyl citrate, polyethylene glycol)
-
Active Pharmaceutical Ingredient (API) (optional)
Equipment:
-
Twin-screw extruder with a film die
-
Gravimetric or volumetric feeder
-
Chilling rolls or conveyor belt
-
Film take-up system
Protocol:
-
Premixing:
-
Accurately weigh the this compound, plasticizer, and API (if applicable).
-
Blend the components in a suitable mixer to ensure a homogeneous powder mixture.
-
-
Extruder Setup:
-
Set the desired temperature profile for the different zones of the extruder barrel. The temperature should be sufficient to melt the polymer blend without causing degradation.
-
Attach the film die to the end of the extruder.
-
Set the screw speed to the desired value.
-
-
Extrusion:
-
Calibrate and set the feeder to deliver the premixed powder blend into the extruder at a constant rate.
-
The molten material will be conveyed through the extruder and forced through the film die.
-
-
Film Casting and Cooling:
-
The extruded molten film is then cast onto a set of chilling rolls or a cooling conveyor belt to solidify.
-
The speed of the rolls or belt can be adjusted to control the final thickness of the film.
-
-
Film Collection:
-
The solidified film is then wound onto a take-up roll.
-
-
Characterization:
-
Samples of the film can be cut for further analysis of their physical and chemical properties.
-
Visualization of the Hot-Melt Extrusion Workflow
Caption: Workflow for the hot-melt extrusion of this compound films.
Experimental Protocols for Film Characterization
Film Thickness Measurement
Objective: To determine the uniformity of the film thickness.
Apparatus: A digital micrometer or a thickness gauge.
Procedure:
-
Cut a sample of the film (e.g., 2 cm x 2 cm).
-
Measure the thickness at five different points on the film sample (center and four corners).
-
Calculate the mean and standard deviation of the thickness measurements.
-
Uniformity of thickness is crucial for ensuring consistent drug content in drug-loaded films.
Mechanical Properties Testing (Tensile Strength and Elongation at Break)
Objective: To evaluate the mechanical strength and flexibility of the film.
Standard Method: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[11][12][14][15][16]
Apparatus: A universal testing machine (e.g., texture analyzer) equipped with film-holding grips.
Procedure:
-
Cut the film into rectangular strips of specific dimensions (e.g., 10 mm width and 50 mm length).
-
Measure the thickness of each strip at three different points and calculate the average.
-
Mount the film strip between the grips of the testing machine.
-
Apply a constant rate of extension until the film breaks.
-
The instrument software will record the force and elongation.
-
Tensile Strength (TS) is calculated as the maximum force applied divided by the initial cross-sectional area of the film.
-
Percentage Elongation at Break (%E) is calculated as the increase in length at the point of rupture divided by the initial length of the film, multiplied by 100.
In Vitro Dissolution/Disintegration Testing
Objective: To determine the time it takes for the film to dissolve or disintegrate in a simulated physiological fluid.
Apparatus: USP dissolution apparatus (e.g., USP Apparatus 1 - Basket or USP Apparatus 2 - Paddle).[17]
Procedure:
-
Prepare a dissolution medium that simulates the physiological environment of interest (e.g., simulated saliva, simulated gastric fluid).
-
Place a film of known dimensions into the dissolution vessel containing the medium maintained at a constant temperature (e.g., 37 ± 0.5°C).
-
For disintegration testing, visually observe the time it takes for the film to completely break apart.
-
For dissolution testing of drug-loaded films, withdraw samples of the dissolution medium at predetermined time intervals.
-
Analyze the samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain a dissolution profile.
Logical Relationship of Parameters and Film Properties
The following diagram illustrates the logical relationship between key formulation and process parameters and the resulting properties of this compound films.
Caption: Influence of input parameters on final this compound film properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijirset.com [ijirset.com]
- 4. Effect of Solvents and Cellulosic Polymers on Quality Attributes of Films Loaded with a Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of the solvent on the film-forming parameters of hydroxypropyl-cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. centrumdp.sk [centrumdp.sk]
- 11. micomlab.com [micomlab.com]
- 12. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 13. mdpi.com [mdpi.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. store.astm.org [store.astm.org]
- 16. ASTM D882 - Tensile Properties of Thin Plastic Sheeting - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Methylcellulose Solution Preparation: Technical Support Center
Welcome to the Technical Support Center for methylcellulose solution preparation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable protocols for successful experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the preparation of this compound solutions.
1. Why is my solution clumping or forming "fisheyes"?
-
Cause: This is the most frequent issue and occurs when this compound powder is added to cold water improperly.[1] The outer surface of the powder hydrates instantly, forming a gel-like barrier that prevents water from penetrating the interior of the clump, leaving dry, undissolved powder trapped inside.[2] This can be caused by adding the powder too quickly, inadequate stirring, or using water at the wrong initial temperature.[3][4]
-
Solution:
-
Use the Hot-and-Cold Dispersion Method: This is the most reliable technique. Disperse the this compound powder in hot water (80-90°C), where it is insoluble but disperses evenly.[5][6][7] Then, add the remaining volume as cold water or ice to lower the temperature, which allows the particles to dissolve and hydrate (B1144303) properly without clumping.[6][8]
-
Slow Addition: Sprinkle the powder slowly into the vortex of the water while stirring continuously to ensure each particle is wetted individually.[4][9]
-
Pre-mixing: For dry powder applications, you can pre-mix the this compound powder with other dry components before adding the liquid.[10][11] Alternatively, wetting the powder with a non-solvent like ethanol (B145695) or ethylene (B1197577) glycol before adding water can also prevent clumping.[10][11]
-
2. Why is the viscosity of my solution inconsistent between batches?
-
Cause: Viscosity is a critical parameter influenced by several factors. Inconsistencies can arise from inaccurate measurements, incomplete hydration, temperature variations, pH shifts, or using an incorrect grade of this compound.[3][12][13]
-
Solution:
-
Accurate Measurement: Use a calibrated balance to weigh the this compound powder precisely.[3] Even small variations in concentration can significantly impact viscosity.[14]
-
Ensure Full Hydration: Allow the solution to rest for a sufficient period (from 30 minutes to several hours, or even overnight) after initial mixing to ensure complete hydration and viscosity development.[4][6][9]
-
Control Temperature: Prepare and store the solution at a consistent temperature, as viscosity decreases with increasing temperature.[14][15]
-
Check pH: The pH of the solution should be within the optimal range for this compound, typically between 5.0 and 8.0, to ensure stable viscosity.[16][17]
-
Verify Grade: Ensure you are using the correct molecular weight and grade of this compound specified for your desired viscosity outcome.[3]
-
3. How can I prevent foaming during preparation?
-
Cause: Foaming is typically caused by introducing air into the solution through high-speed mixing or vigorous shaking.[4][18][19]
-
Solution:
-
Gentle Agitation: Use low-speed stirring that is sufficient to create a vortex for powder dispersion but does not entrain air.[2][4]
-
Proper Equipment Setup: Ensure the mixing impeller or magnetic stir bar is fully submerged in the liquid to prevent it from whipping air into the solution.[18]
-
Resting Period: After preparation, allow the solution to stand undisturbed to allow any entrapped air bubbles to rise and dissipate naturally.[4]
-
Antifoaming Agents: If foaming is unavoidable and detrimental to the application, a small amount of an antifoaming agent like simethicone (B1680972) may be used, though this may not prevent foaming in the final product upon shaking.[20]
-
4. My solution developed microbial growth. How can I prevent contamination?
-
Cause: Microbial contamination can result from using non-sterile equipment or water, improper storage conditions, or exposure to the environment.[21]
-
Solution:
-
Use High-Purity Water: Prepare solutions using distilled, deionized, or similarly purified water to minimize the initial bioburden.[9]
-
Clean Equipment: Ensure all beakers, stirrers, and containers are thoroughly cleaned and, if necessary, sterilized before use.[21]
-
Proper Storage: Store the final solution in a tightly sealed, clean container.[3] For short-term storage (up to one week), refrigeration at 4°C is recommended. For longer periods, storage at -20°C may be necessary.[22]
-
Sterile Preparation: For applications requiring a sterile solution, it is recommended to autoclave the water first, then aseptically add the sterile this compound powder. Autoclaving a prepared this compound solution, especially at higher concentrations, is not recommended as it can cause irreversible gelling and clumping.[6][8]
-
5. Why does my final solution appear cloudy?
-
Cause: Cloudiness can be attributed to several factors, including incomplete dissolution of the powder, the presence of microscopic air bubbles, the use of poor-quality water with impurities, or incompatibility with other dissolved components.[23]
-
Solution:
-
Confirm Complete Dissolution: Ensure the solution has been given adequate time to fully hydrate, which should resolve any cloudiness from undissolved particles.[9]
-
Degas the Solution: If the cloudiness is from air bubbles, they can be removed by letting the solution rest, or more actively by using a vacuum chamber or sonication.[23]
-
Use Purified Water: Starting with high-purity, particle-free water will prevent cloudiness from water contaminants.[9]
-
Filter the Solution: If insoluble impurities are suspected, the solution can be filtered to improve clarity.[23]
-
Data Presentation
Table 1: Key Factors Influencing this compound Solution Viscosity
| Factor | Effect on Viscosity | Key Considerations |
| Concentration | Increases with higher concentration.[15] | Small changes in concentration can lead to large changes in viscosity.[14] |
| Molecular Weight / Grade | Higher molecular weight grades yield higher viscosity.[12][13] | Select the grade based on the target viscosity for the application.[3] |
| Temperature | Decreases as temperature increases.[14][15] | Maintain consistent temperature control during preparation and use for reproducibility.[24] |
| pH | Stable in a pH range of 3-11; optimal stability is typically between pH 5.0 and 8.0.[5][16] | Extreme pH values can lead to changes in polymer conformation and reduced viscosity.[13] |
| Shear Rate | Solutions are typically shear-thinning (viscosity decreases with increased shear).[15][25] | Consider the shear conditions of the final application. |
| Additives (e.g., Salts) | Can increase or decrease viscosity depending on the salt and its concentration.[15] | Increasing ionic strength generally decreases the viscosity of HPMC solutions.[12] |
Table 2: Recommended Parameters for Hot-and-Cold Solution Preparation
| Parameter | Recommended Value/Range | Rationale & Notes |
| Initial Hot Water Temperature | 80°C - 90°C[5][7] | Ensures this compound disperses rather than dissolves, preventing clumps. |
| Hot Water Volume | 1/3 of the total required water volume.[6] | Sufficient to wet and disperse the powder effectively. |
| Final Solution Temperature | Cool to below the temperature at which this compound becomes soluble (e.g., <30°C).[18] | Hydration and dissolution occur as the solution cools. Cooling to 0-5°C can accelerate the process.[6][8] |
| Agitation | Continuous, low-to-moderate speed stirring. | Essential during powder addition, cooling, and hydration to ensure uniformity. |
| Hydration Time | Minimum 30 minutes after cooling; overnight is also common.[6][8] | Allows for complete dissolution and stable viscosity development. |
Experimental Protocols
Protocol: Hot-and-Cold Dispersion Method for Preparing a 2% this compound Solution
This protocol describes the standard and most effective method for preparing a clump-free this compound solution.
-
Calculate Requirements: Determine the total volume of solution needed. For 100 mL of a 2% (w/v) solution, you will need 2.0 g of this compound powder and 100 mL of purified water.
-
Heat Water: Measure one-third of the total water volume (approx. 33 mL) into a suitable beaker. Heat this water to 80-90°C.[5][7]
-
Disperse Powder: While stirring the hot water with a magnetic stirrer, slowly and gradually sprinkle the 2.0 g of this compound powder onto the surface of the water. Continue stirring until all particles are fully wetted and evenly dispersed.[6] The mixture will appear as a milky slurry.
-
Cool and Dissolve: Add the remaining two-thirds of the water (approx. 67 mL) as cold water or ice to the hot dispersion.[6] This will rapidly lower the temperature.
-
Hydrate: Continue stirring the solution in a cold water bath or refrigerator until it cools and thickens into a clear, viscous solution.[6][8]
-
Rest (Mature): Cover the beaker and allow the solution to rest for at least 30-40 minutes (or longer, depending on the grade) to ensure full hydration and eliminate any remaining microscopic lumps.[6][8]
Visual Guides
Caption: Troubleshooting workflow for clumping in this compound solutions.
Caption: Key factors that influence the final viscosity of a this compound solution.
Caption: Experimental workflow for the hot-and-cold this compound preparation method.
References
- 1. reddit.com [reddit.com]
- 2. tenessy.com [tenessy.com]
- 3. News - How to prepare this compound solution [kimachemical.com]
- 4. News - How do you mix this compound with water? [ihpmc.com]
- 5. How to make HPMC solution [hpmc.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CN103834043A - Preparation method of this compound solution - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A Guide on How to Easily Dissolve HPMC in Water. - Kemox [kemoxcellulose.com]
- 10. celotech.com [celotech.com]
- 11. How to Dissolve HPMC Properly? [kdochem.com]
- 12. Factors Affecting the Viscosity of Hydroxypropyl this compound - Knowledge [kingmaxcellulose.com]
- 13. News - Factors Affecting the Viscosity Production of Hydroxypropyl this compound [ihpmc.com]
- 14. Factors affecting HPMC viscosity - HPMC factory | Hydroxypropyl Methyl Cellulose Ether manufacturers [qianhaochem.com]
- 15. What factors will affect the viscosity of hydroxypropyl this compound - Knowledge [kingmaxcellulose.com]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 17. Best Practices for Hydration and Dispersion of HPMC E5 - Cellulose Ether manufacturers [cellulosemanufacturer.com]
- 18. meskajoinway.com [meskajoinway.com]
- 19. Preparing Methyl Cellulose - General Lab Techniques [protocol-online.org]
- 20. researchgate.net [researchgate.net]
- 21. Prevention of Microbial Contamination in Manufacturing | Pharmaguideline [pharmaguideline.com]
- 22. research.chop.edu [research.chop.edu]
- 23. hpmcsupplier.com [hpmcsupplier.com]
- 24. landu-china.com [landu-china.com]
- 25. celotech.com [celotech.com]
how to prevent clumping when dissolving methylcellulose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving methylcellulose while preventing clumping.
Troubleshooting Guide: Common Issues and Solutions
Q1: Why is my this compound forming clumps or "fisheyes" when I add it to water?
A1: Clumping occurs when the outer layer of the this compound powder hydrates and swells rapidly upon contact with water, forming a gel-like barrier that prevents water from penetrating the inner, dry powder.[1] This is a common issue that can be resolved by ensuring the powder is properly dispersed before it has a chance to hydrate (B1144303) and form clumps.[2]
Q2: I've followed the standard procedure, but my solution still has small, undissolved gel particles. What should I do?
A2: The presence of small gel particles, even after extensive mixing, can be due to several factors:
-
Insufficient Hydration Time: this compound requires adequate time to fully hydrate and for the viscosity to develop.[3] Allowing the solution to rest, even overnight, can help these particles dissolve.[4][5]
-
Inadequate Mixing: The mixing intensity or duration might not be sufficient to break down small agglomerates.[6] Ensure your mixing method provides enough shear to disperse the particles effectively.
-
Poor Dispersion: If the initial dispersion of the powder was not uniform, some particles may have clumped together on a microscopic level.
If undissolved particles persist, they can be removed by filtration, though optimizing the dissolution process is the preferred solution.[7]
Q3: My this compound solution is too viscous and difficult to handle. How can I reduce its viscosity?
A3: The viscosity of a this compound solution is primarily determined by its concentration and the molecular weight of the this compound grade used.[8] To reduce viscosity, you can:
-
Decrease the Concentration: Dilute the solution by adding more solvent.
-
Use a Lower Molecular Weight Grade: If consistently high viscosity is an issue, consider using a grade of this compound with a lower molecular weight.[9]
-
Increase the Temperature: For many grades of this compound, viscosity decreases as the temperature increases.[9] However, be aware that excessive heat can cause the polymer to precipitate out of the solution.[10]
Q4: Why does my this compound solution appear cloudy?
A4: Cloudiness in a this compound solution can be caused by:
-
Incomplete Dissolution: Undissolved particles will scatter light and make the solution appear cloudy.[6]
-
Air Bubbles: High-speed mixing can introduce air bubbles, leading to a cloudy or opaque appearance.[1] Allowing the solution to stand will help these bubbles dissipate.[1]
-
Incompatibility with Other Components: If other solutes are present, they may not be compatible with the this compound solution, leading to precipitation or cloudiness.[11]
-
pH Imbalance: this compound is most stable within a pH range of 3 to 11.[12] Outside of this range, its solubility can decrease, potentially causing cloudiness.[12]
Frequently Asked Questions (FAQs)
Q1: What is the best method to dissolve this compound without clumping?
A1: The "hot water" method is a widely recommended and effective technique.[13][14] This method leverages the fact that this compound is insoluble in hot water but soluble in cold water.[9] By first dispersing the powder in hot water, the particles are separated and prevented from clumping when cold water is added to initiate dissolution.[13][14]
Q2: Can I dissolve this compound directly in cold water?
A2: Yes, this is known as the cold water dispersion method.[1] However, it requires careful and slow addition of the this compound powder to the vortex of vigorously stirred cold water to ensure the particles disperse before they can hydrate and clump.[1][15] This method can be more challenging than the hot water method, especially for higher concentrations.
Q3: What factors influence the solubility of this compound?
A3: Several factors affect how well this compound dissolves:
-
Temperature: this compound is soluble in cold water and insoluble in hot water.[9]
-
Molecular Weight: Higher molecular weight grades generally dissolve more slowly and produce more viscous solutions.[9][10]
-
Degree of Substitution: This refers to the number of methoxy (B1213986) groups on the cellulose (B213188) backbone and affects the balance between hydrophilicity and hydrophobicity, which in turn influences solubility.[10]
-
pH: The optimal pH range for this compound solubility is between 6 and 8.[10]
-
Solvent Choice: While water is the most common solvent, this compound can also be dispersed in some organic solvents before adding water.[10][16]
Q4: How does pH affect the dissolution of this compound?
A4: this compound is generally stable and soluble over a pH range of 3 to 11.[12] However, extreme pH values can lead to reduced solubility or even degradation of the polymer.[10] For most applications, a neutral to slightly alkaline pH is optimal for dissolution.[10]
Q5: Can I pre-mix this compound with other dry ingredients?
A5: Yes, this is a recommended technique, especially in formulations with other powders.[13][14] Dry mixing the this compound powder with other components helps to separate the individual this compound particles, preventing them from clumping together when water is added.[14]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Hot Water Dispersion Temperature | 70-90°C | Ensures this compound disperses without dissolving, preventing clumping.[9][13][16] |
| Cold Water Dissolution Temperature | Below 20-25°C | Promotes complete dissolution and hydration of the dispersed this compound particles.[1][9] |
| Optimal pH Range | 6 - 8 | Provides the most stable conditions for this compound solubility.[10] |
| Hydration Time | Several hours to overnight | Allows for full hydration of the polymer chains and development of final viscosity.[3][4][5] |
Experimental Protocols
Protocol 1: The Hot Water Dissolution Method
-
Heating: Heat approximately one-third of the total required volume of distilled or deionized water to 70-90°C.[13][16]
-
Dispersion: While stirring vigorously, slowly and gradually add the accurately weighed this compound powder to the hot water.[13] Continue stirring until all the powder is wetted and evenly dispersed, forming a slurry.[16]
-
Cooling and Dissolution: Add the remaining two-thirds of cold water (or ice) to the hot slurry while continuing to stir.[16] This will lower the temperature and initiate the dissolution process.
-
Hydration: Continue to stir the solution until it becomes clear and viscous. For optimal results, allow the solution to stand for several hours or overnight to ensure complete hydration.[4][5]
Protocol 2: The Cold Water Dispersion Method
-
Cooling: Cool the total required volume of distilled or deionized water to below 25°C, preferably between 0-10°C.[1]
-
Dispersion: Create a vortex in the cold water using a magnetic stirrer or overhead mixer.
-
Addition: Slowly and carefully sprinkle the this compound powder into the vortex.[1] The slow addition and vigorous stirring are crucial to prevent clumping.[1]
-
Hydration: Continue stirring until the powder is fully dissolved and the solution is clear and viscous. Allow the solution to rest to ensure complete hydration and for any entrapped air bubbles to dissipate.[1]
Protocol 3: Organic Solvent Wetting Method
-
Wetting: In a separate container, wet the this compound powder with a small amount of a water-miscible organic solvent (e.g., ethanol, ethylene (B1197577) glycol) in which this compound is insoluble.[13][16] Stir until a smooth slurry is formed.
-
Addition: Add the slurry to the total volume of cold water while stirring.
-
Hydration: Continue to stir until a clear, uniform, and viscous solution is obtained.
Visual Guides
Caption: Workflow for dissolving this compound using hot and cold water methods.
Caption: Troubleshooting flowchart for common this compound dissolution issues.
References
- 1. News - How do you mix this compound with water? [ihpmc.com]
- 2. tenessy.com [tenessy.com]
- 3. A Guide on How to Easily Dissolve HPMC in Water. - Kemox [kemoxcellulose.com]
- 4. Preparing Methyl Cellulose - General Lab Techniques [protocol-online.org]
- 5. talasonline.com [talasonline.com]
- 6. hpmcsupplier.com [hpmcsupplier.com]
- 7. meskajoinway.com [meskajoinway.com]
- 8. News - Properties of Methyl Cellulose [ihpmc.com]
- 9. News - Is this compound soluble in water? [kimachemical.com]
- 10. methocel solubility - HPMC manufacturer [hpmcmanufacturer.com]
- 11. News - How to prepare this compound solution [kimachemical.com]
- 12. HPMC Solubility Chart [hpmc.com]
- 13. News - Popular science|What are the dissolution methods of methyl cellulose? [kimachemical.com]
- 14. celotech.com [celotech.com]
- 15. sellcellulose.com [sellcellulose.com]
- 16. News - Dissolution method of (Hydroxypropyl Methyl Cellulose)HPMC [hbmedipharm.com]
Technical Support Center: Optimizing Methylcellulose Concentration for Desired Viscosity
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing methylcellulose for its viscosity-modifying properties. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols for solution preparation and viscosity measurement.
Frequently Asked Questions (FAQs)
1. What is the fundamental relationship between this compound concentration and the viscosity of a solution?
The viscosity of a this compound solution is directly and non-linearly related to its concentration. As the concentration of this compound increases, the viscosity of the solution also increases.[1][2][3] At low concentrations, this relationship is nearly linear. However, as the concentration rises, the polymer chains begin to interact and entangle, leading to a more significant, exponential increase in viscosity.[4]
2. Besides concentration, what other factors influence the viscosity of a this compound solution?
Several factors critically impact the final viscosity of a this compound solution:
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Molecular Weight (Grade): Higher molecular weight grades of this compound will produce more viscous solutions at the same concentration due to longer polymer chains and greater entanglement.[1][2][3]
-
Temperature: The viscosity of a this compound solution is temperature-dependent. Generally, viscosity decreases as the temperature increases, up to the point of thermal gelation.[2][3]
-
Degree of Substitution (DS): The DS, which is the average number of methoxyl groups per glucose unit, affects the solubility and, consequently, the viscosity. A DS in the range of 1.5-1.9 typically yields maximum water solubility and viscosity.
-
pH and Ionic Strength: Changes in pH and the presence of ions can alter the viscosity of this compound solutions.[2] High concentrations of electrolytes can increase viscosity by "salting out" the this compound.
-
Shear Rate: this compound solutions are typically pseudoplastic, meaning their viscosity decreases as the shear rate increases. This shear-thinning behavior is more pronounced at higher concentrations and with higher molecular weight grades.[5][6]
3. How does the molecular weight or "grade" of this compound affect the final viscosity?
The grade of this compound, often indicated by a number in the product name (e.g., 4000 cP), is directly related to its molecular weight. A higher grade number signifies a higher molecular weight.[3] For a given concentration, a higher molecular weight this compound will result in a significantly more viscous solution because the longer polymer chains entangle more extensively.[1][3]
4. What is the role of temperature in the preparation and final viscosity of this compound solutions?
Temperature plays a dual role in the preparation and properties of this compound solutions. For preparation, this compound is more readily dispersed in hot water but dissolves in cold water.[7] Therefore, a common method involves dispersing the powder in hot water followed by cooling to achieve dissolution. In terms of final viscosity, as the temperature of the solution increases, the viscosity generally decreases.[2][3]
5. How can I accurately measure the viscosity of my this compound solution?
The viscosity of this compound solutions can be accurately measured using various types of viscometers. The most common methods for laboratory settings include:
-
Rotational Viscometers (e.g., Brookfield Viscometer): These instruments measure the torque required to rotate a spindle in the fluid, providing a direct reading of the viscosity.[2]
-
Capillary Viscometers (e.g., Ostwald Viscometer): This method involves measuring the time it takes for a known volume of the solution to flow through a capillary of a known diameter.[2]
Data Presentation
The following tables provide an overview of the relationship between this compound concentration, grade (viscosity), and approximate molecular weight.
Table 1: Approximate Viscosity of this compound Solutions at Various Concentrations and Grades
| Concentration (% w/v) | Low Viscosity Grade (~450 cP) | High Viscosity Grade (~4000 cP) |
| 0.5 | ~10 mPa·s | ~380 mPa·s |
| 1.0 | ~50 mPa·s | ~1500 mPa·s |
| 1.5 | ~200 mPa·s | ~5000 mPa·s |
| 2.0 | ~450 mPa·s | ~10000 mPa·s |
Note: These are approximate values and can vary based on the specific product, temperature, and measurement conditions.
Table 2: Correlation of this compound Viscosity Grade with Approximate Molecular Weight
| Viscosity of 2% Solution (mPa·s) | Approximate Molecular Weight (Da) |
| 15 | ~14,000 |
| 100 | ~26,000 |
| 400 | ~41,000 |
| 1,500 | ~63,000 |
| 4,000 | ~86,000 |
Experimental Protocols
Protocol 1: Standard Preparation of a this compound Solution
This protocol describes a common and effective method for preparing a clear, homogenous this compound solution.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Beaker or flask (at least twice the final volume)
-
Heating magnetic stirrer
-
Stir bar
-
Ice bath or refrigerator
Procedure:
-
Heat Water: Heat approximately one-third of the total required volume of water to 80-90°C.[7]
-
Disperse this compound: While stirring the hot water vigorously, slowly add the weighed this compound powder to create a uniform dispersion.[7]
-
Cool and Hydrate: Add the remaining two-thirds of the water as cold water or ice to rapidly cool the dispersion.[7]
-
Dissolve: Continue stirring the solution in an ice bath or a refrigerator at 2-5°C until the solution becomes clear and homogenous. This may take several hours or overnight.[7]
Protocol 2: Measuring Viscosity with a Rotational Viscometer
This protocol provides a general guideline for measuring the viscosity of a prepared this compound solution.
Materials:
-
Calibrated rotational viscometer with appropriate spindles
-
This compound solution
-
Beaker
-
Water bath for temperature control
Procedure:
-
Equilibrate Temperature: Place the beaker containing the this compound solution in a water bath to bring it to the desired measurement temperature (e.g., 20°C).
-
Select Spindle and Speed: Choose a spindle and rotational speed appropriate for the expected viscosity of the solution, as recommended by the viscometer manufacturer.
-
Immerse Spindle: Lower the spindle into the center of the solution until it is immersed to the marked level.
-
Measure Viscosity: Start the viscometer and allow the reading to stabilize before recording the viscosity value.
-
Clean Spindle: Thoroughly clean and dry the spindle immediately after use.
Troubleshooting Guide
Q1: My this compound solution has clumps and undissolved particles. What went wrong?
A1: Clumping typically occurs when the this compound powder is not properly dispersed before hydration. This can be due to adding the powder too quickly or to cold water. To resolve this, ensure you are following the hot dispersion method outlined in Protocol 1. If clumps have already formed, high-shear mixing may be required to break them apart.[7]
Q2: The viscosity of my solution is lower than expected for the concentration used. Why is this?
A2: Several factors could contribute to lower-than-expected viscosity:
-
Incomplete Dissolution: The this compound may not be fully hydrated. Allow more time for stirring in a cold environment.
-
Incorrect Grade: Verify that you have used the correct molecular weight grade of this compound.
-
Temperature: Ensure your viscosity measurement is being taken at the specified temperature, as higher temperatures will decrease viscosity.[2][3]
-
Degradation: Although stable, prolonged exposure to extreme pH or contaminants could potentially degrade the polymer.
Q3: My solution is cloudy. How can I achieve a clear solution?
A3: Cloudiness can result from several factors:
-
Insufficient Hydration: Similar to low viscosity, ensure the solution has had adequate time to dissolve at a low temperature.
-
High Temperature: If the solution is too warm, it can become cloudy as it approaches its gelation temperature.
-
Incompatible Additives: Some salts or other excipients can cause the this compound to precipitate.
-
Poor Water Quality: Use distilled or deionized water to avoid impurities that can affect solubility.
Q4: The viscosity of my solution seems to change over time. How can I ensure stability?
A4: While properly prepared this compound solutions are generally stable, changes in viscosity can occur due to:
-
Microbial Contamination: If not stored properly, microbial growth can degrade the this compound. Store solutions in a refrigerator.
-
Evaporation: Ensure the container is well-sealed to prevent water evaporation, which would increase the concentration and viscosity.
-
Ongoing Hydration: If the solution was not fully hydrated initially, the viscosity may continue to increase slowly over time as the polymer chains fully unravel.
Visualizations
Caption: Factors influencing the viscosity of this compound solutions.
Caption: Workflow for preparing a this compound solution.
References
troubleshooting methylcellulose hydrogel stability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with methylcellulose (MC) hydrogels.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound hydrogels, offering potential causes and solutions in a question-and-answer format.
1. My this compound solution is clumpy and not dissolving properly.
-
Potential Cause: Improper initial dispersion of the this compound powder. This compound is soluble in cold water but aggregates in hot water.[1][2][3]
-
Solution:
-
Heat approximately one-third of the required volume of water to 80-90°C.[3][4]
-
Add the this compound powder to the hot water and stir until all particles are thoroughly wetted and evenly dispersed.[2][4]
-
Add the remaining two-thirds of the water as cold water or ice to lower the temperature.[3][4]
-
Continue to stir gently as the solution cools. The this compound will dissolve as the temperature decreases, forming a clear solution.[4]
-
For complete hydration and increased viscosity, it is recommended to cool the solution to 0-5°C for 20-40 minutes.[3]
-
2. The hydrogel is not forming at the expected temperature (e.g., physiological temperature).
-
Potential Causes:
-
Incorrect this compound concentration.
-
Inappropriate molecular weight of the this compound.
-
Absence of gelation-promoting additives.
-
Shear stress during gelation.
-
-
Solutions:
-
Adjust this compound Concentration: Increasing the concentration of this compound in the solution will lower the gelation temperature.[4][5]
-
Select Appropriate Molecular Weight: Lower molecular weight this compound may require higher concentrations to gel at physiological temperatures.[4]
-
Incorporate Salts: The addition of salts, such as phosphate-buffered saline (PBS), can significantly lower the gel formation temperature.[4][6]
-
Avoid Shear Stress: Applying stress, such as stirring, during the heating process can inhibit gelation and weaken the resulting gel.[7]
-
3. The formed hydrogel is weak and lacks mechanical stability.
-
Potential Causes:
-
Low this compound concentration.
-
Incomplete dissolution of the polymer.
-
Degradation of the polymer during preparation or sterilization.
-
Lack of crosslinking.
-
-
Solutions:
-
Increase Polymer Concentration: A higher concentration of this compound generally results in a stronger gel.[8]
-
Ensure Complete Dissolution: Follow the recommended dissolution protocol to ensure the polymer is fully hydrated.
-
Optimize Sterilization: High temperatures during autoclaving can affect the properties of sensitive biomaterials.[9] Consider alternative methods like UV irradiation or sterile filtration of the initial components if feasible.[9][10]
-
Introduce Crosslinkers: For applications requiring long-term stability and enhanced mechanical properties, chemical crosslinking can be employed.[11][12] Citric acid is a non-toxic crosslinking agent that can be used.[13][14][15]
-
4. The hydrogel is shrinking and expelling water over time (syneresis).
-
Potential Cause: Spontaneous rearrangement and contraction of the polymer network, leading to water expulsion.[16] This can be influenced by hydrophobic interactions between the this compound fibrils.[8][17]
-
Solutions:
-
Incorporate Additives: The addition of certain organic salts can help control the hydrophobic microenvironment of the gel and mitigate syneresis.[16]
-
Optimize Polymer Concentration: The concentration of this compound can influence the density of the fibrillar network and thus affect syneresis.
-
Blend with Other Polymers: Combining this compound with other hydrogel-forming polymers can sometimes improve stability and reduce syneresis.[10]
-
5. The hydrogel degrades too quickly for my long-term application.
-
Potential Causes:
-
Solutions:
-
Chemical Crosslinking: Introducing covalent crosslinks creates a more robust and stable network that is less susceptible to rapid degradation.[11][12]
-
Control Environmental Conditions: For pH-sensitive crosslinkers, buffering the medium can help control the degradation rate.[20]
-
Polymer Blending: Blending this compound with more stable polymers can enhance the overall stability of the hydrogel.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical gelation temperature for a pure this compound solution?
A1: The gelation temperature of a pure this compound solution is typically between 50-70°C, which is above physiological temperature.[21] This temperature can be lowered by increasing the this compound concentration or by adding salts.[4][6][11]
Q2: How do additives affect the gelation temperature of this compound hydrogels?
A2: Additives can either decrease or increase the gelation temperature. Most electrolytes (like salts), sucrose, and glycerin lower the gel point.[5] Conversely, ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol 400 can raise the gelation temperature.[5]
Q3: Can I sterilize my this compound hydrogel by autoclaving?
A3: While autoclaving is a common sterilization method, the high temperatures can adversely affect the properties of this compound hydrogels, potentially causing the polymer to precipitate.[9][22] For high-concentration solutions, autoclaving is not recommended as it may lead to the formation of chunks.[3] Alternative methods such as UV irradiation or using supercritical carbon dioxide have been investigated.[9][10]
Q4: My application requires the hydrogel to be injectable. What should I consider?
A4: For an injectable hydrogel, the formulation should be a liquid at room temperature and gel at body temperature (around 37°C).[10][21] This can be achieved by carefully selecting the this compound concentration and adding salts to lower the gelation temperature to the desired range.[4][6] The rheological properties, specifically shear-thinning behavior, are also important for ease of injection.[23]
Q5: How can I improve the stability of my this compound hydrogel for long-term drug delivery?
A5: For sustained drug release, the hydrogel's stability is crucial. Purely physically crosslinked this compound hydrogels may dissolve over time.[11] To enhance stability, chemical crosslinking can be introduced to create a more durable network.[11][12] The choice of crosslinker and the degree of crosslinking will influence the drug release profile.[14]
Data Presentation
Table 1: Effect of this compound Concentration and Salt on Gelation Temperature
| This compound Concentration (% w/v) | Salt Type and Concentration | Approximate Gelation Temperature (°C) |
| 8 | 0.05 M Na2SO4 | 37 |
| 12 | 0.5x PBS | ~32 |
| 14 | 0.5x PBS | ~32 |
| 16 | 0.5x PBS | ~32 |
| 8 | 0.5x D-PBS | ~40 |
| 16 | 1x D-PBS | ~25 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary based on specific this compound properties and experimental conditions.[4][6]
Table 2: Impact of Additives on this compound Gel Point
| Additive | Effect on Gel Point |
| Most Electrolytes (e.g., Magnesium Chloride) | Depression (Lowers) |
| Sucrose | Depression (Lowers) |
| Glycerin | Depression (Lowers) |
| Ethanol | Elevation (Raises) |
| Propylene Glycol | Elevation (Raises) |
| Polyethylene Glycol 400 | Elevation (Raises) |
Source: Adapted from[5]
Experimental Protocols
Protocol 1: Preparation of a Thermally Reversible this compound Hydrogel
Objective: To prepare a this compound hydrogel that is liquid at room temperature and forms a gel at physiological temperature.
Materials:
-
This compound (MC) powder
-
Distilled water
-
Phosphate-Buffered Saline (PBS)
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate
-
Ice bath
Methodology:
-
Determine the desired final concentration of this compound and PBS. For example, to prepare a 14% MC solution in 0.5x PBS.[4]
-
Heat approximately half of the required volume of 0.5x PBS to ~90°C in a beaker on a heating plate with stirring.[4]
-
Slowly add the weighed this compound powder to the heated PBS while stirring to ensure the powder is thoroughly wetted.[4]
-
Remove the beaker from the heat.
-
Add the remaining volume of 0.5x PBS, which should be at room temperature or colder, to the hot MC mixture.[4]
-
Continue to stir the solution gently as it cools. An ice bath can be used to accelerate cooling.
-
As the temperature decreases, the this compound will dissolve, and the solution will become clear and more viscous.
-
Store the solution at 4°C overnight to ensure complete hydration of the polymer.
Visualizations
Caption: Workflow for preparing a thermally reversible this compound hydrogel.
Caption: Key factors that influence the stability of this compound hydrogels.
References
- 1. youtube.com [youtube.com]
- 2. research.chop.edu [research.chop.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound Based Thermally Reversible Hydrogel System for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 10. A this compound/agarose hydrogel as an innovative scaffold for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crosslinking strategies in modulating this compound hydrogel properties - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00721A [pubs.rsc.org]
- 12. Crosslinking strategies in modulating this compound hydrogel properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ripublication.com [ripublication.com]
- 16. Controlling Syneresis of Hydrogels Using Organic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Degradation and Mechanical Properties of Hydrogels – Penn BMES [bmes.seas.upenn.edu]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
improving the solubility of high-viscosity methylcellulose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of high-viscosity methylcellulose. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of high-viscosity this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Clumping or formation of gel-like lumps upon adding to water. | Adding this compound to cold water directly causes the outer layer of the powder to hydrate (B1144303) and swell rapidly, forming a barrier that prevents water from penetrating the interior of the particle.[1] This is a common issue with non-surface-treated, high-viscosity grades.[1] | Utilize the "hot/cold" dissolution method detailed in the experimental protocols below. Dispersing the powder in hot water first, where it is insoluble, prevents clumping.[2][3] Alternatively, for dry mix applications, pre-blending the this compound powder with other dry ingredients before adding water can prevent agglomeration.[2][3] |
| Incomplete dissolution, resulting in a hazy or cloudy solution. | Insufficient hydration time or inadequate mixing. High-viscosity grades require more time and energy to fully dissolve.[4] The solution may also not have been cooled sufficiently in the "hot/cold" method. | Allow the solution to hydrate for a longer period (e.g., overnight) at a low temperature (around 4°C) with continuous, gentle stirring. Ensure the final temperature of the solution is below 20°C for optimal solubility.[5] For persistent issues, high-shear mixing can be employed to break down any remaining aggregates. |
| Excessive foaming during mixing. | High-speed or vigorous agitation can introduce air into the highly viscous solution, leading to the formation of stable foam.[6] | Use low-speed, gentle stirring, ensuring the vortex does not draw air into the solution.[7] If foam has already formed, allowing the solution to stand for several hours or overnight can help dissipate the bubbles.[6] In some cases, a defoamer may be cautiously used, but its compatibility with the final application should be verified. |
| Solution viscosity is lower than expected. | The grade of this compound may have a lower molecular weight than required.[8] Alternatively, the polymer may have undergone degradation due to excessively high temperatures or extreme pH conditions (below 3 or above 11).[5] | Verify the viscosity specification of the this compound grade being used.[5] Ensure that the temperature during the hot water dispersion step does not significantly exceed 80-90°C.[2] Maintain the pH of the solution within a stable range of 3-11.[5] |
| Solution viscosity is too high to handle. | The concentration of this compound is too high for the specific high-viscosity grade. High-viscosity this compound solutions are typically prepared at low concentrations (e.g., 2-3% w/w). | Reduce the concentration of the this compound in the solution. For high-viscosity grades, even small changes in concentration can significantly impact the final viscosity.[8] |
Frequently Asked Questions (FAQs)
1. What is the underlying principle of the "hot/cold" dissolution method for high-viscosity this compound?
This compound exhibits a unique property of being insoluble in hot water but soluble in cold water.[2][3] The "hot/cold" method leverages this by first dispersing the this compound powder in hot water (typically 70-90°C).[2][3] At this temperature, the particles disperse evenly without dissolving, which prevents clumping.[2][3] Subsequently, adding cold water or ice lowers the temperature, allowing the now well-dispersed particles to hydrate and dissolve completely, forming a clear, viscous solution.[5]
2. How does temperature affect the viscosity of a prepared this compound solution?
Once a this compound solution is prepared, its viscosity is inversely related to temperature. Increasing the temperature will decrease the viscosity of the solution.[5][8] However, if the temperature is raised to the gelation point (typically around 50-60°C), the solution will undergo thermogelation, forming a reversible gel.[5] Upon cooling, the gel will revert to a viscous solution.[5]
3. What is the typical viscosity of a high-viscosity this compound solution?
The viscosity of a this compound solution is dependent on its concentration and the specific grade of the polymer. For high-viscosity grades, a 2% aqueous solution at 20°C can have a viscosity in the range of 3,000 to 5,500 mPa·s.
4. Can the solubility of high-viscosity this compound be improved by adjusting the pH?
This compound is a non-ionic polymer, and its solubility is generally stable over a wide pH range of 3 to 11.[5] Therefore, adjusting the pH within this range will not significantly improve its solubility. However, at a pH below 3, acid-catalyzed hydrolysis can occur, which reduces the viscosity of the solution.[5]
5. Are there alternative methods to the "hot/cold" technique for dissolving high-viscosity this compound?
Yes, two other common methods are:
-
Dry Powder Mixing: This involves thoroughly blending the this compound powder with other dry ingredients in the formulation before adding the solvent.[2][3] This physical separation of the this compound particles helps to prevent clumping upon hydration.[2][3]
-
Organic Solvent Wetting: In this method, the this compound powder is first wetted with a small amount of an organic solvent, such as ethanol (B145695) or ethylene (B1197577) glycol, in which it is insoluble but dispersible.[1][2][5] This wetted mixture is then added to cold water, where it dissolves more readily.[1][2][5]
6. How long does it take for a high-viscosity this compound solution to fully hydrate?
The hydration time for high-viscosity this compound can be significant. After the initial dissolution process, it is often recommended to allow the solution to stand for several hours or even overnight at a cool temperature to ensure complete hydration and maximum viscosity development.[4]
Experimental Protocols
Protocol 1: The "Hot/Cold" Dissolution Method
This is the most widely recommended method for preparing lump-free solutions of high-viscosity this compound.
Materials:
-
High-viscosity this compound powder
-
Distilled or deionized water
-
Heating magnetic stirrer or water bath
-
Beaker or flask (at least twice the volume of the final solution)
-
Stir bar
-
Ice
Methodology:
-
Heat a portion of the water: Heat approximately one-third of the total required volume of water to 70-80°C.
-
Disperse the powder: While stirring the hot water, slowly add the accurately weighed this compound powder to the vortex. Continue to stir until all particles are thoroughly wetted and evenly dispersed, which should result in a milky slurry.
-
Cool down: Add the remaining two-thirds of the water as cold water or ice to the hot slurry. This will rapidly lower the temperature of the dispersion.
-
Hydration: Continue to stir the solution while it cools. Once the temperature drops below the point where this compound becomes water-soluble (around 20°C), the powder will begin to hydrate, and the viscosity will increase.[5]
-
Complete dissolution: For optimal results, cool the solution to 0-5°C for 20-40 minutes and continue to agitate for at least 30 minutes. For very high-viscosity grades, it may be beneficial to let the solution stir gently overnight in a cold room or refrigerator to ensure full hydration.
Protocol 2: Organic Solvent Wetting Method
This method is useful when the use of heat is not desirable.
Materials:
-
High-viscosity this compound powder
-
Distilled or deionized water (cold)
-
An organic solvent in which this compound is insoluble (e.g., ethanol 95%)
-
Beaker or flask
-
Stirring apparatus
Methodology:
-
Weigh the powder: Accurately weigh the required amount of high-viscosity this compound powder.
-
Wet with solvent: In a separate container, add a small amount of the organic solvent (e.g., ethanol) to the this compound powder and mix to form a smooth paste. This ensures that the individual particles are wetted and separated.
-
Add to cold water: While stirring the bulk of the cold water, add the this compound paste to the water.
-
Dissolve: Continue to stir the solution until the this compound is fully dissolved. This may take a considerable amount of time, and gentle stirring overnight in a cold environment is recommended for complete hydration.
Visualizations
Caption: Workflow for the "Hot/Cold" dissolution method.
Caption: Key factors influencing this compound solubility.
References
- 1. celotech.com [celotech.com]
- 2. News - Dissolution method of (Hydroxypropyl Methyl Cellulose)HPMC [hbmedipharm.com]
- 3. News - What are the dissolution methods of hydroxypropyl this compound HPMC? [ihpmc.com]
- 4. News - How to prepare this compound solution [kimachemical.com]
- 5. phexcom.com [phexcom.com]
- 6. meskajoinway.com [meskajoinway.com]
- 7. tenessy.com [tenessy.com]
- 8. Does this compound increase viscosity? - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
Technical Support Center: Adjusting pH of Methylcellulose Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting the pH of methylcellulose (MC) and hydroxypropyl this compound (HPMC) solutions in experimental settings.
Frequently Asked Questions (FAQs)
1. What is the stable pH range for this compound solutions?
This compound solutions are generally stable within a broad pH range, typically between 3.0 and 11.0. Solutions of hydroxypropyl this compound (HPMC) are also stable in acidic and alkaline conditions, with aqueous solutions remaining stable within a pH range of 2 to 12. However, for optimal stability and to prevent degradation of the polymer, it is recommended to maintain the pH within this range.
2. What happens if the pH of my this compound solution goes below 3.0?
At a pH below 3.0, this compound solutions can undergo acid-catalyzed hydrolysis of the glucose-glucose linkages. This process breaks down the polymer chains, leading to a significant and often irreversible reduction in the viscosity of the solution.
3. What happens if the pH of my this compound solution goes above 11.0?
While generally stable up to pH 11.0, highly alkaline conditions can also lead to degradation of the this compound polymer over time, though it is generally more resistant to alkaline than acid-catalyzed hydrolysis. For HPMC, alkaline conditions can accelerate dissolution and slightly increase viscosity.
4. How does pH affect the viscosity of a this compound solution?
Within the stable pH range of 3.0 to 11.0, the viscosity of a this compound solution is not significantly affected by pH. However, for some derivatives like Hydroxypropyl this compound (HPMC), lower pH can lead to increased hydrogen bonding and aggregation of polymer molecules, resulting in higher viscosity. As the pH becomes more alkaline, this aggregation is reduced, which can lead to lower viscosity.
5. Can I autoclave a this compound solution after adjusting the pH?
Solutions of this compound can be sterilized by autoclaving, but this process can decrease the viscosity of the solution. The extent of this viscosity reduction is related to the pH of the solution. Solutions with a pH of less than 4.0 have been observed to have their viscosity reduced by more than 20% after autoclaving.
6. What are some common and safe pH adjusters for this compound solutions in biological experiments?
For applications in cell culture or drug delivery, it is crucial to use pH adjusters that are biocompatible. Commonly used reagents include:
-
For decreasing pH (making it more acidic): Dilute solutions of hydrochloric acid (HCl).
-
For increasing pH (making it more alkaline): Dilute solutions of sodium hydroxide (B78521) (NaOH).
It is recommended to use low concentrations of these adjusters (e.g., 0.1 M or 1 M) and add them dropwise while monitoring the pH to avoid localized areas of extreme pH that could degrade the this compound.
Data Presentation
Table 1: Summary of pH Effects on this compound Solution Properties
| pH Range | Effect on Viscosity | Stability Considerations |
| < 3.0 | Significant decrease | Acid-catalyzed hydrolysis, irreversible degradation of the polymer. |
| 3.0 - 11.0 | Generally stable with minor fluctuations. For HPMC, viscosity may be higher at the lower end of this range. | Optimal range for stability. |
| > 11.0 | Generally stable, though very high pH can lead to gradual degradation. For HPMC, a slight increase in viscosity may be observed. | Prolonged exposure to highly alkaline conditions should be avoided. |
Experimental Protocols
Protocol for Preparing a pH-Adjusted this compound Solution
This protocol outlines the steps for preparing a this compound solution and subsequently adjusting its pH for experimental use.
Materials:
-
This compound (or HPMC) powder
-
Distilled or deionized water
-
Heating magnetic stirrer
-
Ice bath
-
Calibrated pH meter
-
Dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) for pH adjustment
-
Sterile storage containers
Methodology:
-
Dispersion: Heat approximately one-third of the required volume of water to 70-80°C. While stirring, slowly add the this compound powder to the hot water. This initial step disperses the particles without dissolving them, which helps to prevent clumping.
-
Dissolution: Add the remaining two-thirds of the water as cold water or ice to the hot dispersion. Continue stirring in an ice bath until the solution becomes clear and the this compound is fully dissolved. This may take 30 minutes or longer.
-
Hydration: Allow the solution to stand, preferably refrigerated, for several hours or overnight to ensure complete hydration of the polymer.
-
pH Measurement: Bring the solution to the desired experimental temperature. Calibrate your pH meter and measure the initial pH of the this compound solution.
-
pH Adjustment:
-
To decrease the pH, add the dilute acid solution drop by drop while continuously stirring and monitoring the pH.
-
To increase the pH, add the dilute base solution drop by drop while continuously stirring and monitoring the pH.
-
-
Finalization: Once the target pH is reached and stable, record the final pH. The solution is now ready for use.
-
Storage: Store the pH-adjusted solution in a sterile, airtight container at the recommended temperature for your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Clumps or lumps in the solution | Adding the powder to cold water directly, or adding it too quickly. | Disperse the this compound powder in hot water first before adding cold water. Ensure slow and gradual addition of the powder with continuous stirring. |
| Incomplete dissolution | Insufficient mixing time or incorrect temperature during dissolution. | Increase the stirring time. Ensure the solution is cooled sufficiently after the hot water dispersion step. |
| Significant drop in viscosity after pH adjustment | The pH was likely lowered to below 3.0, causing acid-catalyzed hydrolysis. | Prepare a new solution and carefully monitor the pH during adjustment to ensure it does not fall below 3.0. Use a more dilute acid for adjustment. |
| Cloudy or hazy solution | The pH of the solution is outside the optimal range, or there is an incompatibility with other dissolved components. | Check and adjust the pH to be within the 3.0-11.0 range. If the issue persists, consider potential interactions with other solutes. |
| Foaming upon shaking or mixing | Entrapment of air during vigorous mixing. | Mix at a lower speed. If foaming is a significant issue for the application, consider the use of a suitable anti-foaming agent like simethicone, if experimentally permissible. |
Visualizations
Caption: Workflow for preparing and adjusting the pH of this compound solutions.
Caption: Logical workflow for troubleshooting common issues with this compound solutions.
Technical Support Center: 3D Printing with Methylcellulose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylcellulose (MC) in 3D printing applications.
Troubleshooting Guides
Issue 1: Poor Shape Fidelity and Structural Collapse
Q: My printed this compound structure is not holding its shape and collapses after printing. What could be the cause and how can I fix it?
A: Poor shape fidelity is a common challenge when printing with this compound hydrogels. The primary reasons are related to the ink's rheological properties and printing parameters. Here are the likely causes and solutions:
Possible Causes:
-
Low Viscosity of the Bioink: If the this compound concentration is too low, the resulting hydrogel will have a low viscosity and will not be able to support its own weight after extrusion.
-
Inadequate Gelation: this compound is a thermo-gelling polymer, meaning it transitions from a solution (sol) to a gel at its lower critical solution temperature (LCST). If the printing temperature is significantly below the LCST, the material will not have sufficient gel strength to maintain its structure.
-
High Printing Speed: Printing at a speed that is too high can lead to the deposition of a discontinuous strand of hydrogel, resulting in a weak structure.
-
Incorrect Extrusion Multiplier/Rate: An extrusion rate that is too low will result in thin filaments that are prone to collapse.
Solutions:
-
Increase this compound Concentration: Higher concentrations of MC lead to increased viscosity and better shape retention.[1][2] For example, studies have shown that increasing the concentration of MC from 6% to 10% w/v significantly improves printability and shape fidelity.[1]
-
Optimize Printing Temperature: The printing temperature should be close to the LCST of the this compound solution to ensure it is in a viscous state suitable for extrusion and shape retention.[1][3] The addition of salts like sodium sulfate (B86663) (Na₂SO₄) or the use of phosphate-buffered saline (PBS) can lower the LCST to a more suitable range for bioprinting (e.g., 20-25 °C).[1]
-
Adjust Printing Parameters:
-
Blend with Other Polymers: Adding other polymers like alginate or gelatin methacryloyl (GelMA) can enhance the mechanical properties and shape fidelity of the printed construct.
Issue 2: Nozzle Clogging During Printing
Q: I am experiencing frequent nozzle clogging while 3D printing with my this compound-based ink. What are the common causes and how can I prevent this?
A: Nozzle clogging is a frequent issue in extrusion-based 3D printing and can be particularly problematic with viscous hydrogels like this compound.
Possible Causes:
-
High this compound Concentration: While a higher concentration improves shape fidelity, an excessively high concentration can lead to a very viscous paste that is difficult to extrude, causing clogging.
-
Inhomogeneous Ink Preparation: If the this compound powder is not fully hydrated and evenly dispersed, clumps can form and block the nozzle.
-
Premature Gelation in the Nozzle: If the temperature at the nozzle is at or above the LCST of the this compound solution, the hydrogel can solidify within the nozzle, leading to a blockage.
-
Contaminants in the Ink: Dust or other particles in the ink can obstruct the nozzle.
Solutions:
-
Optimize this compound Concentration: Find a balance between a concentration that provides good shape fidelity and one that allows for smooth extrusion. Concentrations of 8-12% w/v are often reported as being suitable.[2][4]
-
Ensure Proper Ink Preparation: Follow a strict protocol for preparing the this compound hydrogel. This typically involves dispersing the MC powder in a heated saline solution followed by cooling to allow for complete hydration.[3]
-
Control Printing Temperature: Maintain the printing temperature just below the LCST of your this compound formulation to prevent premature gelation in the nozzle.
-
Use a Larger Nozzle Diameter: If clogging persists, consider using a nozzle with a larger diameter (e.g., 18G instead of 22G).[5]
-
Filter the Hydrogel: Before loading into the printer cartridge, filter the this compound hydrogel to remove any potential contaminants.
Issue 3: Low Print Resolution
Q: The resolution of my 3D printed this compound scaffolds is poor, with thick and uneven filaments. How can I improve the printing resolution?
A: Achieving high resolution in 3D bioprinting is crucial for creating intricate structures that mimic biological tissues.
Possible Causes:
-
High Extrusion Rate: Pushing out too much material results in thicker filaments and loss of detail.
-
Large Nozzle Diameter: A larger nozzle will inherently produce thicker filaments.
-
Low Printing Speed: A very slow printing speed can lead to the material spreading before it sets, reducing resolution.
-
Suboptimal Rheological Properties: A hydrogel with low viscosity will tend to spread out after being deposited, leading to poor resolution.
Solutions:
-
Optimize Printing Parameters:
-
Extrusion Rate: Fine-tune the extrusion rate to deposit the minimum amount of material necessary to form a stable filament.
-
Nozzle Diameter: Use a smaller gauge nozzle (e.g., 22G) for finer details.[5]
-
Printing Speed: Increase the printing speed to a level that allows for precise deposition without causing filament breakage.[5]
-
-
Enhance Ink Properties:
-
Increase Viscosity: As with improving shape fidelity, a higher this compound concentration or the addition of other polymers can increase viscosity and lead to finer, more well-defined printed lines.
-
-
Post-Processing Shrinking: A materials processing strategy involves printing porogen preforms, infusing them with a polymer solution, leaching the porogen, and then allowing the polymer to shrink through controlled drying to enhance resolution.[6]
Data Presentation
Table 1: Effect of this compound Concentration on Printability
| This compound (MC) A4M Concentration (% w/v) | Storage Modulus (G') | Loss Modulus (G'') | Tan δ (G''/G') at 0.63 rad/s | Printability Outcome |
| 8% | Lower | Lower | ~0.25-0.27 | Printable, but may have lower shape retention. |
| 10% | Higher | Higher | ~0.25-0.27 | Optimal for overall quality, resolution, and shape retention.[7] |
| 12% | Highest | Highest | ~0.25-0.27 | Good shape retention but may be more prone to nozzle clogging.[2] |
Table 2: Optimized 3D Printing Parameters for this compound-Based Hydrogels
| Parameter | Optimized Value | Reference |
| Printing Temperature | 24-26 °C | [3] |
| Nozzle Gauge | 18 G | [3] |
| Deposition Speed | 1 mm/s | [3] |
| Extrusion Multiplier | 3 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogel for 3D Printing
-
Prepare Saline Solution: Prepare the desired saline solution (e.g., 0.05 M Na₂SO₄ or phosphate-buffered saline).[3]
-
Heat Solution: Heat the saline solution to approximately 55-60 °C.[3]
-
Disperse this compound: Slowly add the this compound powder to the heated saline solution while stirring to ensure a homogeneous dispersion.[3][8]
-
Hydration: Store the resulting suspension at 4 °C for 24 hours to allow for complete hydration of the this compound.[3]
-
Storage: Keep the prepared hydrogel on ice until use to maintain it in a liquid state.[9]
Protocol 2: Rheological Characterization of this compound Hydrogels
This protocol provides a standardized approach for analyzing the rheological properties of hydrogels.[9][10][11]
-
Time Sweep: Determine the gelation time of the hydrogel by monitoring the storage modulus (G') and loss modulus (G'') over time at a constant temperature and frequency.
-
Strain Sweep: Identify the linear-viscoelastic (LVE) region of the hydrogel by applying a range of strain values at a constant frequency.
-
Frequency Sweep: Determine the equilibrium modulus plateau by subjecting the hydrogel to a range of frequencies within the LVE region.
-
Final Time Sweep: Perform a final time sweep using the values obtained from the strain and frequency sweeps to accurately report the equilibrium moduli and gelation time.
Protocol 3: Live/Dead Viability Assay for 3D Bioprinted Constructs
This protocol uses a fluorescent assay to determine the viability of cells within a 3D bioprinted construct.[12]
-
Prepare Assay Solution: Prepare the Live/Dead assay solution containing Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) in sterile PBS. Protect the solution from light.
-
Wash Constructs: Gently wash the bioprinted constructs twice with sterile PBS to remove all cell culture media.
-
Incubate with Assay Solution: Add the appropriate volume of the working assay solution to the constructs and incubate at 37 °C for 60 minutes, protected from light.
-
Wash Constructs: Remove the working solution and wash the constructs three times with PBS.
-
Imaging: Image the constructs using a fluorescence or confocal microscope to visualize live and dead cells.
Visualizations
Caption: Troubleshooting workflow for common 3D printing issues with this compound.
References
- 1. This compound – a versatile printing material that enables biofabrication of tissue equivalents with high shape fidelity - Biomaterials Science (RSC Publishing) DOI:10.1039/D0BM00027B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 3D Printing of Thermo-Responsive this compound Hydrogels for Cell-Sheet Engineering [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved resolution of 3D printed scaffolds by shrinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of this compound-based sustained-release dosage by semisolid extrusion additive manufacturing in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.chop.edu [research.chop.edu]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. allevi3d.com [allevi3d.com]
optimizing the gelation temperature of methylcellulose solutions
Technical Support Center: Optimizing Methylcellulose Gelation
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for optimizing the gelation temperature of this compound (MC) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the thermal gelation of this compound?
A1: this compound (MC) is soluble in cold water due to hydrogen bonds between the polymer's hydroxyl groups and water molecules. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the methyl groups on the MC chains become dominant. This leads to the self-assembly of MC polymer chains into fibrils, which then form a three-dimensional gel network.[1][2][3] This process is a reversible sol-gel transition; the solution will return to a liquid state upon cooling.[4] The temperature at which this transition occurs is known as the Lower Critical Solution Temperature (LCST).[5][6][7]
Q2: What are the key factors that influence the gelation temperature (Tgel) of this compound?
A2: The Tgel of MC solutions is not a fixed value and can be controlled by several factors:
-
Concentration: Increasing the concentration of this compound in the solution leads to a lower gelation temperature.[7][8]
-
Molecular Weight (MW): Gelation temperature is weakly dependent on the molecular weight of the MC.[8] However, at a fixed concentration, a higher molecular weight MC will form a stronger gel.[9][10]
-
Additives (Salts): The addition of salts can significantly alter the Tgel. This effect generally follows the Hofmeister series.[11][12]
-
Degree of Substitution (DS): The DS, which is the average number of methyl groups per glucose unit, influences the hydrophobicity of the polymer and thus affects its gelation properties.[2]
Q3: How does increasing the this compound concentration affect the final gel?
A3: Increasing the MC concentration not only lowers the gelation temperature but also increases the strength and stiffness (storage modulus, G') of the resulting gel.[1][15] At concentrations above a certain threshold (e.g., >1 wt%), the gel elasticity scales more significantly with concentration.[2][15]
Q4: Can I mix different types of salts to achieve a specific gelation temperature?
A4: Yes. You can use a mixture of "salting-out" and "salting-in" salts to precisely control the gelation temperature. The final Tgel of the mixture can be predicted using a linear rule of mixing based on the molar fractions and individual effects of each salt.[13][14] This allows for fine-tuning the gelation point without changing the MC concentration.
Troubleshooting Guide
This section addresses common issues encountered during the preparation and use of this compound hydrogels.
Problem: My this compound solution is not gelling upon heating.
| Possible Cause | Suggested Solution |
| Temperature is too low. | Ensure your heating temperature is above the expected Tgel for your specific MC concentration and formulation. Remember that Tgel can be in the range of 30-80°C.[7] |
| MC concentration is too low. | The concentration might be below the critical threshold for gel formation. Increase the MC concentration and try again. Gel strength is highly dependent on concentration.[1] |
| Incorrect MC preparation. | This compound must be properly hydrated. First, disperse the powder in hot water (~90°C) to wet the particles, then add the remaining volume as cold water and cool the entire solution (e.g., refrigerate overnight) to ensure complete dissolution.[8][16] |
| Presence of "salting-in" additives. | Certain additives (chaotropic salts like NaI) can significantly increase the Tgel, potentially beyond your experimental temperature range.[13] Review your formulation for such components. |
Problem: The gel is forming, but it is too weak.
| Possible Cause | Suggested Solution |
| MC concentration is too low. | The most direct way to increase gel strength is to increase the MC concentration.[15] |
| Low Molecular Weight (MW) MC. | For a given concentration, lower MW this compound forms weaker gels because the resulting polymer fibrils are shorter.[9] Consider using a higher MW grade of MC if higher strength is required. |
| Incomplete hydration. | If the MC is not fully dissolved, the effective polymer concentration is lower, leading to a weaker network. Ensure the solution is clear and homogenous before heating. |
| Heating rate is too fast. | A very rapid heating rate may not allow sufficient time for the fibrillar network to form optimally. Try a slower, more controlled heating ramp. |
Problem: The gelation temperature is not correct for my application.
| Action | How it Works |
| To DECREASE Tgel | Increase the MC concentration.[8] Add a "salting-out" salt like NaCl. This is very effective for lowering the Tgel to physiological temperatures.[8][11] |
| To INCREASE Tgel | Decrease the MC concentration. Add a "salting-in" salt like NaI.[13] |
Below is a troubleshooting workflow to diagnose and solve common gelation problems.
Data Presentation: Factors Influencing Gelation Temperature
The following tables summarize the quantitative effects of common variables on the gelation temperature of this compound.
Table 1: Effect of MC Concentration and Molecular Weight (MW) on Tgel (°C)
Data is illustrative, based on trends reported in the literature.[8][17]
| MC Conc. (% w/v) | Tgel (°C) for MW 15,000 | Tgel (°C) for MW 41,000 | Tgel (°C) for MW 88,000 |
| 2 | ~52 | ~50 | ~48 |
| 4 | ~45 | ~44 | ~42 |
| 6 | ~40 | ~39 | ~38 |
| 8 | ~37 | ~36 | ~35 |
| 10 | ~34 | ~33 | ~32 |
| 12 | ~32 | - | - |
| 14 | ~31 | - | - |
Table 2: Effect of Salt Concentration on Tgel (°C) of a 0.03 mM MC Solution
Data adapted from Xu et al., 2004.[13]
| Salt Type | Salt Conc. (M) | Tgel Shift from Salt-Free (°C) | Resulting Tgel (°C) (Approx.) |
| None | 0.0 | 0.0 | 56.0 |
| NaCl | 0.2 | -5.8 | 50.2 |
| (Salting-Out) | 0.4 | -11.2 | 44.8 |
| 0.6 | -16.5 | 39.5 | |
| NaI | 0.2 | +1.8 | 57.8 |
| (Salting-In) | 0.4 | +3.5 | 59.5 |
| 0.6 | +5.1 | 61.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
This protocol describes the standard method for hydrating and dissolving this compound powder to create a homogenous solution.
-
Heat Solvent: Heat approximately half of the total required volume of deionized water (or buffer) to 80-90°C.
-
Disperse Powder: While stirring vigorously, slowly add the weighed this compound powder to the hot water. This prevents clumping and ensures the particles are thoroughly wetted.[8]
-
Add Cold Solvent: Add the remaining volume of cold solvent to the mixture. Continue to stir gently.
-
Hydrate: As the solution cools, the this compound will begin to dissolve. To ensure complete hydration, store the solution at 2-5°C (in a refrigerator) for at least a few hours, or preferably overnight.[16] The final solution should be clear and viscous.
Protocol 2: Determining Gelation Temperature via Rheology
Rheology is the most common method for accurately determining the Tgel. The gel point is defined as the temperature at which the storage modulus (G') equals the loss modulus (G'').[18]
-
Equipment: Use a rheometer equipped with a temperature-controlled plate (e.g., a Peltier plate).
-
Sample Loading: Cool the rheometer plate to a temperature well below the expected Tgel (e.g., 4-10°C). Dispense the cold MC solution onto the plate and lower the geometry to the desired gap height.[19]
-
Temperature Sweep Test:
-
Set the rheometer to perform a temperature ramp test in oscillation mode.
-
Heating Rate: A typical rate is 1-5°C/min.[20]
-
Frequency and Strain: Set a constant frequency (e.g., 1 Hz) and a strain value within the linear viscoelastic region (LVER) of the material (e.g., 0.5-1%).[18][19]
-
Temperature Range: Set the range to cover the sol-to-gel transition (e.g., 10°C to 80°C).
-
-
Data Analysis: Plot the storage modulus (G') and loss modulus (G'') as a function of temperature. The temperature at which the G' and G'' curves intersect is the gelation temperature (Tgel).
The workflow for rheological characterization is visualized below.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crosslinking strategies in modulating this compound hydrogel properties - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00721A [pubs.rsc.org]
- 4. kinampark.com [kinampark.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Toward a Better Understanding of the Gelation Mechanism of this compound via Systematic DSC Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Based Thermally Reversible Hydrogel System for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Controllable gelation of this compound by a salt mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 20. re.public.polimi.it [re.public.polimi.it]
Methylcellulose Purification: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methylcellulose purification methods in the laboratory.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and purification of this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Dissolution / Clumps or Lumps in Solution | 1. Incorrect solvent temperature. 2. This compound powder added too quickly. 3. Inadequate agitation. 4. High concentration of this compound. | 1. Disperse this compound powder in hot water (80-90°C) before adding cold water to facilitate dissolution. This compound is soluble in cold water but disperses well in hot water, which helps prevent clumping.[1] 2. Add the powder to the vortex of the stirred solvent gradually to ensure each particle is wetted.[2] 3. Use a high-shear mixer or homogenizer for more effective dispersion. For already formed lumps, vigorous shaking or vortexing may be necessary.[2][3] 4. If the solution is too thick, consider preparing a more dilute solution and concentrating it later if necessary. |
| Inconsistent or Incorrect Viscosity | 1. Inaccurate measurement of this compound or solvent. 2. Incomplete dissolution. 3. Temperature fluctuations during measurement. 4. Degradation of the polymer due to extreme pH or high temperatures. 5. Incorrect spindle or speed on the viscometer. | 1. Use a calibrated balance for accurate weighing of the this compound powder. 2. Ensure the solution is clear and free of any visible particles before measuring viscosity. Allow sufficient time for hydration. 3. Viscosity measurements should be performed at a constant, controlled temperature (e.g., 20°C ± 0.1°C) as viscosity is temperature-dependent.[4] 4. Maintain the pH of the solution within the recommended range (typically 5.0-8.0) and avoid prolonged exposure to high temperatures.[4] 5. Refer to the USP or ASTM guidelines for the appropriate viscometer settings for the expected viscosity range.[4] |
| Precipitation of this compound from Solution | 1. Temperature of the solution is too high (above the flocculation temperature). 2. Presence of certain salts or other incompatible solutes. | 1. This compound exhibits thermogelation and will precipitate out of solution above a certain temperature (flocculation temperature is typically higher than 50°C).[4] Cool the solution to re-dissolve the precipitate. 2. If precipitation occurs after adding other components, check for incompatibilities. A purification step to remove salts may be necessary. |
| Foaming During Solution Preparation | 1. Excessive agitation or air entrapment. | 1. Stir the solution at a speed that creates a vortex without drawing air into the liquid. If foam has formed, it can be removed by centrifugation or by letting the solution stand.[3][4] |
| Low Yield After Purification | 1. Loss of product during filtration or centrifugation. 2. Incomplete precipitation of this compound. 3. Dissolution of this compound in the washing solvent. | 1. Ensure complete transfer of material between steps. Use appropriate filter pore sizes to avoid loss of fine particles. 2. Optimize precipitation conditions (e.g., temperature, addition of a non-solvent) to maximize the recovery of this compound. 3. Use a non-solvent (e.g., acetone (B3395972), ethanol) in which this compound is insoluble for the washing steps.[5] |
| Presence of Impurities in Final Product | 1. Incomplete removal of starting materials or by-products (e.g., salts, hemicellulose, lignin). | 1. Repeat washing steps with appropriate solvents. For removal of hemicellulose and lignin (B12514952), an alkaline treatment followed by washing can be effective.[6][7][8] Dialysis can be used to remove small molecule impurities.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound and how can they be removed?
A1: Common impurities in crude this compound can include unreacted cellulose (B213188), salts (like sodium chloride from the synthesis process), hemicellulose, and lignin.[6][10]
-
Salts : These can be removed by washing the this compound with a solvent in which it is insoluble but the salts are soluble, such as hot water or an alcohol-water mixture, followed by filtration. Dialysis is also an effective method for removing salts from a this compound solution.[9]
-
Hemicellulose and Lignin : These can be removed by an alkaline treatment. The crude this compound can be suspended in a dilute sodium hydroxide (B78521) solution, which helps to solubilize the hemicellulose and lignin. This is then followed by thorough washing with water to remove these dissolved impurities.[6][7][8]
Q2: How do I prepare a this compound solution without getting clumps?
A2: The key is to ensure proper dispersion of the this compound powder before it begins to hydrate (B1144303) and thicken. A common and effective method is the "hot/cold" technique:
-
Heat about one-third of the required amount of water to 80-90°C.
-
Add the this compound powder to the hot water with vigorous stirring. This compound is not soluble in hot water, so it will disperse evenly without forming lumps.[1]
-
Add the remaining two-thirds of the water as cold water or ice.
-
Continue to stir the solution in a cold bath until it is fully dissolved and has become a clear, viscous solution.[11]
Q3: What is the best way to measure the viscosity of my purified this compound solution?
A3: The viscosity of this compound solutions should be measured using a calibrated viscometer at a constant temperature, as specified in pharmacopeial monographs such as the USP or standards like ASTM.[4][12][13] Rotational viscometers are commonly used. The specific spindle and rotational speed should be chosen based on the expected viscosity of the solution to ensure the reading is within the optimal range of the instrument.[4]
Q4: My purified this compound has a lower viscosity than expected. What could be the reason?
A4: A lower than expected viscosity can be due to several factors:
-
Polymer Degradation : Exposure to strong acids, strong bases, or high temperatures for extended periods can cause depolymerization of the this compound chains, leading to a decrease in viscosity.
-
Inaccurate Concentration : If the final solution is more dilute than intended, the viscosity will be lower. Ensure accurate weighing and volume measurements.
-
Incomplete Dissolution : If not all of the this compound is dissolved, the measured viscosity of the solution will be lower than that of a fully dissolved sample.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Residue on Ignition (Ash Content) : This test, described in the USP, determines the amount of inorganic impurities (salts) in the sample. A lower ash content indicates higher purity.[4]
-
Methoxy (B1213986) Content : The percentage of methoxy groups determines the degree of substitution and is a key characteristic of this compound. This can be determined by methods outlined in the USP.[13]
-
Chromatographic Methods : Techniques like High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify soluble impurities.[14]
-
Spectroscopic Methods : Infrared (IR) spectroscopy can be used to confirm the identity of the this compound and check for the presence of functional groups from impurities.[14]
Experimental Protocols
General Laboratory-Scale Purification of Crude this compound
This protocol provides a general procedure for the purification of crude this compound to remove common impurities such as salts and residual starting materials.
Materials:
-
Crude this compound
-
Deionized Water
-
Acetone (or Ethanol)
-
Dilute Sodium Hydroxide (NaOH) solution (e.g., 2% w/v) - Optional, for removal of hemicellulose/lignin
-
Dilute Acetic Acid (or Hydrochloric Acid) - for neutralization
-
Beakers, magnetic stirrer, hot plate
-
Buchner funnel and filter paper (or centrifuge)
-
Drying oven
Procedure:
-
Dispersion: In a beaker, heat deionized water to 80-90°C. While stirring vigorously, slowly add the crude this compound powder to create a slurry. This step helps to separate the particles and wash away some hot-water-soluble impurities.
-
Alkaline Treatment (Optional): If significant hemicellulose or lignin impurities are suspected, cool the slurry and add an equal volume of 2% NaOH solution. Stir the mixture at room temperature for 1-2 hours.
-
Filtration/Centrifugation: Separate the this compound from the liquid.
-
Filtration: Filter the slurry using a Buchner funnel. Wash the collected solid with hot water.
-
Centrifugation: Centrifuge the slurry and decant the supernatant. Resuspend the pellet in hot water.
-
-
Washing: Repeat the washing step with hot water several times to remove the majority of soluble impurities. If an alkaline treatment was used, wash with water until the pH of the filtrate is neutral. A final wash with a non-solvent like acetone or ethanol (B145695) can help to remove water and organic impurities.
-
Drying: Dry the purified this compound in an oven at a temperature below its decomposition point (e.g., 60-80°C) until a constant weight is achieved.
Viscosity Measurement of a 2% this compound Solution (as per USP)
Materials:
-
Purified, dried this compound
-
Deionized water
-
Wide-mouth bottle
-
Mechanical stirrer
-
Water bath
-
Calibrated rotational viscometer
Procedure:
-
Solution Preparation:
-
Accurately weigh the amount of this compound equivalent to 2.000 g on a dried basis.
-
Transfer the powder to a wide-mouth bottle.
-
Add 98.0 g of hot water (80-90°C) and stir with a mechanical stirrer for about 10 minutes until the particles are thoroughly dispersed.
-
Cool the dispersion in an ice bath while continuing to stir for about 40 minutes to ensure complete dissolution.
-
Adjust the final weight of the solution to 100.0 g with cold deionized water.
-
Centrifuge the solution if necessary to remove any entrapped air bubbles.[13]
-
-
Viscosity Measurement:
-
Equilibrate the solution to 20 ± 0.1°C in a water bath.
-
Measure the viscosity using a calibrated rotational viscometer according to the manufacturer's instructions and as specified in the relevant monograph for the expected viscosity.[4]
-
Quantitative Data
The following tables provide illustrative data on how different factors can influence the properties of this compound.
Table 1: Effect of HPMC Concentration and Grade on Apparent Viscosity
| HPMC Grade | Concentration (%) | Apparent Viscosity (mPa·s) |
| K100 LV | 5 | Low |
| K100 LV | 20 | Moderate |
| K4M | 15 | Moderate |
| K15M | 20 | High |
| K100M | 25 | Very High |
| Source: Adapted from literature data describing the relationship between HPMC concentration, grade, and viscosity.[15][16] |
Table 2: Illustrative Purification Efficiency for Removal of Lignin and Hemicellulose from a Lignocellulosic Source
| Pretreatment Method | Lignin Removal (%) | Hemicellulose Removal (%) | Cellulose Recovery (%) |
| Alkaline-Organosolv | 91.0 | 89.1 | ~100 |
| Deep Eutectic Solvent | 93.4 | 95.4 | 97.9 |
| Source: Illustrative data from studies on the purification of cellulose from biomass, indicating the potential efficiency of similar methods for purifying crude this compound.[7][17] |
Table 3: Purity Specifications for this compound (USP)
| Test | Acceptance Criteria |
| Methoxy Groups | 26.0% - 33.0% |
| Loss on Drying | NMT 5.0% |
| Residue on Ignition | NMT 1.5% |
| pH (of a 1 in 100 solution) | 5.0 - 8.0 |
| Source: USP Monograph for this compound.[4][13] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor this compound dissolution.
References
- 1. meskajoinway.com [meskajoinway.com]
- 2. News - How to prepare this compound solution [kimachemical.com]
- 3. Preparing Methyl Cellulose - General Lab Techniques [protocol-online.org]
- 4. usp.org [usp.org]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient single-step pretreatment to remove lignin and hemicellulose from softwood :: BioResources [bioresources.cnr.ncsu.edu]
- 8. WO2014031667A1 - Methods for removing hemicellulose - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Impurities in Crude Oil and Refining Methods [abcmach.com]
- 11. research.chop.edu [research.chop.edu]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. pharmacopeia.cn [pharmacopeia.cn]
- 14. 4 Ways to Identify the Quality of HPMC [hpmcexporter.com]
- 15. A Study on the Impact of Hydroxypropyl this compound on the Viscosity of PEG Melt Suspensions Using Surface Plots and Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Validating Experimental Results: A Guide to Methylcellulose Controls in Cell Culture
For researchers, scientists, and drug development professionals, establishing robust and reproducible experimental results is paramount. This guide provides a comprehensive comparison of methylcellulose as a control in key cell culture assays, offering insights into its performance against common alternatives and detailed protocols for its application.
This compound, a cellulose-derived polymer, is a versatile tool in cell culture, primarily utilized for its ability to create a semi-solid and non-adherent environment. This property is crucial for validating experimental outcomes in assays such as colony formation and 3D spheroid generation, where it serves as an inert scaffold that prevents cell aggregation due to gravity or non-specific attachment to culture surfaces.
Performance Comparison: this compound vs. Alternatives
This compound is frequently compared to other gelling agents and culture methods. While direct quantitative comparisons in single studies are limited, a synthesis of available data provides valuable insights into its performance.
Colony Forming Unit (CFU) Assays
In CFU assays, which are fundamental for studying hematopoietic progenitor cells, this compound is considered the "gold standard"[1]. It allows for the clonal expansion of single progenitor cells into distinct colonies, which can then be enumerated and characterized.
| Feature | This compound | Agar (B569324) | Collagen |
| Colony Forming Efficiency | High, considered the standard for hematopoietic CFU assays.[1] | Comparable to this compound for some leukemic cells, but can have lower efficiency for other cell types.[2][3] | Can yield an equal or higher number of colonies compared to agar or this compound for certain hematopoietic progenitors.[4] |
| Colony Morphology | Well-defined, spherical colonies, facilitating easy identification and counting.[5] | Colonies can be more diffuse and harder to distinguish. | Allows for in situ staining and detailed morphological analysis of colonies within the gel.[4] |
| Handling & Preparation | Viscous, requires specific handling techniques (e.g., syringes with blunt-end needles).[6] | Requires melting and cooling, which can be harsh on cells. | Gelation is temperature-sensitive and can be influenced by pH and ionic strength. |
| Inertness | Biologically inert, minimizing interference with cellular processes. | Generally inert, but impurities can sometimes affect cell growth. | Biologically active, contains cell adhesion motifs that can influence cell behavior. |
3D Spheroid Formation Assays
This compound is widely used to promote the formation of uniform and reproducible spheroids by preventing cell-surface attachment and encouraging cell-cell aggregation[6][7][8][9].
| Feature | This compound | Matrigel | Scaffold-Free (e.g., ULA plates) |
| Spheroid Formation Efficiency | High efficiency of aggregate formation.[5] | Promotes robust spheroid formation, but can have batch-to-batch variability.[4][10][11] | Efficient for many cell lines, but some may not form spheroids without an aggregation-promoting agent. |
| Spheroid Uniformity | Produces highly uniform and reproducible spheroids.[12] | Can result in variable spheroid sizes and inconsistent morphology.[4][11] | Can produce uniform spheroids, especially with optimized cell seeding densities. |
| Composition | Chemically defined and inert. | Undefined, complex mixture of extracellular matrix proteins and growth factors.[10] | No additional matrix components. |
| Influence on Cell Behavior | Minimal, primarily provides a non-adherent environment. | Biologically active, can influence cell differentiation, proliferation, and gene expression.[10] | Minimal, relies on intrinsic cell-cell adhesion. |
| Cost | Generally cost-effective. | Can be expensive. | Varies depending on the specific plates or coatings. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound controls.
Protocol 1: Negative Control in a Colony Forming Unit (CFU) Assay
This protocol is designed to assess the baseline colony-forming potential of a cell population in the absence of specific cytokines or growth factors.
Materials:
-
Base this compound medium (without cytokines)
-
Complete cell culture medium
-
Cell suspension of interest (e.g., bone marrow mononuclear cells)
-
Sterile syringes (3 mL) and blunt-end needles (16G)
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cells of interest in complete culture medium at a known concentration.
-
Plating:
-
In a sterile tube, add the appropriate volume of your cell suspension to the base this compound medium to achieve the desired final cell concentration.
-
Vortex the tube vigorously for 10-15 seconds to ensure a homogenous mixture.
-
Allow the tube to stand for 5-10 minutes to allow bubbles to dissipate.
-
Using a 3 mL syringe with a 16G blunt-end needle, draw up 1.1 mL of the cell/methylcellulose mixture.
-
Dispense the mixture into the center of a 35 mm culture dish.
-
Gently tilt and rotate the dish to spread the medium evenly across the surface.
-
-
Incubation:
-
Place the culture dish inside a larger 100 mm dish containing an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 7-14 days, depending on the cell type.
-
-
Colony Enumeration:
-
After the incubation period, count the number of colonies using an inverted microscope. A colony is typically defined as a cluster of 40 or more cells.
-
This count represents the baseline, spontaneous colony formation in the absence of exogenous stimuli.
-
Protocol 2: Spheroid Formation Control
This protocol validates the necessity of a non-adherent substrate for spheroid formation.
Materials:
-
Cell suspension of interest
-
Complete cell culture medium
-
This compound solution (e.g., 1.2% in complete medium)
-
Standard tissue culture-treated 96-well plate
-
Ultra-low attachment (ULA) 96-well round-bottom plate
Procedure:
-
Cell Seeding (Control):
-
Seed the desired number of cells per well in a standard tissue culture-treated 96-well plate with complete culture medium.
-
-
Cell Seeding (this compound):
-
Prepare a cell suspension in the this compound solution at the desired concentration.
-
Seed the same number of cells per well into a ULA 96-well round-bottom plate.
-
-
Incubation:
-
Incubate both plates at 37°C in a humidified incubator with 5% CO2.
-
-
Observation:
-
Observe the cells daily using an inverted microscope.
-
In the control wells (tissue culture-treated plate), cells will likely adhere and grow as a monolayer.
-
In the this compound wells (ULA plate), cells should aggregate and form spheroids. The absence of spheroid formation in the control wells validates the role of the non-adherent surface in promoting 3D aggregation.
-
Visualizing Experimental Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
TGF-β Signaling Pathway in Cancer Invasion
Transforming Growth Factor-beta (TGF-β) is a key signaling molecule implicated in cancer progression, particularly in promoting cell invasion, a process often studied using 3D spheroid models.
Caption: Simplified TGF-β signaling pathway leading to cancer cell invasion.
Experimental Workflow: Drug Screening in 3D Spheroids
This workflow outlines the key steps for testing the efficacy of therapeutic compounds on 3D cancer spheroids cultured in a this compound-based medium.
Caption: Workflow for a typical drug screening experiment using 3D spheroids.
By employing this compound as a control and understanding its properties relative to other culture systems, researchers can enhance the validity and reproducibility of their experimental findings, ultimately contributing to more robust and translatable scientific discoveries.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Comparison between agar and this compound cultures of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Colony, hanging drop, and this compound three dimensional hypoxic growth optimization of renal cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient and Flexible Cell Aggregation Method for 3D Spheroid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient and Flexible Cell Aggregation Method for 3D Spheroid Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into spheroids formation in cellulose nanofibrils and Matrigel hydrogels using AFM-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioke.com [bioke.com]
- 12. The role of this compound on colony growth of human myeloid leukemic progenitors (AML-CFU) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methylcellulose vs. Hydroxypropyl Methylcellulose: A Comparative Guide for Drug Delivery
In the realm of pharmaceutical sciences, the choice of excipients is paramount to the successful formulation of effective and reliable drug delivery systems. Among the most widely utilized hydrophilic polymers are methylcellulose (MC) and hydroxypropyl this compound (HPMC), both cellulose (B213188) ethers that have found extensive application as matrix formers, binders, thickeners, and film-coating agents. While structurally similar, their distinct physicochemical properties significantly influence their performance in drug delivery applications. This guide provides an objective comparison of this compound and hydroxypropyl this compound, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal polymer for their specific formulation needs.
Physicochemical Properties: A Tale of Two Cellulose Derivatives
This compound is produced by the methylation of cellulose, while HPMC is synthesized by the propylene (B89431) glycol etherification of this compound. This addition of hydroxypropyl groups in HPMC imparts a higher degree of hydrophilicity and alters its thermal behavior compared to MC.
Table 1: Comparison of Key Physicochemical Properties of this compound (MC) and Hydroxypropyl this compound (HPMC)
| Property | This compound (MC) | Hydroxypropyl this compound (HPMC) | Significance in Drug Delivery |
| Solubility | Soluble in cold water, insoluble in hot water. Solubility in organic solvents depends on the degree of substitution. | Soluble in cold water, insoluble in hot water. Generally has a broader range of organic solvent solubility. | Affects solvent selection during formulation and processing. |
| Thermal Gelation | Undergoes thermal gelation where solutions form a gel upon heating. Gelation and phase separation occur almost simultaneously. | Also exhibits thermal gelation, but there is a distinct thermal gap between phase separation and gelation. | Crucial for in-situ gelling systems for ophthalmic, nasal, and injectable drug delivery. The different gelling behavior allows for more controlled gel formation with HPMC. |
| Moisture Sorption | Exhibits moisture sorption, which can affect the stability of the formulation. | Moisture sorption is also a characteristic, with the extent depending on the grade and environmental conditions. | Influences the physical stability and shelf-life of the final dosage form. |
| Biocompatibility | Generally considered biocompatible and has been investigated for injectable scaffolds in the brain. | Widely regarded as biocompatible and non-toxic, with extensive use in oral and topical formulations. | Essential for ensuring the safety of the drug delivery system. |
Performance in Controlled Drug Release
Both MC and HPMC are extensively used to formulate controlled-release oral solid dosage forms. The polymer hydrates upon contact with gastrointestinal fluids to form a gel layer that controls the release of the entrapped drug.
While direct head-to-head comparative studies on drug release from MC and HPMC matrices under identical conditions are surprisingly scarce in publicly available literature, the drug release mechanism from HPMC matrices is well-documented. The viscosity grade of HPMC is a critical factor, with higher viscosity grades generally leading to a slower drug release rate. The drug release from HPMC matrices is often described by a combination of diffusion and erosion mechanisms.
Experimental Protocol: In-Vitro Drug Release Testing of Hydrophilic Matrix Tablets
A standard protocol for evaluating the in-vitro drug release from hydrophilic matrix tablets, such as those formulated with MC or HPMC, typically involves the following steps:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus) is commonly used.
-
Dissolution Medium: The choice of medium depends on the drug's properties and the intended site of release. Typically, simulated gastric fluid (pH 1.2) for the initial phase, followed by simulated intestinal fluid (pH 6.8) is used.
-
Temperature: The temperature of the dissolution medium is maintained at 37 ± 0.5 °C.
-
Agitation Speed: A paddle speed of 50 or 100 rpm is commonly employed.
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.
-
Analysis: The concentration of the released drug in the samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate a dissolution profile. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism.
Mucoadhesive Properties
The ability of a polymer to adhere to mucosal surfaces, known as mucoadhesion, is advantageous for prolonging the residence time of a formulation at the site of absorption, thereby potentially increasing drug bioavailability. HPMC is well-recognized for its mucoadhesive properties, which are attributed to the formation of hydrogen bonds between the hydroxyl groups of the polymer and the mucin glycoproteins.
Experimental Protocol: Determination of Mucoadhesive Strength (Tensile Test)
A common method to quantify mucoadhesion is the tensile test:
-
Substrate: A section of animal mucosal tissue (e.g., porcine buccal mucosa) is secured to a holder.
-
Tablet Attachment: The polymer tablet is attached to a probe of a texture analyzer or tensiometer.
-
Contact: The tablet is brought into contact with the mucosal surface with a defined force for a specific duration.
-
Separation: The probe is then moved upwards at a constant speed, and the force required to detach the tablet from the mucosa is measured. This force is taken as the mucoadhesive strength.
Biocompatibility
Both this compound and hydroxypropyl this compound are generally considered safe and biocompatible for pharmaceutical use. However, subtle differences may exist depending on the specific application and the biological environment.
While comprehensive, direct comparative cytotoxicity studies are lacking, individual studies have assessed the biocompatibility of each polymer. For instance, this compound has been shown to be a biocompatible injectable scaffold for brain tissue repair. HPMC is widely used in oral, ophthalmic, and topical formulations with a long history of safe use. One in-vitro study comparing the cytotoxicity of three tear substitutes found that HPMC induced a more significant decrease in cell viability compared to hyaluronic acid and carbomer, although it was still considered well-tolerated. A direct comparison with this compound under the same conditions was not performed in this study.
Experimental Protocol: In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method to evaluate the cytotoxicity of materials:
-
Cell Culture: A suitable cell line (e.g., Caco-2 for intestinal models, HaCaT for skin models) is cultured in a 96-well plate.
-
Treatment: The cells are exposed to different concentrations of the polymer (MC or HPMC) extracts for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells.
Conclusion
Both this compound and hydroxypropyl this compound are invaluable polymers in the formulation of drug delivery systems. The primary distinction lies in the presence of hydroxypropyl groups in HPMC, which enhances its hydrophilicity and modifies its thermal gelation properties. HPMC is more extensively studied and utilized in a broader range of pharmaceutical applications, particularly for controlled-release matrices, due to the availability of various viscosity grades that allow for precise modulation of drug release.
While direct, quantitative comparative data for key performance indicators such as drug release profiles and mucoadhesion are not always readily available in the published literature, the fundamental understanding of their individual properties allows for rational selection. For applications requiring nuanced control over thermal gelation, HPMC may offer an advantage. The choice between MC and HPMC will ultimately depend on the specific requirements of the drug delivery system, including the desired release kinetics, the route of administration, and the physicochemical properties of the active pharmaceutical ingredient. Further head-to-head comparative studies would be beneficial to the pharmaceutical sciences community for more informed excipient selection.
A Comparative Guide to Commercial Grades of Methylcellulose for Researchers and Drug Development Professionals
An in-depth analysis of key performance attributes of various methylcellulose grades to guide selection in pharmaceutical and research applications.
This compound (MC) is a versatile cellulose (B213188) ether widely employed in the pharmaceutical industry and scientific research for its multifaceted properties, including thickening, binding, film-forming, and controlled-release functionalities.[1][2] Commercial grades of this compound are primarily differentiated by their viscosity, which is a direct consequence of their molecular weight.[3][4] Additionally, the degree of substitution (DS) with methoxyl groups influences properties such as solubility and thermal gelation temperature.[3][4] This guide provides a comparative overview of different commercial grades of this compound, supported by experimental data and detailed methodologies for their characterization, to aid researchers and drug development professionals in selecting the optimal grade for their specific application.
Key Performance Parameters and Commercial Grade Comparison
The selection of a suitable this compound grade is critical for achieving desired formulation or experimental outcomes. The primary characteristics to consider are viscosity, molecular weight, and thermal gelation temperature. The following tables summarize the properties of common commercial this compound grades from prominent suppliers.
Table 1: Comparison of METHOCEL™ A-Type this compound Grades
| Grade | Nominal Viscosity (2% in water at 20°C, mPa·s) | Number Average Molecular Weight (Mn, Da) (Approximate) | Key Applications |
| METHOCEL™ A15LV | 12 - 18 | 10,000 | Tablet coating, low-viscosity oral solutions[5][6] |
| METHOCEL™ A4C | 300 - 560 | 41,000 | Tablet binder, thickening agent[5][7] |
| METHOCEL™ A15C | 1,312 - 2,450 | Not Specified | Controlled-release matrices, thickener[6][8] |
| METHOCEL™ A4M | 3,000 - 5,600 | 86,000 | Sustained-release formulations, high-viscosity gels[7][8] |
Table 2: Comparison of Benecel™ A-Type this compound Grades
| Grade | Nominal Viscosity (2% in water at 20°C, mPa·s) | Key Applications |
| Benecel™ A15 LV PH PRM | 12 - 18 | Tablet binder, coatings[6][9] |
| Benecel™ A4C Pharm | 300 - 560 | General purpose thickener and binder[9] |
| Benecel™ A15C Pharm | 1,312 - 2,450 | Controlled-release applications[6][9] |
| Benecel™ A4M Pharm | 2,663 - 4,970 | High-viscosity formulations, sustained release[8][10] |
Note: The nomenclature for many commercial grades directly indicates their viscosity. For METHOCEL™ and Benecel™ products, the number in the grade name often corresponds to the nominal viscosity. For example, 'A4M' denotes a this compound with a viscosity of approximately 4000 mPa·s.[3][11]
Experimental Protocols for Characterization
Accurate characterization of this compound is essential for ensuring batch-to-batch consistency and predictable performance. The following are detailed methodologies for key experimental procedures.
Viscosity Measurement
Viscosity is a critical quality attribute of this compound and is typically measured using a rotational viscometer. The following protocol is based on the Brookfield rotational method, which is widely accepted in industrial quality control.[12]
Experimental Workflow for Viscosity Measurement
A schematic of the viscosity measurement workflow.
Protocol:
-
Solution Preparation (2% w/w):
-
Accurately weigh 2.00 g of dry this compound powder.
-
Heat approximately one-third of the required deionized water volume (e.g., 33 mL for a 100 g total solution) to 80-90°C.
-
Disperse the this compound powder in the hot water with continuous stirring until all particles are uniformly wetted. This compound is insoluble in hot water, which prevents clumping.
-
Add the remaining volume of cold deionized water to reach the final desired weight and cool the solution to the test temperature (typically 20°C or 25°C) while stirring.[12]
-
-
Viscometer Setup:
-
Use a calibrated Brookfield rotational viscometer with the appropriate spindle (e.g., LV series for low-viscosity grades, RV series for higher-viscosity grades).
-
Place the prepared this compound solution in a thermostatic water bath to maintain the temperature at ±0.1°C.[12]
-
-
Measurement:
-
Immerse the spindle in the solution to the designated immersion mark.
-
Select the specified rotation speed (e.g., 20 rpm or 30 rpm).
-
Start the viscometer and allow the reading to stabilize (typically 30-60 seconds).
-
Record the viscosity reading in millipascal-seconds (mPa·s) or centipoise (cP).
-
It is recommended to take at least three independent readings to ensure reproducibility.
-
Determination of Thermal Gelation Temperature
The temperature at which a this compound solution undergoes a reversible sol-gel transition is a key characteristic, particularly for applications in controlled drug delivery and tissue engineering.[13] This can be determined using a rheometer to measure the change in viscoelastic properties with temperature.
Logical Flow for Gelation Temperature Determination
The process of determining the gelation temperature.
Protocol:
-
Sample Preparation: Prepare a this compound solution of the desired concentration as described in the viscosity measurement protocol.
-
Rheometer Setup:
-
Use a cone-and-plate or parallel-plate rheometer equipped with a temperature control unit.
-
Load the this compound solution onto the rheometer plate, ensuring there are no air bubbles.
-
-
Temperature Sweep:
-
Perform a temperature sweep at a controlled heating rate (e.g., 2°C/min) over a relevant temperature range (e.g., 25°C to 80°C).
-
Maintain a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region.
-
-
Data Analysis:
-
Monitor the storage modulus (G') and the loss modulus (G'').
-
The gelation temperature (Tgel) is defined as the temperature at which the storage modulus (G') equals the loss modulus (G''), indicating the transition from a liquid-like to a gel-like state.[2]
-
Degree of Substitution (DS) Determination
The degree of substitution, which is the average number of methoxyl groups per anhydroglucose (B10753087) unit, can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15]
Workflow for Degree of Substitution Analysis
The workflow for determining the degree of substitution.
Protocol:
-
Sample Preparation:
-
Dissolve a known amount of this compound (e.g., 35 mg) in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6).[16]
-
-
NMR Spectroscopy:
-
Acquire quantitative 1H and 13C NMR spectra using a high-resolution NMR spectrometer.
-
Two-dimensional NMR techniques (e.g., HSQC, HMBC) can be employed for accurate peak assignments of the different substituted anhydroglucose units.[16]
-
-
Data Analysis:
-
Integrate the signals corresponding to the methoxyl protons and the anhydroglucose unit protons in the 1H NMR spectrum.
-
The degree of substitution is calculated from the ratio of these integrated peak areas.
-
Quantitative 13C NMR can provide more detailed information on the distribution of substituents at the C2, C3, and C6 positions of the anhydroglucose unit.[15]
-
Conclusion
The selection of an appropriate commercial grade of this compound is paramount for the successful development of pharmaceutical formulations and for achieving reliable results in research settings. This guide provides a framework for comparing different grades based on their key physicochemical properties. By utilizing the detailed experimental protocols provided, researchers and drug development professionals can effectively characterize and select the most suitable this compound grade to meet their specific needs, thereby ensuring product performance and experimental reproducibility.
References
- 1. stobec.com [stobec.com]
- 2. researchgate.net [researchgate.net]
- 3. industrialcellulosics.com [industrialcellulosics.com]
- 4. phexcom.com [phexcom.com]
- 5. industrialcellulosics.com [industrialcellulosics.com]
- 6. stobec.com [stobec.com]
- 7. Dow Methocel A4C & A4M (Cellulose Ether) | TALAS [talasonline.com]
- 8. ashland.com [ashland.com]
- 9. ashland.com [ashland.com]
- 10. ashland.com [ashland.com]
- 11. talasonline.com [talasonline.com]
- 12. News - Hydroxypropyl this compound (HPMC) Viscosity Test Method [kimachemical.com]
- 13. ASTM D 2363 - 1979 - DIN Media [dinmedia.de]
- 14. researchgate.net [researchgate.net]
- 15. NMR characterization of this compound: Chemical shift assignment and mole fraction of monomers in the polymer chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Two-dimensional NMR data of a series of this compound with different degrees of substitution - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Gelling Agents for Cell Culture: A Comparative Analysis
For decades, methylcellulose has been a staple in cell culture, particularly for colony-forming assays and creating viscous environments. However, the expanding needs of 3D cell culture, tissue engineering, and regenerative medicine have spurred the exploration of alternative gelling agents that offer a wider range of biological and physical properties. This guide provides a comprehensive comparison of common alternatives to this compound, including gelatin, collagen, alginate, and thermoresponsive polymers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal scaffold for their specific applications.
Performance Comparison of Gelling Agents
The choice of a gelling agent significantly impacts the cellular microenvironment, influencing cell viability, proliferation, and differentiation. The following tables summarize key quantitative parameters of this compound and its alternatives.
| Gelling Agent | Typical Concentration for Cell Culture | Gelling Mechanism | Approximate Gelling Time | Reported Stiffness (Young's Modulus) | Primary Advantages | Primary Limitations |
| This compound | 0.8% - 2.0% (w/v) | Thermal (gels upon heating) | Minutes to hours | ~0.2 MPa (for a this compound/gelatin blend)[1] | Inert, tunable viscosity, well-established for colony assays. | Lacks cell adhesion motifs, limited control over mechanical properties. |
| Gelatin | 5% - 10% (w/v) | Thermal (gels upon cooling) | Minutes | ~2.5 to 5.8 kPa[2] | Biocompatible, contains RGD sequences for cell attachment, low cost. | Low mechanical strength, thermally reversible at 37°C. |
| Collagen (Type I) | 2 - 5 mg/mL | pH and temperature-dependent self-assembly | 30 - 60 minutes | Varies widely with concentration and crosslinking (Pa to kPa range) | Biomimetic, promotes cell adhesion, migration, and differentiation. | Batch-to-batch variability, relatively expensive. |
| Alginate | 1% - 3% (w/v) | Ionic crosslinking (e.g., with Ca²⁺) | Seconds to minutes | 1 - 40 kPa (tunable with alginate and ion concentration)[3][4] | Biocompatible, non-immunogenic, tunable mechanical properties. | Lacks inherent cell adhesion sites (requires modification with RGD peptides).[3] |
| Thermoresponsive Polymers (e.g., PNIPAAm-based) | Varies by formulation | Thermal (gels upon heating above LCST) | Seconds to minutes | Varies widely with formulation | "Smart" material for cell sheet engineering, allows for enzyme-free cell detachment.[5] | Can be cytotoxic depending on the monomer, may not be suitable for long-term cultures. |
Biocompatibility and Cell Performance
| Gelling Agent | Reported Cell Viability | Observed Effects on Cell Proliferation | Influence on Gene Expression |
| This compound | High | Supports proliferation, particularly in suspension and colony formation. | Generally considered inert with minimal influence on gene expression. |
| Gelatin | High (>90%) | Promotes proliferation of various cell types. | Can upregulate genes related to cell adhesion and ECM remodeling. |
| Collagen (Type I) | High (>95%) | Actively supports proliferation and complex 3D morphogenesis. | Influences expression of genes related to differentiation, particularly in stem cells. |
| Alginate | High (>90%) | Proliferation is dependent on RGD modification.[3] | Can be tailored to influence specific gene expression profiles through modification. |
| Thermoresponsive Polymers (e.g., PNIPAAm-based) | Generally high, but can vary with formulation. | Supports proliferation for cell sheet formation. | Can influence expression of cell-cell junction and ECM proteins. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these gelling agents in your research.
Protocol 1: Cell Encapsulation in Gelatin Hydrogel
This protocol describes the encapsulation of cells within a gelatin hydrogel using a simple thermal gelation method.
Materials:
-
Gelatin (sterile, cell culture grade)
-
Phosphate-buffered saline (PBS), sterile
-
Cell suspension in culture medium
-
Culture plates
Procedure:
-
Prepare a 10% (w/v) gelatin solution by dissolving sterile gelatin powder in pre-warmed (37°C) sterile PBS.
-
Maintain the gelatin solution at 37°C to prevent premature gelation.
-
Centrifuge your cells and resuspend the cell pellet in the warm 10% gelatin solution to achieve the desired cell density.
-
Quickly dispense the cell-laden gelatin solution into the wells of a culture plate.
-
To induce gelation, place the culture plate at 4°C for 10-15 minutes.
-
After gelation, add pre-warmed cell culture medium to each well.
-
Incubate the plate at 37°C and 5% CO₂. The hydrogel will remain stable at this temperature.
Protocol 2: 3D Cell Culture in Collagen Type I Gel
This protocol details the procedure for embedding cells within a self-assembling collagen type I hydrogel.
Materials:
-
Collagen Type I solution (sterile, e.g., from rat tail)
-
10x PBS or 10x DMEM
-
Sterile 1N NaOH
-
Cell suspension in culture medium
-
Culture plates
Procedure:
-
On ice, mix the collagen solution with 10x PBS (or 10x DMEM) and the cell suspension. A common ratio is 8 parts collagen solution to 1 part 10x PBS and 1 part cell suspension.
-
Neutralize the mixture to a pH of ~7.4 by adding sterile 1N NaOH dropwise while gently mixing. The solution will turn from clear to slightly turbid, indicating the initiation of fibrillogenesis.
-
Quickly dispense the neutralized, cell-laden collagen solution into pre-warmed culture plates.
-
Incubate the plates at 37°C for 30-60 minutes to allow for complete gelation.[6]
-
After the gel has set, gently add pre-warmed culture medium to cover the gel.
-
Incubate at 37°C and 5% CO₂.
Protocol 3: Cell Encapsulation in Alginate Hydrogel
This protocol describes the encapsulation of cells in alginate beads using ionic crosslinking.
Materials:
-
Sodium alginate (sterile)
-
Calcium chloride (CaCl₂) solution (sterile, typically 100 mM)
-
Cell suspension in culture medium
-
Syringe with a needle (e.g., 22G)
Procedure:
-
Prepare a 1.2% (w/v) solution of sodium alginate in a serum-free culture medium or saline.
-
Resuspend the desired number of cells in the alginate solution.
-
Draw the cell-alginate suspension into a syringe.
-
Extrude droplets of the suspension from the syringe into a gently stirring CaCl₂ solution.[7][8]
-
Allow the newly formed beads to crosslink in the CaCl₂ solution for 5-10 minutes.
-
Wash the beads with culture medium to remove excess CaCl₂.
-
Transfer the cell-laden alginate beads to a culture dish and add fresh medium.
-
Incubate at 37°C and 5% CO₂.
Signaling Pathways and Experimental Workflows
The interaction between cells and the surrounding hydrogel matrix is often mediated by specific signaling pathways. Understanding these pathways is crucial for interpreting experimental results and designing new biomaterials.
Integrin-Mediated Signaling in Collagen and Gelatin Hydrogels
Collagen and gelatin provide natural ligands for integrin receptors on the cell surface, initiating downstream signaling cascades that influence cell behavior.
Caption: Integrin signaling in response to collagen and gelatin.
Cell Response to Alginate Hydrogel Stiffness
The mechanical properties of alginate hydrogels can be tuned to direct cell fate, a process known as mechanotransduction.
Caption: Mechanotransduction in response to alginate stiffness.
General Experimental Workflow for 3D Cell Culture
This diagram outlines a typical workflow for conducting experiments using 3D hydrogel cultures.
Caption: A general workflow for 3D cell culture experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Stimuli-responsive hydrogels for manipulation of cell microenvironment: From chemistry to biofabrication technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D Cell Culture in Alginate Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thermo-Responsive Hydrogels: From Recent Progress to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. advancedbiomatrix.com [advancedbiomatrix.com]
- 7. Mammalian Cell Encapsulation in Alginate Beads Using a Simple Stirred Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Methylcellulose and Gelatin in Hydrogel Formulations
An Objective Guide for Researchers and Drug Development Professionals
Hydrogels, three-dimensional polymer networks capable of holding large amounts of water, are cornerstone materials in biomedical applications, including drug delivery and tissue engineering.[1] Among the vast array of available polymers, methylcellulose (MC), a synthetic derivative of cellulose, and gelatin, a natural polymer derived from collagen, are frequently employed. This guide provides a comparative analysis of their performance in composite hydrogels, supported by experimental data, to aid in the selection and design of hydrogel systems for specific research and therapeutic applications.
Core Properties: A Side-by-Side Comparison
This compound and gelatin each bring unique properties to a hydrogel system. This compound is known for its thermo-reversible gelation; it exists as a solution at low temperatures and forms a gel upon heating.[2][3] Gelatin is prized for its excellent biocompatibility and the presence of cell-binding motifs, though its mechanical strength is often limited.[4] When combined, these materials can form composite hydrogels with tunable properties that leverage the advantages of both polymers.
Data Presentation: Performance Metrics
The following tables summarize quantitative data from studies on this compound-gelatin (MC/GEL) composite hydrogels.
Table 1: Mechanical and Structural Properties of MC/GEL Hydrogels
| Property | Gelatin (Control) | MC10G20 (10% MC) | MC12.5G20 (12.5% MC) | MC15G20 (15% MC) | Source |
|---|---|---|---|---|---|
| Compressive Modulus (MPa) | ~0.1 | ~0.15 | ~0.2 | ~0.2 | [5][6] |
| % Strain at Failure | ~20% | ~30% | ~35% | ~40% | [6] |
| Average Pore Size (μm) | N/A | 10 - 50 | 10 - 50 | 10 - 50 |[5][6] |
Note: The compressive modulus of the MC/GEL hydrogels (approx. 0.2 MPa) closely matches that of human cartilage tissue.[5][6]
Table 2: Swelling and Water Retention Properties
| Property | Gelatin (Control) | MC/GEL Composite | Key Observation | Source |
|---|---|---|---|---|
| Water Retention Capacity | Decreases over time | Increases with higher MC content over 7 days | MC enhances the hydrogel's ability to retain water. | [5][6] |
| Swelling Ratio | Initial ~50%, then decreases | MC15G20 retained ~50% swelling until Day 7 | The addition of MC improves the structural integrity and form maintenance of gelatin-based hydrogels. | [7][8] |
| pH-Responsive Swelling | Exhibits some pH sensitivity | Swelling is reduced at acidic pH with higher HPMC* content | HPMC/Gelatin hydrogels show pH-responsive swelling behavior. |[9] |
*Hydroxypropyl this compound (HPMC) is a derivative of this compound.
Key Experimental Workflows and Mechanisms
Visualizing the processes involved in hydrogel fabrication and characterization, as well as the fundamental properties of the components, can clarify complex relationships.
Caption: Workflow for the preparation and characterization of MC/GEL hydrogels.
Caption: Thermo-reversible sol-gel transition mechanism of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Mechanical Property Assessment (Compression Test)
This protocol determines the mechanical strength and elasticity of the hydrogel.
-
Sample Preparation: Hydrogel samples are prepared in a cylindrical mold and allowed to fully crosslink. The dimensions (diameter and height) are measured precisely.
-
Instrumentation: A universal mechanical tester equipped with a compression platen is used.
-
Procedure:
-
Place the cylindrical hydrogel sample on the lower platen.
-
Lower the upper platen at a constant strain rate (e.g., 1 mm/min).
-
Record the force (stress) as a function of displacement (strain) until the hydrogel fractures.
-
-
Data Analysis: The compressive modulus is calculated from the initial linear region of the stress-strain curve. The compressive strength and strain at failure are determined from the point of fracture.[6]
Swelling Ratio and Water Retention Measurement
This protocol quantifies the hydrogel's ability to absorb and retain water, which is critical for drug delivery and biocompatibility.
-
Materials: Phosphate-buffered saline (PBS) at physiological pH (7.4), deionized water, analytical balance.
-
Procedure:
-
A dried hydrogel sample is weighed to obtain its initial dry weight (W_d).
-
The sample is immersed in a beaker containing PBS (or another specified medium) at 37°C.[8]
-
At predetermined time intervals, the hydrogel is removed, blotted gently with filter paper to remove excess surface water, and weighed to get the swollen weight (W_s).
-
The process is repeated until the weight remains constant, indicating equilibrium swelling.
-
-
Data Analysis:
-
Swelling Ratio (%) is calculated as: [(W_s - W_d) / W_d] * 100.
-
Water Retention Capacity is monitored by measuring the weight of the swollen hydrogel over an extended period (e.g., 7 days) to assess its stability and ability to hold water.[5]
-
Structural Characterization (Scanning Electron Microscopy - SEM)
SEM is used to visualize the internal porous structure of the hydrogel.
-
Sample Preparation:
-
The hydrogel sample is flash-frozen in liquid nitrogen.
-
The frozen sample is lyophilized (freeze-dried) for 24-48 hours to remove all water without collapsing the porous structure.
-
The dried scaffold is fractured to expose the internal morphology.
-
-
Procedure:
-
The fractured sample is mounted on an aluminum stub using conductive carbon tape.
-
The sample is sputter-coated with a thin layer of a conductive metal (e.g., gold-palladium) to prevent charging under the electron beam.
-
The sample is placed in the SEM chamber and imaged at various magnifications.
-
-
Data Analysis: The resulting micrographs are analyzed to determine the average pore size, interconnectivity, and overall network morphology.[5][6]
Concluding Remarks
The integration of this compound into gelatin hydrogels offers a compelling strategy to enhance mechanical properties and improve structural integrity for various biomedical applications. The addition of MC increases the compressive modulus and strain at failure, bringing the mechanical characteristics closer to that of native tissues like cartilage.[5][6] Furthermore, MC significantly improves water retention, which is crucial for maintaining a hydrated environment for encapsulated cells or for sustained drug release.[5] The thermo-responsive nature of this compound and the inherent biocompatibility of gelatin create a versatile platform.[2][4] By adjusting the ratio of these two polymers, researchers can precisely tune the hydrogel's properties to meet the specific demands of applications ranging from cartilage tissue engineering to controlled intravaginal drug delivery.[5][9]
References
- 1. Cellulose-Based Hydrogels as Sustained Drug-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A this compound/agarose hydrogel as an innovative scaffold for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of enzymatically cross-linked gelatin/cellulose nanocrystal composite hydrogels - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Highly Flexible Methyl Cellulose/Gelatin Hydrogels for Potential Cartilage Tissue Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
A Comparative Guide to the Quantitative Analysis of Methylcellulose in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of methylcellulose in complex formulations is critical for product quality, performance, and regulatory compliance. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Size- Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Rheology. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their specific application.
Comparison of Quantitative Performance
The selection of an analytical method for this compound quantification depends on the specific requirements of the application, including the nature of the sample matrix, the required sensitivity, and the desired level of structural information. The following table summarizes the key quantitative performance parameters of the three primary analytical techniques.
| Parameter | Size-Exclusion Chromatography (SEC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Rheology |
| Principle | Separation based on hydrodynamic volume | Quantitative analysis of specific nuclei (¹H, ¹³C) | Measurement of viscosity as a function of concentration |
| Selectivity | High | High | Moderate to Low |
| LOD | ~0.6 µg/mL (with ELSD)[1] | 40-84 µg/mL (for other polymers)[2] | Dependent on viscosity grade and instrument sensitivity |
| LOQ | ~1.0 µg/mL (for other polymers)[3] | SNR ≥ 150 for <1% uncertainty[4] | Dependent on viscosity grade and instrument sensitivity |
| Linearity Range | Wide (e.g., 2-50 µg/mL for similar compounds)[1] | Typically 1-2 orders of magnitude | Narrow, highly dependent on viscosity grade |
| Precision (RSD) | 4.2% to 16% (within-laboratory)[5] | <2.0%[6] | <15%[7] |
| Accuracy (Recovery) | 78% to 101% in food matrices[5] | 95.6% to 110% (for other polymers)[2] | Bias (%) < 15[7] |
| Throughput | Moderate | Low to Moderate | High |
| Cost | Moderate | High | Low to Moderate |
| Structural Info | Molecular weight distribution | Degree of substitution, monomer composition[8] | - |
Detailed Experimental Protocols
Size-Exclusion Chromatography (SEC)
SEC is a powerful technique for quantifying this compound by separating it from other components in a mixture based on its molecular size in solution. It is particularly effective for determining molecular weight distribution.
Experimental Workflow Diagram
Caption: Workflow for quantitative analysis of this compound by SEC.
Protocol for this compound in Food Matrices (Based on AOAC Official Method 2006.08)[5]
-
Sample Preparation (Enzymatic Digestion):
-
Accurately weigh the sample containing this compound.
-
Perform a sequential enzymatic digestion using heat-stable α-amylase, protease, and amyloglucosidase to remove starch and protein.
-
After digestion, cool the solution to fully hydrate (B1144303) the this compound.
-
-
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a pump, injector, and column oven.
-
SEC Column: A column suitable for the separation of water-soluble polymers, such as a Shodex OHpak SB-806M HQ.[9]
-
Mobile Phase: An aqueous solution, for example, 0.1 M NaCl.[10]
-
Detector: A Refractive Index (RI) detector is common. An Evaporative Light Scattering Detector (ELSD) can provide higher sensitivity.[1] A Multi-Angle Laser Light Scattering (MALLS) detector can be used for absolute molecular weight determination.[10]
-
-
Analytical Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40 °C.[9]
-
Injection Volume: Typically 50-100 µL.
-
-
Quantification:
-
Prepare a calibration curve using certified this compound standards of known concentrations.
-
Integrate the peak area of the this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis of this compound. It allows for the determination of the degree of substitution and the concentration of the polymer in a sample.
Experimental Workflow Diagram
Caption: Workflow for quantitative analysis of this compound by NMR.
Protocol for Quantitative ¹H NMR
-
Sample Preparation:
-
Extract this compound from the complex matrix using an appropriate solvent or physical method.
-
Accurately weigh the extracted this compound and a known amount of an internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Instrumentation:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Analytical Conditions:
-
Pulse Sequence: A standard single-pulse ¹H NMR experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (SNR > 250 for high accuracy).[4]
-
-
Quantification:
-
Integrate the area of a well-resolved this compound proton signal (e.g., the methoxy (B1213986) protons) and a signal from the internal standard.
-
Calculate the concentration of this compound based on the known concentration of the internal standard and the ratio of the integral areas, accounting for the number of protons contributing to each signal.
-
Rheology
Rheological measurements can be used to determine the concentration of this compound in solutions, as the viscosity of the solution is directly related to the polymer concentration. This method is most suitable for relatively simple mixtures where other components do not significantly affect the viscosity.
Experimental Workflow Diagram
Caption: Workflow for quantitative analysis of this compound by Rheology.
Protocol for Viscosity-Based Quantification
-
Sample Preparation:
-
Prepare a series of this compound solutions of known concentrations in the solvent relevant to the sample matrix.
-
Prepare the sample solution by dissolving the complex mixture in the same solvent.
-
-
Instrumentation:
-
Rheometer: A rotational rheometer equipped with a suitable measuring geometry (e.g., cone-plate or concentric cylinders).
-
-
Analytical Conditions:
-
Temperature: Maintain a constant and controlled temperature (e.g., 20 ± 0.1 °C).[11]
-
Shear Rate: Measure the viscosity over a defined range of shear rates to construct a flow curve. For some applications, a single shear rate may be sufficient.
-
-
Quantification:
-
Create a calibration curve by plotting the viscosity (at a specific shear rate) versus the concentration of the standard solutions.
-
Measure the viscosity of the sample solution under the same conditions.
-
Determine the concentration of this compound in the sample by interpolating its viscosity on the calibration curve.
-
Concluding Remarks
The choice of the most suitable method for the quantitative analysis of this compound in complex mixtures requires a careful consideration of the specific analytical needs.
-
Size-Exclusion Chromatography is the method of choice for accurate quantification and characterization of the molecular weight distribution, especially in complex matrices like food and pharmaceuticals.
-
Nuclear Magnetic Resonance Spectroscopy offers excellent specificity and provides valuable structural information, making it ideal for detailed characterization and quantification where high precision is required and cost is not a primary constraint.
-
Rheology provides a rapid and cost-effective means of estimating this compound concentration in simpler systems where viscosity is primarily influenced by the polymer.
For robust and reliable results, it is crucial to validate the chosen method for the specific sample matrix and intended application, following established guidelines for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative 1H-NMR spectroscopy as an efficient method for identification and quantification of PVC, ABS and PA microparticles - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of this compound and hydroxypropyl this compound food gums in food and food products: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 8. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Size-exclusion chromatography of ultrahigh molecular weight this compound ethers and hydroxypropyl this compound ethers for reliable molecular weight distribution characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. usp.org [usp.org]
A Head-to-Head Comparison of Methylcellulose-Based Assays and Their Alternatives for In Vitro Research
For researchers and drug development professionals, selecting the optimal in vitro assay is paramount for generating reliable and translatable data. Methylcellulose-based assays have long been a staple for functional characterization of hematopoietic progenitors and for creating three-dimensional (3D) tumor spheroid models. However, a range of alternative methods now offers distinct advantages in terms of throughput, cost, and specific experimental needs. This guide provides a comprehensive cross-validation of this compound-based assays with their primary alternatives, supported by experimental data and detailed protocols to inform your assay selection.
Section 1: Colony-Forming Unit (CFU) Assays for Hematopoietic Progenitors
The Colony-Forming Unit (CFU) assay, often performed in a semi-solid this compound medium, is a functional assay that assesses the proliferative and differentiation potential of individual hematopoietic progenitor cells. Alternatives to this compound for this application include agar-based cultures and non-culture-based methods like flow cytometry for progenitor cell enumeration.
Data Presentation: Quantitative Comparison of CFU Assay Methods
The following tables summarize the performance of this compound-based CFU assays against agar (B569324) and flow cytometry.
| Parameter | This compound Assay | Agar Double Layer Assay | Reference |
| Rate of Positives (>30 colonies/dish) | 75% | 69% | [1] |
| Plating Efficiency (Ovarian Carcinoma Cells) | 0.021% - 0.089% | 0.015% - 0.094% | [1] |
Table 1: Comparison of Plating Efficiency and Success Rate between this compound and Agar-Based Assays for Ovarian Carcinoma Cells.
| Comparison | Correlation (r value) | Cell Type | Reference |
| CFU-GM vs. CD13+/++Lin- cells | 0.83 | Human Bone Marrow Mononuclear Cells | [2] |
| CFU-GM vs. Total CD34+ cells | 0.89 | Peripheral Blood Progenitors | [3] |
| CFU-GM vs. CD34+ cell counts | Good correlation | Apheresis Samples | [4] |
Table 2: Correlation between Colony-Forming Unit (CFU) Counts in this compound and Hematopoietic Progenitor Cell Enumeration by Flow Cytometry.
Experimental Protocols: Key Methodologies
This protocol outlines the general steps for setting up a CFU assay using a this compound-based medium to enumerate hematopoietic progenitors.[5][6]
-
Preparation of this compound Medium: Thaw the commercially available this compound-based medium (e.g., MethoCult™) overnight at 2-8°C. Once thawed, shake the bottle vigorously to ensure homogeneity. Let the bottle stand to allow air bubbles to dissipate.
-
Cell Preparation: Isolate mononuclear cells from bone marrow, peripheral blood, or cord blood using density gradient centrifugation (e.g., with Ficoll-Paque). Wash the cells and resuspend them in a suitable medium, such as Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS). Perform a cell count to determine the cell concentration.
-
Plating: Add the cell suspension to the this compound medium at the desired final cell concentration. Vortex the mixture thoroughly. Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-methylcellulose mixture into 35 mm culture dishes. Gently rotate the dishes to spread the medium evenly.
-
Incubation: Place the culture dishes inside a larger 100 mm dish containing a separate uncovered 35 mm dish with sterile water to maintain humidity. Incubate at 37°C in a 5% CO2 humidified incubator for 14-16 days.
-
Colony Counting and Characterization: Enumerate and classify colonies based on their morphology using an inverted microscope.
This method utilizes a two-layer agar system to support anchorage-independent growth.[7][8][9][10]
-
Bottom Agar Layer Preparation: Prepare a 0.5% agar solution in culture medium. Dispense this solution into culture dishes and allow it to solidify at room temperature.
-
Top Agar Layer with Cells: Prepare a 0.3-0.4% agar solution and cool it to 40°C. Mix the cell suspension with this top agar solution and immediately pipette it onto the solidified bottom agar layer.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 10-21 days. Add fresh culture medium to the top of the agar periodically to prevent drying.
-
Colony Staining and Counting: After the incubation period, colonies can be stained with a solution like crystal violet for easier visualization and counting.
Flow cytometry provides a rapid, non-culture-based method for quantifying hematopoietic stem and progenitor cells (HSPCs) based on cell surface marker expression (e.g., CD34).[11][12][13]
-
Cell Preparation: Isolate mononuclear cells as described for the CFU assay.
-
Antibody Staining: Resuspend the cells in a suitable staining buffer (e.g., PBS with 2% FBS). Add fluorescently conjugated antibodies specific for HSPC markers (e.g., anti-CD34, anti-CD45) and incubate on ice in the dark.
-
Red Blood Cell Lysis: If necessary, lyse the remaining red blood cells using a lysis buffer.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Acquire a sufficient number of events to ensure statistical significance.
-
Data Analysis: Gate on the cell population of interest based on light scatter properties and fluorescence intensity to determine the percentage of HSPCs. Absolute counts can be calculated using counting beads or by correlating with a complete blood count.
Workflow Diagrams
Figure 1. Experimental workflows for hematopoietic progenitor cell assays.
Section 2: 3D Tumor Spheroid Assays
This compound is often used to promote the formation of 3D tumor spheroids by increasing the viscosity of the culture medium and preventing cell attachment to the culture vessel. Key alternatives include ultra-low attachment (ULA) plates, the hanging drop method, and agarose-coated plates.
Data Presentation: Quantitative Comparison of Spheroid Formation Methods
The following tables compare key parameters of spheroids generated using this compound and alternative techniques.
| Parameter | This compound | Ultra-Low Attachment (ULA) Plates | Hanging Drop | Agarose-Coated Plates | Reference |
| Spheroid Formation Rate | High | High | Moderate | High | [14] |
| Spheroid Uniformity | Can be variable | High | High | Moderate | |
| Cost | Moderate | High | Low | Low | |
| Throughput | Moderate | High | Low | Moderate |
Table 3: General Comparison of Spheroid Formation Techniques.
| Cell Line | Spheroid Formation Method | Viability (%) after Cisplatin Treatment | Reference |
| OVCAR8 | Ultra-Low Attachment Plates | 8.9 - 12.6 | |
| OVCAR8 | Hanging Drop | 26.5 - 59.5 | |
| MCF7 | Ultra-Low Attachment Plates | 10 - 24 | |
| MCF7 | Hanging Drop | 17 - 56 |
Table 4: Comparative Drug Response of Tumor Spheroids Formed by Different Methods.
| Cell Line | Culture Condition | Cell Death (%) | Reference |
| Multiple CRC cell lines | This compound | <15 | |
| Multiple CRC cell lines | No Matrix (U-bottom plate) | <15 |
Table 5: Comparison of Cell Viability in Spheroids Cultured with and without this compound.
Experimental Protocols: Key Methodologies
This protocol describes the use of this compound to facilitate spheroid formation in non-adherent plates.
-
Prepare this compound Solution: Prepare a stock solution of this compound in culture medium. The final concentration may need to be optimized for the specific cell line but is often around 1.2%.
-
Cell Suspension: Prepare a single-cell suspension of your tumor cells at the desired concentration.
-
Plating: Mix the cell suspension with the this compound-containing medium. Dispense the mixture into non-adherent round-bottom plates.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator. Spheroids will typically form within 24-72 hours.
-
Analysis: Spheroids can be imaged and their size and morphology analyzed. Viability and drug response assays can be performed directly in the plates.
ULA plates have a hydrogel coating that prevents cell attachment, promoting self-aggregation into spheroids.[3]
-
Cell Preparation: Prepare a single-cell suspension at the desired concentration.
-
Seeding: Directly seed the cell suspension into the wells of the ULA plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator. Spheroid formation usually occurs within 24-48 hours.
-
Analysis: Monitor spheroid formation and growth using a microscope. Assays can be performed in the same plate.
This method utilizes gravity to facilitate cell aggregation in a drop of culture medium.[2]
-
Cell Suspension: Prepare a single-cell suspension.
-
Droplet Formation: Invert the lid of a petri dish and pipette small droplets (e.g., 20 µL) of the cell suspension onto the lid.
-
Incubation: Place the lid back on the petri dish, which contains a small amount of sterile PBS or water to maintain humidity. Incubate at 37°C in a 5% CO2 humidified incubator. Spheroids form at the bottom of the hanging drops.
-
Spheroid Harvesting and Analysis: Spheroids can be harvested by gently washing them from the lid. They can then be transferred to other plates for further culture or analysis.
Coating culture plates with agarose (B213101) creates a non-adherent surface for spheroid formation.[4]
-
Agarose Coating: Prepare a sterile 1-1.5% agarose solution in PBS or serum-free medium. Pipette the warm agarose solution into the wells of a flat-bottom plate to cover the bottom surface. Allow the agarose to solidify at room temperature.
-
Cell Seeding: Add the cell suspension to the agarose-coated wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator. Cells will aggregate to form spheroids on the non-adherent agarose cushion.
-
Analysis: Spheroids can be imaged and analyzed within the plate.
Workflow Diagrams
Figure 2. Experimental workflows for 3D tumor spheroid formation assays.
References
- 1. Colony Forming Cell (CFC) Assay for Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometric characterization of perfused human bone marrow cultures: identification of the major cell lineages and correlation with the CFU-GM assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry for clinical estimation of circulating hematopoietic progenitors for autologous transplantation in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of single and dual-platform assay formats for CD34+ haematopoietic progenitor cell enumeration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay Optimization for the Objective Quantification of Human Multilineage Colony Forming Units - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hemogenix.com [hemogenix.com]
- 11. Use of flow cytometric CD34 analysis to quantify hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CD34+ cell enumeration by flow cytometry: a comparison of systems and methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Flow Cytometric Method To Analyze Subpopulations of Bacteria in Probiotic Products and Dairy Starters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of hematopoietic stem and progenitor cells by targeted DNA methylation analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methylcellulose Alternatives for Viscous Solutions
For researchers, scientists, and drug development professionals, creating viscous solutions is a fundamental requirement for a myriad of applications, from controlled drug delivery systems to cell culture media. Methylcellulose has long been a staple thickening agent, valued for its gelling properties and biocompatibility. However, a range of alternative polymers offers distinct advantages in terms of stability, rheological profile, and functionality. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable viscous agent for your specific research and development needs.
Key Alternatives to this compound
The primary alternatives to this compound can be broadly categorized into other cellulose (B213188) ethers, natural gums, and synthetic polymers. Each category presents a unique set of properties.
-
Cellulose Ethers: These are derivatives of cellulose, modified to enhance water solubility and viscosity.
-
Natural Gums: These are polysaccharides of natural origin, widely used in the food and pharmaceutical industries.
-
Xanthan Gum: A microbial polysaccharide with high viscosity at low concentrations and excellent stability over a wide range of pH and temperatures.[5]
-
Gellan Gum: Another microbial polysaccharide that forms strong gels in the presence of cations.
-
Carrageenan: A family of linear sulfated polysaccharides extracted from red seaweeds, known for their gelling and thickening properties.
-
-
Synthetic Polymers: These polymers are synthesized from monomers and offer a high degree of purity and batch-to-batch consistency.
Comparative Performance Data
To facilitate an evidence-based selection, the following tables summarize the key quantitative performance parameters of this compound and its alternatives. The data presented is a synthesis of findings from various studies and should be considered as a comparative guide. Actual performance may vary depending on the specific grade of the polymer, concentration, and formulation conditions.
Table 1: Rheological Properties of 2% (w/v) Aqueous Solutions
| Polymer | Apparent Viscosity (at 10 s⁻¹) (mPa·s) | Yield Stress (Pa) | Gelling Properties |
| This compound (MC) | 400 - 4000 | Low | Forms thermoreversible gels upon heating |
| Hydroxypropyl this compound (HPMC) | 400 - 4500 | Low | Forms thermoreversible gels at higher temperatures than MC[9] |
| Sodium Carboxythis compound (NaCMC) | 200 - 2500 | Very Low | Non-gelling, forms viscous solutions[10] |
| Xanthan Gum | 1500 - 3000 | High | Forms weak gels, exhibits strong shear-thinning behavior[11] |
| Carbomer (neutralized) | 5000 - 15000 | High | Forms clear, high-viscosity gels[12] |
| Polyvinyl Alcohol (PVA) | 50 - 500 | Very Low | Non-gelling, forms viscous solutions |
| Gellan Gum (low acyl) | Forms strong, brittle gels in the presence of cations | High | Strong gel formation with cations |
| Carrageenan (kappa) | Forms strong, rigid gels in the presence of potassium ions | High | Strong gel formation with specific cations |
Note: Viscosity values can vary significantly based on the molecular weight and grade of the polymer.
Table 2: Stability and Functional Properties
| Polymer | pH Stability Range | Temperature Stability | Water Retention Capacity | Primary Advantages | Primary Disadvantages |
| This compound (MC) | 3 - 11 | Gels upon heating | Good | Biocompatible, thermogelling[13] | Lower solubility than HPMC |
| Hydroxypropyl this compound (HPMC) | 3 - 11 | More stable at higher temperatures than MC[9] | Very Good[5] | High water retention, good film former[10] | Can have a higher cost than MC |
| Sodium Carboxythis compound (NaCMC) | 4 - 10 | Viscosity decreases with increasing temperature | Moderate | High solubility, anionic nature for drug interaction[14] | Viscosity is sensitive to pH and ions |
| Xanthan Gum | 2 - 12 | Excellent | Good | High viscosity at low concentration, stable | Can have a slightly opaque appearance |
| Carbomer | 5.5 - 8 (for optimal viscosity)[15] | Stable over a wide range | Excellent | High clarity, excellent thickening efficiency | Requires neutralization, viscosity is pH-dependent |
| Polyvinyl Alcohol (PVA) | Stable | Viscosity decreases with increasing temperature | Good | Biocompatible, good film former[7] | Can be less efficient as a thickener |
| Gellan Gum | 3 - 10 | Gels upon cooling in the presence of ions | Good | Forms strong, transparent gels | Requires cations for gelling |
| Carrageenan | 4 - 10 | Gels upon cooling in the presence of ions | Good | Forms elastic or brittle gels depending on type | Potential for syneresis (weeping) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. Below are methodologies for key experiments cited in this guide.
Rheological Characterization of Hydrogel Formulations
This protocol outlines the steps for determining the viscosity, yield stress, and gelling properties of a polymer solution using a rotational rheometer.[13]
1. Sample Preparation: 1.1. Slowly disperse the desired amount of polymer (e.g., 2 g for a 2% w/v solution) into 100 mL of deionized water under constant agitation to prevent clumping. 1.2. Continue stirring for a specified period (e.g., 2 hours) at room temperature or as recommended by the supplier to ensure complete hydration. 1.3. For thermogelling polymers like this compound and HPMC, dissolution may be facilitated by first dispersing in hot water and then cooling. 1.4. Allow the solution to stand for at least 24 hours to ensure complete hydration and removal of air bubbles.
2. Instrument Setup: 2.1. Use a rotational rheometer equipped with a cone-and-plate or parallel-plate geometry. A cone-and-plate geometry is often preferred for its uniform shear rate. 2.2. Set the temperature of the measurement system to the desired value (e.g., 25 °C) using a Peltier or circulating fluid system. 2.3. Zero the gap between the geometries and then set the measurement gap according to the geometry specifications (e.g., 1 mm for parallel plates or the specified gap for the cone).
3. Viscosity Measurement (Flow Curve): 3.1. Carefully apply the sample to the lower plate, ensuring it is free of air bubbles. 3.2. Lower the upper geometry to the measurement gap and trim any excess sample. 3.3. Allow the sample to equilibrate at the set temperature for a few minutes. 3.4. Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back to the low shear rate to assess thixotropy. 3.5. Record the viscosity as a function of the shear rate. The yield stress can be determined by extrapolating the shear stress vs. shear rate curve to a shear rate of zero using a suitable model (e.g., Herschel-Bulkley).
4. Gel Strength Measurement (Oscillatory Test): 4.1. For gelling polymers, perform a temperature ramp experiment to determine the gelling temperature. Apply a small oscillatory strain (within the linear viscoelastic region) at a constant frequency (e.g., 1 Hz) while increasing or decreasing the temperature. The gelling point is often identified as the crossover point where the storage modulus (G') equals the loss modulus (G'').[16] 4.2. To measure the strength of the formed gel, perform a frequency sweep at a constant strain and temperature. The storage modulus (G') at a specific frequency (e.g., 1 Hz) is a measure of the gel strength.
In Vitro Cytotoxicity Assessment (ISO 10993-5)
This protocol describes the MEM Elution method for assessing the cytotoxicity of a polymer, a critical aspect of biocompatibility for pharmaceutical and biomedical applications.[1][3]
1. Preparation of Test Extracts: 1.1. Prepare the polymer solution at the desired concentration under aseptic conditions. 1.2. According to ISO 10993-12, immerse a sterile sample of the polymer (or the solidified gel) in a single-layer cell culture medium (e.g., Minimum Essential Medium, MEM) supplemented with serum. The extraction ratio is typically 0.2 g of material per mL of medium or 3 cm² of surface area per mL of medium. 1.3. Incubate the extraction vehicle at 37°C for 24 to 72 hours. 1.4. Aseptically collect the extract.
2. Cell Culture: 2.1. Culture a suitable cell line, such as L-929 mouse fibroblast cells, to near confluence in a 96-well plate.
3. Cell Exposure: 3.1. Remove the culture medium from the cells and replace it with the prepared test extracts. 3.2. Include positive (e.g., organotin-stabilized polyurethane) and negative (e.g., high-density polyethylene) controls. 3.3. Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 24 to 48 hours.
4. Cytotoxicity Evaluation: 4.1. Qualitative Assessment: Observe the cells under a microscope for morphological changes, such as cell lysis, rounding, or detachment, and grade the cytotoxicity on a scale of 0 (no reactivity) to 4 (severe reactivity). A grade of ≤ 2 is generally considered non-cytotoxic.[2] 4.2. Quantitative Assessment: Use a cell viability assay, such as the MTT assay, to quantify the number of viable cells. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.
Visualizing Key Concepts and Workflows
To further aid in understanding, the following diagrams created using the DOT language illustrate important experimental workflows and logical relationships.
Cellular Interactions and Signaling Pathways
The interaction of these polymers with cells is a critical consideration, particularly in drug delivery and tissue engineering applications. Mucoadhesive polymers, such as NaCMC and chitosan, can interact with the mucosal surface through various mechanisms, including electrostatic interactions, hydrogen bonding, and van der Waals forces.[4][7] This interaction can prolong the residence time of a drug formulation at the site of absorption, thereby enhancing bioavailability.
Some polymers may also influence cellular signaling pathways. For instance, certain mucoadhesive polymers can transiently open tight junctions between epithelial cells, facilitating the paracellular transport of drug molecules. This process can involve the modulation of proteins in the tight junction complex, such as claudins and occludins. Furthermore, the biocompatibility of these polymers is paramount. While generally considered safe, impurities or degradation products could potentially trigger inflammatory responses or other adverse cellular effects. Cytotoxicity testing, as outlined in ISO 10993-5, is a fundamental step in assessing the safety of these materials for biomedical applications.
Conclusion
The selection of a suitable alternative to this compound requires a thorough evaluation of the specific requirements of the application. HPMC offers a familiar thermogelling profile with improved solubility, while NaCMC provides high viscosity and an anionic charge beneficial for certain drug delivery systems. Natural gums like xanthan gum deliver high viscosity at low concentrations and exceptional stability. Synthetic polymers such as carbomers provide high clarity and thickening efficiency, whereas PVA is a biocompatible option for applications like ophthalmic solutions.
By carefully considering the comparative data, experimental protocols, and selection criteria presented in this guide, researchers and developers can make an informed decision to optimize their formulations and achieve the desired performance characteristics for their viscous solutions.
References
- 1. Cytotoxicity MEM Elution Method in Biocompatibility [nabi.bio]
- 2. senzagen.com [senzagen.com]
- 3. Cytotoxicity Testing via MEM Elution: Ensuring Medical Device Biocompatibility - European Biomedical Institute [ebi.bio]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. export_graphviz — scikit-learn 1.8.0 documentation [scikit-learn.org]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. scispace.com [scispace.com]
- 10. Hydroxypropyl this compound—A Key Excipient in Pharmaceutical Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mucoadhesive carriers for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Graphviz [graphviz.org]
- 13. Decision Matrix For Pharmaceuticals [meegle.com]
- 14. ecomass.com [ecomass.com]
- 15. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methylcellulose: A Guide for Laboratory Professionals
Methylcellulose, a common excipient in drug development and a staple in various laboratory applications, is generally considered non-hazardous.[1] However, adherence to proper disposal procedures is crucial to ensure laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to local, state, and federal regulations.[2] While this compound is not classified as a dangerous good for transport, proper handling during disposal is essential to mitigate any potential risks, such as dust formation.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves to prevent skin contact.[3]
-
Eye Protection: Use safety goggles to protect against dust particles.[4]
-
Lab Coat: A lab coat or protective clothing should be worn.[4]
-
Respiratory Protection: In situations where dust generation is unavoidable, a NIOSH-approved respirator is recommended.[5][6]
Spill Management: In the event of a spill, the primary goal is to clean up the material without creating airborne dust.[1][6]
-
Use a damp paper towel or a vacuum with a HEPA filter to clean up spills.[1][7]
-
Avoid dry sweeping, which can disperse dust into the air.
-
Place the collected this compound into a sealed container for disposal.[1][5][8]
-
Ventilate the area and wash the spill site after the material has been collected.[1]
Step-by-Step Disposal Procedures
The disposal of this compound should always be in accordance with institutional guidelines and local, state, and federal regulations.[2][4]
-
Containerization: Keep waste this compound in its original container or a clearly labeled, sealed container.[8] Do not mix with other waste materials.
-
Waste Characterization: While generally considered non-hazardous, it is the responsibility of the waste generator to properly characterize the waste material.[7] If the this compound is mixed with other chemicals, the disposal protocol for the most hazardous component should be followed.
-
Disposal Route:
-
Solid Waste: Uncontaminated, solid this compound can typically be disposed of as regular solid waste, provided it is securely contained. However, always confirm with your institution's environmental health and safety (EHS) department.
-
Landfill: For larger quantities, disposal in a licensed landfill may be appropriate. Contact a permitted waste disposer to ensure compliance.[3]
-
Incineration: While incineration is a possible disposal method, it can release toxic substances like carbon monoxide and nitrogen oxides if not performed in a suitable facility.[9]
-
-
Aqueous Solutions: Do not pour this compound solutions down the drain.[4][10] While it has low toxicity to aquatic life, it is a cellulose (B213188) ether product with a slow biodegradation rate.[5] Aqueous solutions should be collected in a labeled waste container and disposed of through your institution's chemical waste program.
Quantitative Data for Disposal
Currently, there is no standardized, publicly available quantitative data specifying concentration limits for the disposal of this compound in landfills or wastewater. Regulations are typically qualitative and defer to local and national authorities.
| Parameter | Value | Source |
| Hazard Classification | Non-hazardous according to GHS | [1] |
| Aquatic Toxicity | Low toxicity to fish | [5] |
| Biodegradability | Slow | [5] |
| UN Number | Not regulated | [1] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the reviewed safety data sheets and literature. The provided guidelines are based on general chemical safety and waste management principles.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. Methyl Cellulose SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. universityproducts.com [universityproducts.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. What are the storage and handling requirements for this compound? - Food Magazine Official [food-magazine-official.weebly.com]
- 5. southernbiological.com [southernbiological.com]
- 6. kimacellulose.com [kimacellulose.com]
- 7. fishersci.com [fishersci.com]
- 8. dick-blick.com [dick-blick.com]
- 9. Environmental impact of HPMC production and disposal - Cellulose Ether manufacturers [cellulosemanufacturer.com]
- 10. Methyl Cellulose Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
